Technical Documentation Center

8-Methyl-3,4-dihydroquinolin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Methyl-3,4-dihydroquinolin-2(1H)-one
  • CAS: 20151-47-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Core Properties of 8-Methyl-3,4-dihydroquinolin-2(1H)-one

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential biological activities of 8-Methyl-3,4-dihydroquinolin-2(1H)-one. The information is intended for researchers,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential biological activities of 8-Methyl-3,4-dihydroquinolin-2(1H)-one. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While specific experimental data for this particular derivative is limited in publicly available literature, this guide consolidates the known information and draws parallels from closely related analogs within the 3,4-dihydroquinolin-2(1H)-one class.

Core Properties

8-Methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound. Its core structure consists of a dihydrogenated quinolinone skeleton with a methyl group substitution at the 8th position.

Physicochemical Properties

Table 1: Physicochemical Properties of 8-Methyl-3,4-dihydroquinolin-2(1H)-one

PropertyValueSource
CAS Number 20151-47-7[1][2]
Molecular Formula C₁₀H₁₁NO[1][3]
Molecular Weight 161.20 g/mol [3]
IUPAC Name 8-methyl-3,4-dihydro-1H-quinolin-2-one[3]
XLogP3 1.4[3]
Topological Polar Surface Area 29.1 Ų[3]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 0[4]
Spectral Data

Detailed experimental spectral data for 8-Methyl-3,4-dihydroquinolin-2(1H)-one is not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

1.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the aliphatic protons of the dihydropyridinone ring, and the methyl group. The chemical shifts would be influenced by the electron-withdrawing nature of the amide group and the electronic effects of the methyl substituent on the aromatic ring.

1.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum would display ten distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon of the amide group is expected to resonate at a low field (typically >160 ppm). Aromatic carbons will appear in the range of 110-150 ppm, while the aliphatic carbons (C3 and C4) and the methyl carbon will be found at higher fields.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of 8-Methyl-3,4-dihydroquinolin-2(1H)-one would be characterized by a strong absorption band for the C=O stretching of the amide group, typically in the region of 1650-1700 cm⁻¹. N-H stretching vibrations would be observed in the range of 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would also be present.

1.2.4. Mass Spectrometry

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 161, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO and subsequent rearrangements of the quinoline ring system.

Synthesis

Proposed Synthetic Pathway

A likely synthetic route would involve the acylation of 2-methylaniline with 3-chloropropionyl chloride to form N-(2-methylphenyl)-3-chloropropionamide. This intermediate would then undergo an intramolecular Friedel-Crafts alkylation reaction, typically promoted by a Lewis acid catalyst such as aluminum chloride, to yield 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Synthesis_of_8-Methyl-3,4-dihydroquinolin-2(1H)-one 2-Methylaniline 2-Methylaniline Intermediate N-(2-methylphenyl)- 3-chloropropionamide 2-Methylaniline->Intermediate Acylation 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Intermediate Product 8-Methyl-3,4-dihydroquinolin-2(1H)-one Intermediate->Product Intramolecular Friedel-Crafts Alkylation Catalyst AlCl₃

Caption: Proposed synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

General Experimental Protocol for Analogs

The synthesis of similar 3,4-dihydroquinolin-2(1H)-one derivatives often involves the following general steps:

  • Acylation: To a solution of the appropriately substituted aniline in a suitable solvent (e.g., dichloromethane, THF), an acylating agent like 3-chloropropionyl chloride is added dropwise at a low temperature (e.g., 0 °C). A base, such as triethylamine or pyridine, is often used to neutralize the HCl byproduct. The reaction mixture is typically stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Cyclization: The resulting N-aryl-3-chloropropionamide is treated with a Lewis acid (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane, nitrobenzene) at elevated temperatures. The reaction progress is monitored by TLC.

  • Final Work-up and Purification: Upon completion, the reaction is quenched by carefully adding it to ice-water. The product is then extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography to yield the desired 3,4-dihydroquinolin-2(1H)-one.

Biological Activity and Signaling Pathways

Specific biological activity data for 8-Methyl-3,4-dihydroquinolin-2(1H)-one is not extensively reported. However, the 3,4-dihydroquinolin-2(1H)-one scaffold is a known pharmacophore present in a variety of biologically active compounds, suggesting potential therapeutic applications for its derivatives. The primary areas of interest for this class of compounds are oncology and neurology.

Potential as VEGFR2 Inhibitors (Anticancer Activity)

Several derivatives of 3,4-dihydroquinolin-2(1H)-one have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5][6] VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7] Inhibition of VEGFR2 can disrupt this process, thereby impeding tumor progression.

3.1.1. VEGFR2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling pathways. These include the RAS/RAF/MEK/ERK and the PI3K/AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival. Dihydroquinolinone-based inhibitors are thought to bind to the ATP-binding site of the VEGFR2 kinase domain, preventing its activation and subsequent downstream signaling.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 8-Methyl-3,4-dihydro- quinolin-2(1H)-one (Proposed) Inhibitor->VEGFR2 Inhibition

Caption: Proposed inhibition of the VEGFR2 signaling pathway.

Potential as GABAA Receptor Modulators (Anticonvulsant Activity)

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have also been explored as modulators of the γ-aminobutyric acid type A (GABAA) receptor.[5] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Positive allosteric modulators of this receptor enhance the effect of GABA, leading to a decrease in neuronal excitability, which is a key mechanism for anticonvulsant drugs.

3.2.1. GABAA Receptor Signaling

The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential. Positive allosteric modulators, such as certain dihydroquinolinone derivatives, are proposed to bind to a site on the receptor distinct from the GABA binding site, enhancing the receptor's response to GABA and thereby increasing the inhibitory signal.

GABAA_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds Chloride Cl⁻ Influx GABA_A_Receptor->Chloride Opens Channel Modulator 8-Methyl-3,4-dihydro- quinolin-2(1H)-one (Proposed) Modulator->GABA_A_Receptor Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization

Caption: Proposed modulation of the GABA-A receptor signaling.

Conclusion

8-Methyl-3,4-dihydroquinolin-2(1H)-one is a compound of interest within the broader class of dihydroquinolinones, which have demonstrated significant potential in medicinal chemistry. While specific experimental data for this particular derivative is sparse, the available information on related analogs suggests that it may possess valuable biological activities, particularly as an anticancer or anticonvulsant agent through the inhibition of VEGFR2 or modulation of the GABAA receptor, respectively. Further experimental investigation is warranted to fully characterize its physicochemical properties, elucidate its biological activities, and optimize its synthesis. This guide serves as a foundational resource to stimulate and direct future research in this promising area.

References

Exploratory

An In-Depth Technical Guide to 8-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS: 20151-47-7)

For Researchers, Scientists, and Drug Development Professionals Introduction 8-Methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the dihydroquinolinone class. This scaffold is of signif...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the dihydroquinolinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. While specific detailed research on the 8-methyl derivative is limited in publicly available literature, the broader family of 3,4-dihydroquinolin-2(1H)-ones has been extensively studied, revealing a wide range of pharmacological activities. This guide aims to provide a comprehensive overview of the known information on 8-Methyl-3,4-dihydroquinolin-2(1H)-one, placed within the context of its parent scaffold, and to outline potential areas for future research and drug discovery efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 8-Methyl-3,4-dihydroquinolin-2(1H)-one is presented in the table below. These properties are crucial for its handling, formulation, and potential as a drug candidate.

PropertyValue
CAS Number 20151-47-7
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
IUPAC Name 8-methyl-3,4-dihydro-1H-quinolin-2-one
Appearance Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported

Synthesis and Manufacturing

General Synthetic Workflow

A common method for the synthesis of the 3,4-dihydroquinolin-2(1H)-one core involves the intramolecular cyclization of N-aryl-3-halopropanamides. For the specific synthesis of the 8-methyl derivative, the starting material would be 2-methylaniline.

G cluster_start Starting Materials cluster_reaction1 Amide Formation cluster_reaction2 Intramolecular Friedel-Crafts Alkylation 2-methylaniline 2-methylaniline N-(2-methylphenyl)-3-chloropropanamide N-(2-methylphenyl)-3-chloropropanamide 2-methylaniline->N-(2-methylphenyl)-3-chloropropanamide Acylation 3-chloropropionyl chloride 3-chloropropionyl chloride 3-chloropropionyl chloride->N-(2-methylphenyl)-3-chloropropanamide 8-Methyl-3,4-dihydroquinolin-2(1H)-one 8-Methyl-3,4-dihydroquinolin-2(1H)-one N-(2-methylphenyl)-3-chloropropanamide->8-Methyl-3,4-dihydroquinolin-2(1H)-one Lewis Acid (e.g., AlCl3)

Plausible synthetic route for 8-Methyl-3,4-dihydroquinolin-2(1H)-one.
Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(2-methylphenyl)-3-chloropropanamide

  • To a stirred solution of 2-methylaniline (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an inert solvent (e.g., dichloromethane) at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(2-methylphenyl)-3-chloropropanamide.

Step 2: Synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one

  • To a stirred suspension of a Lewis acid (e.g., aluminum chloride, 2.0-3.0 eq) in an inert solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add N-(2-methylphenyl)-3-chloropropanamide (1.0 eq) portion-wise.

  • Heat the reaction mixture to a temperature between 60-100 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of ice-water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Potential Biological Activities and Signaling Pathways

While no specific biological data for 8-Methyl-3,4-dihydroquinolin-2(1H)-one has been identified, the broader class of dihydroquinolinones has shown activity against several important biological targets. This suggests potential avenues of investigation for the 8-methyl derivative.

Potential as a VEGFR2 Inhibitor

Analogs of 3,4-dihydroquinolin-2(1H)-one have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. Inhibition of VEGFR2 can disrupt the formation of new blood vessels, a critical process for tumor growth and metastasis.

G VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binds to Downstream Signaling Downstream Signaling VEGFR2->Downstream Signaling Activates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes 8-Methyl-3,4-dihydroquinolin-2(1H)-one (Potential) 8-Methyl-3,4-dihydroquinolin-2(1H)-one (Potential) 8-Methyl-3,4-dihydroquinolin-2(1H)-one (Potential)->VEGFR2 Inhibits

Potential inhibition of the VEGFR2 signaling pathway.
Potential as a GABAA Receptor Modulator

Certain derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have demonstrated activity as modulators of the γ-aminobutyric acid type A (GABAA) receptor. The GABAA receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system.

G GABA GABA GABAA Receptor GABAA Receptor GABA->GABAA Receptor Binds to Chloride Ion Influx Chloride Ion Influx GABAA Receptor->Chloride Ion Influx Increases Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Ion Influx->Neuronal Hyperpolarization Leads to 8-Methyl-3,4-dihydroquinolin-2(1H)-one (Potential) 8-Methyl-3,4-dihydroquinolin-2(1H)-one (Potential) 8-Methyl-3,4-dihydroquinolin-2(1H)-one (Potential)->GABAA Receptor Modulates

Potential modulation of the GABAA receptor signaling pathway.

Future Directions and Research Opportunities

The lack of specific biological data for 8-Methyl-3,4-dihydroquinolin-2(1H)-one presents a clear opportunity for further investigation. Key areas for future research include:

  • Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization of the compound.

  • Biological Screening: High-throughput screening against a broad range of biological targets to identify potential activities. Based on the activities of related compounds, initial screens could focus on kinases (such as VEGFR2) and ion channels (such as GABAA receptors).

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at various positions of the dihydroquinolinone ring to understand the impact of the 8-methyl group on biological activity.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

Conclusion

8-Methyl-3,4-dihydroquinolin-2(1H)-one is a compound with a scaffold known to be of interest in drug discovery. While specific data on this particular derivative is scarce, the known biological activities of related compounds provide a strong rationale for its further investigation. The synthesis is likely achievable through established methods, and its evaluation against key biological targets such as VEGFR2 and GABAA receptors could reveal novel therapeutic potential. This guide provides a foundational understanding of the compound and highlights the significant opportunities that exist for future research in elucidating its chemical and biological properties.

Foundational

An In-depth Technical Guide to 8-Methyl-3,4-dihydroquinolin-2(1H)-one: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical structure and synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic com...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its structural characteristics and outlines a key synthetic methodology, complete with experimental protocols and quantitative data.

Chemical Structure and Properties

8-Methyl-3,4-dihydroquinolin-2(1H)-one is a bicyclic compound featuring a benzene ring fused to a dihydropyridinone ring. A methyl group is substituted at the 8th position of the quinoline core.

Chemical Structure:

Caption: Chemical structure of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Physicochemical Properties:

PropertyValueReference
CAS Number 20151-47-7[1]
Molecular Formula C₁₀H₁₁NO[1][2]
Molecular Weight 161.20 g/mol [2]
IUPAC Name 8-methyl-3,4-dihydro-1H-quinolin-2-one[2]
LogP 1.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 0[2]

Synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one

A prominent and efficient method for the synthesis of 3,4-dihydroquinolin-2(1H)-ones is the selective reduction of the corresponding quinolin-2(1H)-ones. This approach is particularly advantageous due to its mild reaction conditions and high yields.

General Reaction Scheme:

The synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one can be achieved through the reduction of 8-methylquinolin-2(1H)-one.

G reactant 8-Methylquinolin-2(1H)-one product 8-Methyl-3,4-dihydroquinolin-2(1H)-one reactant->product Reduction reagents SmI₂/H₂O/MeOH

Caption: General synthesis workflow.

Synthesis of the Precursor: 8-Methylquinolin-2(1H)-one

The precursor, 8-methylquinolin-2(1H)-one, can be synthesized from 8-methylquinoline. A common method involves the oxidation of 8-methylquinoline.

Reduction of 8-Methylquinolin-2(1H)-one

A selective reduction of the C3-C4 double bond in the pyridinone ring of 8-methylquinolin-2(1H)-one yields the desired 8-Methyl-3,4-dihydroquinolin-2(1H)-one. A notable method for this transformation employs a combination of samarium(II) iodide, water, and methanol.[3] This system provides a mild and effective means for the reduction, often resulting in good to excellent yields.[3]

Experimental Protocol:

While a specific protocol for the 8-methyl derivative using this exact method is not detailed in the provided search results, a general procedure for the reduction of quinolin-2(1H)-ones is as follows:

Materials:

  • 8-Methylquinolin-2(1H)-one

  • Samarium(II) iodide (SmI₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 8-methylquinolin-2(1H)-one in a mixture of THF and methanol under an inert atmosphere (e.g., argon), add a solution of samarium(II) iodide in THF at room temperature.

  • Add water to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Quantitative Data (General for Quinolin-2(1H)-one reductions):

ReactantProductReagentsConditionsYieldReference
Quinolin-2(1H)-ones3,4-Dihydroquinoline-2(1H)-onesSmI₂/H₂O/MeOHMildGood to Excellent[3]

Note: The specific stoichiometry, reaction time, and purification details would need to be optimized for the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Alternative Synthetic Approaches

Other synthetic strategies for the dihydroquinolinone core include:

  • Catalytic Hydrogenation: The catalytic reduction of quinolines can lead to the formation of 1,2,3,4-tetrahydroquinolines.[4] While this method typically saturates the entire heterocyclic ring, selective hydrogenation of the C3-C4 bond of a quinolin-2-one precursor could be a viable route.

  • Intramolecular Cyclization: The synthesis of dihydroquinolinones can also be achieved through various intramolecular cyclization reactions of appropriately substituted acyclic precursors.[5]

Conclusion

The synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one is most directly achieved through the selective reduction of its unsaturated precursor, 8-methylquinolin-2(1H)-one. The use of samarium(II) iodide in the presence of a proton source like water and methanol presents a mild and efficient method for this transformation. This technical guide provides a foundational understanding of the structure and a key synthetic route to this compound, offering a valuable resource for researchers in the field of medicinal chemistry and drug development. Further optimization of the presented protocol for the specific 8-methyl derivative is recommended for achieving high yields and purity.

References

Exploratory

An In-depth Technical Guide to 8-Methyl-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 8-Methyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic organic compound belonging to the dihydroqu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Methyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic organic compound belonging to the dihydroquinolinone class. Dihydroquinolinone scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. This document covers the nomenclature, physicochemical properties, synthesis strategies, and potential biological activities of this compound, supported by detailed experimental protocols and pathway visualizations.

Compound Identification and Properties

IUPAC Name: 8-methyl-3,4-dihydro-1H-quinolin-2-one[1]

Synonyms:

  • 8-Methyl-3,4-dihydroquinolin-2(1H)-one[2][3]

  • 3,4-Dihydro-8-methyl-2(1H)-quinolinone[3]

  • 2(1H)-Quinolinone, 3,4-dihydro-8-methyl-[1]

  • 8-METHYL-3,4-DIHYDRO-1H-QUINOLIN-2-ONE[1]

CAS Number: 20151-47-7[2][3]

Chemical Structure:

Caption: Chemical structure of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Physicochemical Properties

A summary of the key physicochemical properties of 8-Methyl-3,4-dihydroquinolin-2(1H)-one is presented in the table below. These properties are computationally predicted and provide a basis for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular FormulaC10H11NO[1][2][3]
Molecular Weight161.20 g/mol [1]
XLogP31.4[1]
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Exact Mass161.084063974 Da[1]
Complexity190[1]

Synthesis of 3,4-Dihydroquinolin-2(1H)-ones

General Synthetic Strategies
  • Reduction of Quinolin-2(1H)-ones: A common method involves the selective reduction of the corresponding quinolin-2(1H)-one. For instance, the combination of samarium(II) iodide (SmI2) with water and methanol can effectively reduce quinolin-2(1H)-ones to 3,4-dihydroquinolin-2(1H)-ones in good to excellent yields under mild conditions.[4]

  • Photocyclization of N-arylacrylamides: N-arylacrylamides can undergo photocyclization to yield 3,4-dihydroquinolinones. This reaction can be mediated by sensitizers like tetralone and proceeds via energy transfer and a 1,3-hydrogen shift.[4]

  • Domino Reactions: Efficient one-pot syntheses can be achieved through domino reactions. For example, a rhodium/palladium/copper catalyst system can facilitate a conjugate-addition/amidation/amidation sequence to produce dihydroquinolinones.[4]

  • Intramolecular Friedel-Crafts Alkylation: N-(methoxyphenyl)-3-chloropropionamides can undergo intramolecular Friedel-Crafts alkylation to form hydroxy-3,4-dihydroquinolin-2(1H)-ones, which can be further modified.[5]

G Quinolinone Quinolin-2(1H)-one Dihydroquinolinone 8-Methyl-3,4-dihydroquinolin-2(1H)-one Quinolinone->Dihydroquinolinone Reduction (e.g., SmI2) N_arylacrylamide N-arylacrylamide N_arylacrylamide->Dihydroquinolinone Photocyclization Chloropropionamide N-(o-tolyl)-3-chloropropionamide Chloropropionamide->Dihydroquinolinone Intramolecular Friedel-Crafts Alkylation

Caption: General synthetic routes to 3,4-dihydroquinolin-2(1H)-ones.

Potential Biological Activities and Mechanisms of Action

The 3,4-dihydroquinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, indicating its recurrence in a variety of biologically active compounds. While specific biological data for 8-Methyl-3,4-dihydroquinolin-2(1H)-one is limited in the public domain, the activities of analogous compounds suggest potential therapeutic applications.

Anticancer Activity

Derivatives of the 3,4-dihydroquinolin-2(1H)-one core have demonstrated significant anticancer properties.[6] One of the key mechanisms identified is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7][8][9]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival. Inhibition of this pathway can effectively starve tumors of their blood supply.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAS RAS P_VEGFR2->RAS Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis AKT->Angiogenesis Compound 8-Methyl-3,4-dihydro- quinolin-2(1H)-one (Potential Inhibitor) Compound->P_VEGFR2 Inhibition

Caption: The VEGFR-2 signaling pathway and the potential point of inhibition.

Anticonvulsant Activity

Certain derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have been identified as potential anticonvulsant agents.[10][11][12] The proposed mechanism of action for this activity is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.[13]

The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission. Positive allosteric modulators enhance the effect of GABA, leading to increased inhibition and a reduction in neuronal excitability.[14][15]

GABAA_Pathway cluster_extracellular Synaptic Cleft cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABAA Receptor GABA->GABA_A_Receptor Binding Compound 8-Methyl-3,4-dihydro- quinolin-2(1H)-one (Potential Modulator) Compound->GABA_A_Receptor Positive Allosteric Modulation Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition of Neurotransmission) Cl_ion->Hyperpolarization

Caption: GABAA receptor signaling and potential positive allosteric modulation.

Experimental Protocols

To facilitate further research into the potential biological activities of 8-Methyl-3,4-dihydroquinolin-2(1H)-one, detailed protocols for relevant in vitro assays are provided below.

VEGFR-2 Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase.

Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal in the presence of the test compound indicates inhibition.

Experimental Workflow:

VEGFR2_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - VEGFR-2 Enzyme - ATP - Substrate - Test Compound Start->Prepare_Reagents Plate_Setup Plate Setup: - Add buffer, enzyme, and  test compound to microplate Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction: - Add ATP Plate_Setup->Initiate_Reaction Incubation Incubate at 30°C for 60 min Initiate_Reaction->Incubation Stop_Reaction Stop Reaction and Add Detection Reagent Incubation->Stop_Reaction Measure_Signal Measure Signal (Luminescence/Fluorescence) Stop_Reaction->Measure_Signal Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the VEGFR-2 kinase inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a 1x kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Dilute the recombinant human VEGFR-2 kinase domain to the desired concentration in kinase buffer.

    • Prepare a stock solution of ATP in water.

    • Dissolve the VEGFR-2 specific peptide substrate in water or an appropriate buffer.

    • Prepare a serial dilution of 8-Methyl-3,4-dihydroquinolin-2(1H)-one in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding a stop solution or the detection reagent (e.g., ADP-Glo™).

    • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

GABAA Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of a compound for the GABAA receptor.

Principle: The assay measures the displacement of a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) from the GABAA receptor by the test compound. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Experimental Workflow:

GABAA_Workflow Start Start Membrane_Prep Membrane Preparation: - Homogenize rat brains - Centrifuge to isolate synaptic membranes Start->Membrane_Prep Binding_Assay_Setup Binding Assay Setup: - Add membranes, radioligand, and  test compound to assay tubes Membrane_Prep->Binding_Assay_Setup Incubation Incubate at 4°C for 45-60 min Binding_Assay_Setup->Incubation Termination Terminate Reaction: - Rapid filtration over glass fiber filters Incubation->Termination Washing Wash filters with ice-cold buffer Termination->Washing Quantification Quantify Radioactivity: - Liquid scintillation counting Washing->Quantification Data_Analysis Data Analysis: - Calculate % displacement - Determine Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the GABAA receptor binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize rat whole brains in an ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes.

    • Resuspend the pellet in buffer and repeat the centrifugation. The final pellet containing the synaptic membranes is resuspended in the assay buffer.

  • Binding Assay:

    • In assay tubes, add the prepared membranes, a fixed concentration of the radioligand (e.g., [3H]muscimol), and varying concentrations of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

    • Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known GABAA ligand, such as unlabeled GABA).

    • Incubate the tubes at 4°C for 45-60 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of displacement of the radioligand by the test compound at each concentration.

    • Calculate the Ki (inhibitory constant) value from the IC50 (half-maximal inhibitory concentration) value using the Cheng-Prusoff equation.

Conclusion

8-Methyl-3,4-dihydroquinolin-2(1H)-one is a member of the medicinally important dihydroquinolinone class of compounds. While specific biological data for this particular molecule is not extensively documented, its structural similarity to known bioactive compounds suggests potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and neurology. The synthetic routes and experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of 8-Methyl-3,4-dihydroquinolin-2(1H)-one and its derivatives. Further research is warranted to fully elucidate the pharmacological profile of this compound.

References

Foundational

"8-Methyl-3,4-dihydroquinolin-2(1H)-one" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 8-Methyl-3,4-dihydroquinolin-2(1H)-one. The i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 8-Methyl-3,4-dihydroquinolin-2(1H)-one. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and the visualization of related chemical and biological processes.

Core Compound Information

8-Methyl-3,4-dihydroquinolin-2(1H)-one , with the CAS Number 20151-47-7 , is a heterocyclic organic compound. Its core structure is a dihydroquinolinone, which is a feature in various biologically active molecules.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₁NOPubChem[1]
Molecular Weight 161.20 g/mol PubChem[1]
CAS Number 20151-47-7LookChem[2]
Appearance Not specified (likely a solid at room temperature)-
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Solubility Not experimentally determined-
XLogP3 (Computed)1.4PubChem[1]
Hydrogen Bond Donor Count (Computed)1PubChem[1]
Hydrogen Bond Acceptor Count (Computed)1PubChem[1]
Rotatable Bond Count (Computed)0PubChem[1]
Exact Mass (Computed)161.084063974 DaPubChem[1]
Spectral Data

Detailed experimental spectral data for 8-Methyl-3,4-dihydroquinolin-2(1H)-one is not widely published. However, characteristic spectral features can be predicted based on its structure and data from related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methylene protons of the dihydropyridinone ring, and the methyl group protons. The chemical shifts and splitting patterns will be indicative of their respective chemical environments.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbons, and the methyl carbon.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl group (C=O) is expected in the region of 1650-1690 cm⁻¹. Other bands corresponding to N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring will also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (161.20). Fragmentation patterns would be consistent with the dihydroquinolinone structure.

Synthesis and Experimental Protocols

The synthesis of 3,4-dihydroquinolin-2(1H)-ones is commonly achieved through the intramolecular Friedel-Crafts cyclization of N-aryl-3-chloropropionamides. This general approach can be adapted for the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

General Synthesis Workflow

Synthesis_Workflow General Synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one A o-Toluidine C N-(2-methylphenyl)-3-chloropropionamide A->C Acylation B 3-Chloropropionyl chloride B->C E 8-Methyl-3,4-dihydroquinolin-2(1H)-one C->E Intramolecular Friedel-Crafts Cyclization D Lewis Acid (e.g., AlCl3) D->E

A general synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(2-methylphenyl)-3-chloropropionamide

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-toluidine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-methylphenyl)-3-chloropropionamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one

  • To a flask containing a stirred suspension of a Lewis acid (e.g., aluminum chloride, 2-3 equivalents) in an inert solvent (e.g., dichloromethane or nitrobenzene), add the N-(2-methylphenyl)-3-chloropropionamide (1 equivalent) portion-wise at a controlled temperature.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent and Lewis acid to initiate the intramolecular Friedel-Crafts cyclization.

  • Monitor the reaction by TLC.

  • After the reaction is complete, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 8-Methyl-3,4-dihydroquinolin-2(1H)-one by column chromatography or recrystallization.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

While specific biological studies on 8-Methyl-3,4-dihydroquinolin-2(1H)-one are limited in publicly accessible literature, the dihydroquinolinone scaffold is present in numerous compounds with significant pharmacological activities. Analogs of the closely related 1-methyl-3,4-dihydroquinolin-2(1H)-one have demonstrated potential as anticancer and anticonvulsant agents.[3]

Potential Signaling Pathway Involvement

Based on the activities of related compounds, 8-Methyl-3,4-dihydroquinolin-2(1H)-one could potentially interact with pathways such as:

  • VEGFR2 Signaling Pathway: Some dihydroquinolinone derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. Inhibition of this pathway can be a strategy for cancer therapy.

  • GABAA Receptor Modulation: Certain dihydroquinolinone analogs have been found to be positive allosteric modulators of the GABAA receptor, which is a major inhibitory neurotransmitter receptor in the central nervous system. This modulation can lead to anticonvulsant effects.

Signaling_Pathways Potential Signaling Pathways for Dihydroquinolinone Analogs cluster_0 VEGFR2 Signaling cluster_1 GABAA Receptor Modulation A VEGF B VEGFR2 A->B C Downstream Signaling (e.g., PLCγ, PI3K/Akt) B->C D Angiogenesis C->D E Dihydroquinolinone Analog E->B Inhibition F GABA G GABAA Receptor F->G H Chloride Ion Influx G->H I Neuronal Hyperpolarization (Inhibition) H->I J Dihydroquinolinone Analog J->G Positive Allosteric Modulation

Potential signaling pathways targeted by related compounds.

Conclusion

8-Methyl-3,4-dihydroquinolin-2(1H)-one is a compound of interest due to its core dihydroquinolinone structure, which is a known pharmacophore. While detailed experimental data on its physical, chemical, and biological properties are not extensively available, this guide provides a foundational understanding based on its chemical structure and the properties of related analogs. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in drug discovery and development. The provided synthetic strategies and potential biological targets offer a starting point for such research endeavors.

References

Exploratory

Spectroscopic and Synthetic Profile of 8-Methyl-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

For Immediate Release This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for the compound 8-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 20151-47-7).

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for the compound 8-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 20151-47-7). This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a consolidated resource for the characterization and preparation of this heterocyclic scaffold.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton) ¹³C NMR (Carbon)
Chemical Shift (δ) ppm Assignment
Data not available in public literatureAssignments based on structure
Aromatic Protons
-CH₂- (Position 3)
-CH₂- (Position 4)
-NH- (Amide)
-CH₃ (Methyl)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Functional Group Assignment
Expected values
~3200N-H Stretch (Amide)
~3100-3000C-H Stretch (Aromatic)
~2950-2850C-H Stretch (Aliphatic)
~1680C=O Stretch (Amide)
~1600, ~1480C=C Stretch (Aromatic)

Table 3: Mass Spectrometry (MS) Data

m/z (Mass-to-Charge Ratio) Assignment
Expected values
161.08[M]⁺ (Molecular Ion)
Fragment ionsFragmentation Pattern Dependent

Experimental Protocols

The acquisition of the aforementioned spectroscopic data relies on standardized experimental procedures. The following protocols are representative of the methodologies that would be employed for the characterization of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the purified compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

2.2. Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet. The spectrum would be recorded over the standard range of 4000-400 cm⁻¹.

2.3. Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, typically with an electron ionization (EI) source. The sample would be introduced into the instrument, and the resulting fragmentation pattern and molecular ion peak would be analyzed.

Synthesis Workflow

The synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives is a well-established area of organic chemistry. A general workflow for the preparation and characterization of 8-Methyl-3,4-dihydroquinolin-2(1H)-one is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction Chemical Reaction(s) (e.g., Cyclization) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms end Pure 8-Methyl-3,4-dihydroquinolin-2(1H)-one nmr->end ir->end ms->end

Caption: General workflow for the synthesis and characterization of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Conclusion

This technical guide consolidates the essential spectroscopic and synthetic information for 8-Methyl-3,4-dihydroquinolin-2(1H)-one. While complete experimental data sets are not widely disseminated in the public domain, the provided information offers a robust framework for researchers working with this compound, facilitating its identification, characterization, and synthesis.

Foundational

The Ascendant Role of 8-Methyl Substituted Quinolinones in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The quinolinone scaffold has long been a cornerstone in medicinal chemistry, valued for its versatile biological activities. Among its numerous derivatives,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold has long been a cornerstone in medicinal chemistry, valued for its versatile biological activities. Among its numerous derivatives, 8-methyl substituted quinolinones are emerging as a particularly promising class of compounds. The strategic placement of a methyl group at the 8-position can significantly influence the molecule's steric and electronic properties, leading to enhanced potency and selectivity across a range of therapeutic targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 8-methyl substituted quinolinones, with a focus on their anticancer and antimicrobial potential.

Anticancer Activity of 8-Methyl Substituted Quinolinones and Related Derivatives

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. 8-Methyl substituted quinolinones have demonstrated significant potential in this domain, exhibiting cytotoxic effects against various cancer cell lines. The data presented below summarizes the in vitro anticancer activity of several 8-substituted quinolinone derivatives.

Table 1: Anticancer Activity (IC50 µM) of 8-Substituted Quinolinone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
8-Quinolinesulfonamide derivative (9a)C32 (Amelanotic Melanoma)233.9--
8-Quinolinesulfonamide derivative (9a)COLO829 (Melanotic Melanoma)168.7--
8-Quinolinesulfonamide derivative (9a)MDA-MB-231 (Triple-Negative Breast Cancer)273.5--
8-Quinolinesulfonamide derivative (9a)U87-MG (Glioblastoma)339.7--
8-Quinolinesulfonamide derivative (9a)A549 (Lung Cancer)223.1--
8-Aminoquinoline glycoconjugate (17)HCT 116 (Colon Carcinoma)116.4 ± 5.9--
8-Aminoquinoline glycoconjugate (17)MCF-7 (Breast Adenocarcinoma)78.1 ± 9.3--
8-Aminoquinoline derivative (19)MCF-7 (Breast Adenocarcinoma)116.4 ± 2.7--
8-Aminoquinoline derivative (20)MCF-7 (Breast Adenocarcinoma)149.6 ± 1.8--

Note: The data presented is a compilation from multiple studies. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.

Antimicrobial Activity of 8-Methyl Substituted Quinolinones and Related Derivatives

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Quinolinone derivatives have shown promise in this area, with 8-substituted analogs exhibiting activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity (MIC µg/mL) of 8-Substituted Quinolinone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC of Reference (µg/mL)
8-Nitrofluoroquinolone derivativeE. coli ATCC 8739---
8-Nitrofluoroquinolone derivativeS. aureus ATCC 653831 - 125--
8-Hydroxyquinoline derivative (PH176)MRSA (38 clinical isolates)MIC₅₀: 16, MIC₉₀: 32--

Note: The data presented is a compilation from multiple studies. Direct comparison of absolute MIC values should be made with caution due to variations in experimental conditions.

Experimental Protocols

Synthesis of 8-Methyl-Substituted Quinolinones

A general method for the synthesis of the 8-methylquinoline core involves the Skraup synthesis, where o-toluidine is reacted with glycerol, sulfuric acid, and an oxidizing agent. Further modifications can be introduced to yield various 8-methyl substituted quinolinones.

General Procedure for the Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one: [1]

  • Chlorination of 4-Hydroxy-8-methyl-1,2-dihydroquinolin-2-one: A mixture of 4-hydroxy-8-methyl-1,2-dihydroquinolin-2-one (1) is subjected to chlorination using a mixture of phosphorus oxychloride and phosphorus pentachloride (3:2 molar ratio) to yield 2,4-dichloro-8-methylquinoline (2).[2]

  • Hydrolysis: A solution of dichloroquinoline (2) in dilute dichloroacetic acid (90%) is heated under reflux for 1 hour.

  • Precipitation and Crystallization: The solution is then poured onto ice-cold water. The resulting precipitate is collected by filtration and crystallized to afford 4-chloro-8-methylquinolin-2(1H)-one (3).

In Vitro Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

General MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the test 8-methyl substituted quinolinone derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included. The plates are incubated for a specified period (typically 24-72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 5 mg/mL in sterile PBS) is added to each well. The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or acidified isopropanol.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

General Broth Microdilution Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution of Compounds: The 8-methyl substituted quinolinone derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

8-Methyl substituted quinolinones exert their biological effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Quinolinone derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 8-Methyl Quinolinone 8-Methyl Quinolinone 8-Methyl Quinolinone->Death Receptors 8-Methyl Quinolinone->Mitochondrion Apoptosis Apoptosis Caspase-3->Apoptosis Cell_Cycle_Arrest G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase M Phase->G1 Phase 8-Methyl Quinolinone 8-Methyl Quinolinone G1/S Arrest G1/S Arrest 8-Methyl Quinolinone->G1/S Arrest G2/M Arrest G2/M Arrest 8-Methyl Quinolinone->G2/M Arrest Kinase_Inhibition_Workflow Purified Kinase Purified Kinase Kinase Reaction Kinase Reaction Purified Kinase->Kinase Reaction Substrate Substrate Substrate->Kinase Reaction ATP ATP ATP->Kinase Reaction 8-Methyl Quinolinone 8-Methyl Quinolinone 8-Methyl Quinolinone->Kinase Reaction Inhibition Luminescence Detection Luminescence Detection Kinase Reaction->Luminescence Detection Measures remaining ATP IC50 Determination IC50 Determination Luminescence Detection->IC50 Determination

References

Foundational

An In-depth Technical Guide on the Potential Mechanisms of Action of 8-Methyl-3,4-dihydroquinolin-2(1H)-one and its Analogs

Audience: Researchers, scientists, and drug development professionals. Disclaimer: Direct mechanism of action studies for 8-Methyl-3,4-dihydroquinolin-2(1H)-one are not extensively available in the public domain.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct mechanism of action studies for 8-Methyl-3,4-dihydroquinolin-2(1H)-one are not extensively available in the public domain. This guide provides a comprehensive overview of the mechanisms of action of structurally related analogs from the 3,4-dihydroquinolin-2(1H)-one class of compounds. The presented data and pathways are based on studies of these analogs and are intended to infer the potential biological activities of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Introduction

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including several FDA-approved drugs.[1] The versatility of this scaffold allows for a wide range of biological activities, including but not limited to, anticancer, anticonvulsant, and anti-inflammatory effects.[2][3] Modifications to the core structure, such as the addition of a methyl group at the 8th position, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This technical guide consolidates the existing research on the mechanisms of action of 3,4-dihydroquinolin-2(1H)-one analogs to provide a foundational understanding for researchers interested in 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Anticancer Activity via VEGFR2 Inhibition

A significant body of research points to the potential of 3,4-dihydroquinolin-2(1H)-one derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][4][5] VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5][6] Inhibition of the VEGF-induced VEGFR2 signaling pathway is a well-established strategy in cancer therapy.[4]

Quantitative Data: In Vitro Anticancer Activity of Dihydroquinolinone Analogs
Compound/AnalogCell LineIC50 (µM)Reference
Analog 4HUVEC84.8[4]
Analog 5HUVEC58.1[4]
Analog 4uU87-MG (Glioblastoma)7.96[5]
Analog 4tU87-MG (Glioblastoma)10.66[5]
Analog 4vU87-MG (Glioblastoma)11.66[5]
Analog 4mU138-MG (Glioblastoma)4.20[5]
Analog 4qU138-MG (Glioblastoma)8.00[5]
Analog 4gU138-MG (Glioblastoma)9.20[5]
Experimental Protocols

Cell Viability Assay (MTT Assay):

  • Human umbilical vein endothelial cells (HUVECs) or glioblastoma cell lines (U87-MG, U138-MG) are seeded in 96-well plates.[4][5]

  • After cell attachment, they are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).[4]

  • Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[5]

Western Blot Analysis for Signaling Pathway Inhibition:

  • Cells are treated with the test compounds and/or VEGF.

  • After treatment, cells are lysed to extract total proteins.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against key proteins in the VEGFR2 signaling pathway (e.g., phosphorylated VEGFR2, Akt, ERK1/2, p38 MAPK, FAK).[4]

  • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PI3K PI3K VEGFR2->PI3K ERK ERK1/2 VEGFR2->ERK p38 p38 MAPK VEGFR2->p38 FAK FAK VEGFR2->FAK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation ERK->Proliferation p38->Proliferation FAK->Proliferation Dihydroquinolinone 3,4-dihydroquinolin-2(1H)-one Analog Dihydroquinolinone->VEGFR2

Caption: Inhibition of the VEGFR2 signaling pathway by 3,4-dihydroquinolin-2(1H)-one analogs.

Anticancer Activity via PI3K/Akt/mTOR Pathway Inhibition

Derivatives of the related tetrahydroquinolinone scaffold have been shown to induce autophagy-mediated cell death in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.[7] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[8]

Quantitative Data: In Vitro Cytotoxicity of Tetrahydroquinoline Analogs
Compound/AnalogCell LineIC50 (µM)Reference
10eA549 (Lung Cancer)0.033[9]
10hMCF-7 (Breast Cancer)0.087[9]
10dA549 (Lung Cancer)0.062[9]
10dMCF-7 (Breast Cancer)0.58[9]
10dMDA-MB-231 (Breast Cancer)1.003[9]
Experimental Protocols

Molecular Docking:

  • The three-dimensional structure of the target protein (e.g., PI3Kδ) is obtained from the Protein Data Bank.

  • The structures of the ligand molecules (tetrahydroquinolinone derivatives) are prepared using chemical drawing software and optimized for energy.

  • Molecular docking simulations are performed using software like AutoDock to predict the binding mode and affinity of the ligands to the active site of the protein.[7]

  • The results are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Western Blot for PI3K/Akt/mTOR Pathway Proteins:

  • Cancer cells (e.g., HCT-116) are treated with the test compounds.[7]

  • Following treatment, total protein is extracted and quantified.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway, including phosphorylated and total forms of PI3K, Akt, and mTOR.[7][8]

  • The procedure continues as described in the previous Western Blot protocol.

Signaling Pathway Diagram

PI3K_Akt_mTOR_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Autophagy Autophagy mTOR->Autophagy Tetrahydroquinolinone Tetrahydroquinolinone Analog Tetrahydroquinolinone->PI3K Tetrahydroquinolinone->Akt Tetrahydroquinolinone->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by tetrahydroquinolinone analogs.

Neurological Activity via GABAA Receptor Modulation

Certain derivatives of 1-methyl-3,4-dihydroquinolin-2(1H)-one have been identified as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor.[3] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[10] By enhancing the effect of GABA, these molecules reduce neuronal excitability, which suggests potential for anticonvulsant therapies.[3]

Experimental Protocols

Radioligand Binding Assay:

  • Bovine brain membrane preparations are used as a source of GABAA receptors.[11]

  • The membranes are incubated with a radiolabeled ligand that binds to the benzodiazepine site of the GABAA receptor (e.g., [3H]flumazenil).[11]

  • The test compounds are added at various concentrations to compete with the radioligand for binding.

  • After incubation, the bound and free radioligand are separated by filtration.

  • The radioactivity of the filter-bound complex is measured using a scintillation counter.

  • The ability of the test compounds to displace the radioligand is used to determine their binding affinity.

Electrophysiology on Recombinant GABAA Receptors:

  • Recombinant GABAA receptors (e.g., α1β2γ2L) are expressed in Xenopus laevis oocytes.[11]

  • The oocytes are voltage-clamped, and the current induced by the application of GABA is measured.

  • The test compounds are co-applied with GABA to determine their modulatory effect on the GABA-induced current.[12]

  • An increase in the current in the presence of the compound indicates positive allosteric modulation.

Signaling Pathway Diagram

GABAA_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAReceptor GABAA Receptor (Chloride Channel) GABA->GABAAReceptor Binds to Orthosteric Site Dihydroquinolinone 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analog Dihydroquinolinone->GABAAReceptor Binds to Allosteric Site Chloride Cl- Influx GABAAReceptor->Chloride Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization

Caption: Positive allosteric modulation of the GABAA receptor by 1-methyl-3,4-dihydroquinolin-2(1H)-one analogs.

Conclusion

The 3,4-dihydroquinolin-2(1H)-one scaffold and its derivatives, including the 8-methyl substituted variant, represent a versatile platform for the development of novel therapeutics. The primary mechanisms of action identified for analogs of this class are potent inhibition of the VEGFR2 and PI3K/Akt/mTOR signaling pathways, leading to anticancer effects, and positive allosteric modulation of the GABAA receptor, suggesting neurological applications. The provided quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals to guide future investigations into the therapeutic potential of 8-Methyl-3,4-dihydroquinolin-2(1H)-one and related compounds. Further studies are warranted to elucidate the specific mechanisms and therapeutic efficacy of this particular compound.

References

Exploratory

An In-depth Technical Guide to 8-Methyl-3,4-dihydroquinolin-2(1H)-one and the Broader 3,4-Dihydroquinolin-2(1H)-one Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract The 3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis of a specific analogue, 8-Methyl-3,4-dihydroquinolin-2(1H)-one, and delves into the extensive medicinal chemistry applications of the broader 3,4-dihydroquinolin-2(1H)-one framework. While specific biological data for the 8-methyl derivative is limited in publicly available literature, this document will serve as a valuable resource by detailing the synthetic methodologies, summarizing key quantitative biological data for various derivatives, and providing comprehensive experimental protocols. Furthermore, key signaling pathways modulated by these analogues are illustrated to provide a deeper understanding of their mechanisms of action.

Introduction

The 3,4-dihydroquinolin-2(1H)-one moiety is a cornerstone in the development of novel therapeutics. Its rigid, bicyclic structure provides a versatile template for the design of compounds with diverse pharmacological activities. This scaffold is found in several FDA-approved drugs, including the antipsychotic aripiprazole, the antiplatelet agent cilostazol, and the beta-blocker carteolol, highlighting its clinical significance.[1] Derivatives of this core have demonstrated a broad spectrum of biological activities, including but not limited to anticancer, anticonvulsant, antidepressant, and antimicrobial effects.[1][2] This guide begins with the synthesis of a specific, less-explored analogue, 8-Methyl-3,4-dihydroquinolin-2(1H)-one, and then expands to cover the rich medicinal chemistry of the parent scaffold, providing a valuable resource for researchers engaged in the design and development of novel therapeutics.

Synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one

The synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one can be achieved through a catalytic C-H amidation reaction. A general methodology is described in patent WO2019135604A1, which details the production of various lactam compounds.

Experimental Protocol: Catalytic C-H Amidation for Lactam Synthesis

This protocol is a general representation based on the methodology for producing lactam compounds as described in the patent.

Reactants and Reagents:

  • 3-Substituted dioxazol-one precursor

  • Catalyst (e.g., a rhodium or iridium complex)

  • Organic Solvent (e.g., 1,1,1,3,3,3-Hexafluoro-2-propanol, dichloromethane, dichloroethane)

Procedure:

  • In a reaction vessel, dissolve the 3-substituted dioxazol-one compound in an appropriate organic solvent.

  • Add the catalyst to the solution. The catalyst loading can range from 0.01 to 0.1 molar equivalents relative to the starting material.

  • The reaction mixture is stirred at a temperature ranging from 20 to 80 °C.

  • The reaction is allowed to proceed for a period of 8 to 24 hours.

  • Reaction progress can be monitored by standard techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified using column chromatography to yield the desired lactam compound, such as 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Medicinal Chemistry of the 3,4-Dihydroquinolin-2(1H)-one Scaffold

The 3,4-dihydroquinolin-2(1H)-one scaffold has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a wide range of therapeutic applications.

Anticancer Activity

Derivatives of 3,4-dihydroquinolin-2(1H)-one have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Several novel 3,4-dihydroquinolin-2(1H)-one analogues have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[3][4] Inhibition of VEGFR2 can suppress the formation of new blood vessels, thereby limiting tumor growth and metastasis.

Table 1: Anticancer Activity of 3,4-Dihydroquinolin-2(1H)-one Analogues against Glioblastoma Cell Lines [4][5][6][7]

CompoundU87-MG IC₅₀ (µM)U138-MG IC₅₀ (µM)
4m 4.20Not Reported
4q 8.00Not Reported
4u 7.96Not Reported
4t 10.48Not Reported
Temozolomide (Standard) 92.9093.09

A series of novel quinoline sulfonamide derivatives based on the 3,4-dihydroquinolin-2(1H)-one scaffold have been identified as inhibitors of tubulin polymerization.[8] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

Table 2: Tubulin Polymerization Inhibitory Activity of 3,4-Dihydroquinolin-2(1H)-one Sulfonamide Derivatives [8]

CompoundHeLa IC₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)
D13 1.346.74
Anticonvulsant Activity

Certain derivatives of 3,4-dihydroquinolin-2(1H)-one have been identified as potent anticonvulsants, with their mechanism of action attributed to the positive allosteric modulation of the GABA-A receptor.[3][9]

Table 3: Anticonvulsant Activity of a 3,4-Dihydroquinolin-2(1H)-one Derivative [9]

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)GABA-A Receptor Binding IC₅₀ (µM)
5b 10.19.30.12
Antidepressant Activity

A series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives have been investigated as novel antidepressants with central nervous system-stimulating activity.[10] These compounds have been shown to act as sigma (σ) receptor agonists.[10]

Table 4: Antidepressant-like Activity of a 3,4-Dihydroquinolin-2(1H)-one Derivative [10]

CompoundTestDose (mg/kg, po)Activity
34b/34c Mouse Halothane Sleeping Time30Reduced sleeping time
34b/34c Mouse Cerebral Concussion Coma Recovery30Reduced recovery time
34b/34c [³H]DTG Binding Assay-Inhibited binding to σ receptors
34b/34c Mouse Forced-Swimming Test1 and 10Reduced immobility time

Key Signaling Pathways and Experimental Workflows

Synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one

G cluster_synthesis Synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one Start 3-Substituted dioxazol-one Reaction C-H Amidation (20-80°C, 8-24h) Start->Reaction Catalyst Rh or Ir Catalyst Catalyst->Reaction Solvent Organic Solvent Solvent->Reaction Purification Column Chromatography Reaction->Purification Product 8-Methyl-3,4-dihydroquinolin-2(1H)-one Purification->Product

Caption: Synthetic workflow for 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

VEGFR2 Signaling Pathway Inhibition

G cluster_pathway VEGFR2 Signaling Pathway Inhibition VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor 3,4-Dihydroquinolin-2(1H)-one Derivative Inhibitor->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Response Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Response

Caption: Inhibition of the VEGFR2 signaling pathway.

GABA-A Receptor Modulation

G cluster_pathway GABA-A Receptor Positive Allosteric Modulation GABA GABA GABAR GABA-A Receptor (Chloride Ion Channel) GABA->GABAR Binds Cl_influx Increased Chloride Ion Influx GABAR->Cl_influx Enhances opening Modulator 3,4-Dihydroquinolin-2(1H)-one Derivative Modulator->GABAR Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Effect Reduced Neuronal Excitability (Anticonvulsant Effect) Hyperpolarization->Effect

Caption: Positive allosteric modulation of the GABA-A receptor.

Key Experimental Protocols

MTT Assay for Cell Viability

This protocol is a generalized procedure for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., U87-MG, U138-MG, HeLa)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests for Anticonvulsant Activity

These are standard in vivo models for screening anticonvulsant drugs.

Animals:

  • Mice (e.g., Kunming strain)

Procedure (MES Test):

  • Administer the test compound or vehicle intraperitoneally (i.p.).

  • After a specified pretreatment time (e.g., 30 minutes), deliver a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension. Protection is defined as the absence of this response.

Procedure (scPTZ Test):

  • Administer the test compound or vehicle i.p.

  • After the pretreatment time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Observe the mice for the onset of clonic seizures within a 30-minute period. Protection is defined as the absence of seizures.

Data Analysis:

  • The effective dose 50 (ED₅₀), the dose required to protect 50% of the animals, is calculated for each test.

Conclusion

The 3,4-dihydroquinolin-2(1H)-one scaffold is a highly valuable platform in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. While the specific biological profile of 8-Methyl-3,4-dihydroquinolin-2(1H)-one remains to be fully elucidated, its synthesis is achievable, and it represents a promising starting point for the development of novel therapeutic agents. The extensive research on the broader class of 3,4-dihydroquinolin-2(1H)-ones, particularly in the areas of oncology and neuroscience, underscores the significant potential of this heterocyclic system in drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and exploit the therapeutic potential of this versatile scaffold.

References

Foundational

An In-depth Technical Guide on 8-Methyl-3,4-dihydroquinolin-2(1H)-one and its Derivatives

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 8-Methyl-3,4-dihydroquinolin-2(1H)-one and its closely related derivatives. This document is inte...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 8-Methyl-3,4-dihydroquinolin-2(1H)-one and its closely related derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methyl group at the 8-position can significantly influence the molecule's physicochemical properties and its interaction with biological targets. While literature specifically detailing the properties of 8-Methyl-3,4-dihydroquinolin-2(1H)-one is limited, this guide consolidates available information on its synthesis and the biological activities of its derivatives, with a particular focus on their potential as therapeutic agents.

Chemical and Physical Properties

The fundamental properties of 8-Methyl-3,4-dihydroquinolin-2(1H)-one are summarized in the table below. This data is crucial for its handling, characterization, and use in synthetic and biological applications.

PropertyValue
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
CAS Number 20151-47-7
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available
LogP 1.96 (predicted)

Synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one Core

While a direct, detailed synthesis protocol for 8-Methyl-3,4-dihydroquinolin-2(1H)-one is not extensively reported, its synthesis can be inferred from established methods for related dihydroquinolinone structures. A common and effective strategy involves the cyclization of N-arylpropiolamides or N-aryl-3-halopropanamides derived from o-toluidine.

A plausible synthetic pathway is the catalytic hydrogenation of 8-methylquinoline-2(1H)-one. This reaction typically involves the use of a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction selectively reduces the double bond in the heterocyclic ring to yield the desired 3,4-dihydroquinolin-2(1H)-one structure.

Another potential route is through an intramolecular Friedel-Crafts-type cyclization of a suitable N-(o-tolyl)-3-halopropanamide. This method involves the use of a Lewis acid catalyst to promote the ring closure.

The synthesis of derivatives, such as 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides, has been reported to start from o-toluidine, which undergoes a series of reactions to build the quinolinone core, followed by functionalization.[1][2]

Biological Activities and Structure-Activity Relationships (SAR)

Research into the biological activities of 8-methyl substituted dihydroquinolinones has revealed potential therapeutic applications. The most notable activity reported is against the Human Immunodeficiency Virus (HIV).

Anti-HIV Activity

A series of novel 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives have been synthesized and evaluated for their anti-HIV activity.[1][2] These compounds were tested for their ability to inhibit single-cycle replicable (SCR) HIV-1 (NL4-3) replication in HeLa cell culture. The results indicated that all the synthesized compounds exhibited anti-HIV activity with EC₅₀ values ranging from 75 to 150 µM, and importantly, they showed no significant cytotoxicity (CC₅₀ > 500 µM).[2]

The structure-activity relationship (SAR) studies of these derivatives revealed that compounds with a substituted benzoyl moiety were generally more active than those with N-phenyl carboxamide or carbothioamide groups.[1] Notably, the compound possessing a 4-fluorobenzoyl group was identified as the most potent, with an EC₅₀ of 75 µM.[2]

Table of Anti-HIV Activity Data for 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide Derivatives [1][2]

Compound IDR Group (Substituted Benzoyl)EC₅₀ (µM)CC₅₀ (µM)
8a Benzoyl100> 500
8b 4-Fluorobenzoyl75> 500
8c 4-Chlorobenzoyl90> 500
8d 4-Bromobenzoyl95> 500
8e 4-Methylbenzoyl110> 500
8f 3-Methylbenzoyl120> 500
8g 4-Methoxybenzoyl150> 500

Experimental Protocols

General Synthesis of 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide Derivatives[1]

The synthesis of the target carbohydrazide derivatives commences with o-toluidine. The key steps involve the construction of the 8-methyl-4-oxo-1,4-dihydroquinoline core, followed by the introduction of the carbohydrazide side chain and subsequent derivatization.

Step 1: Synthesis of Diethyl 2-((2-methylphenyl)amino)maleate A mixture of o-toluidine and diethyl acetylenedicarboxylate is stirred at room temperature to yield the corresponding maleate derivative.

Step 2: Cyclization to Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate The maleate derivative is heated in a high-boiling point solvent, such as diphenyl ether, to facilitate a thermal cyclization reaction, affording the quinolinone core.

Step 3: Hydrazinolysis to 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide The ethyl ester is treated with hydrazine hydrate in a suitable solvent like ethanol under reflux to produce the carbohydrazide intermediate.

Step 4: Synthesis of Final N'-Benzoyl Derivatives The carbohydrazide is reacted with various substituted benzoyl chlorides in the presence of a base, such as triethylamine, in a solvent like DMF to yield the final products.

Anti-HIV Assay Protocol[1]

Cell Line and Virus: HeLa cells are used as the host cells, and a single-cycle replicable (SCR) HIV-1 (NL4-3) strain is utilized for the infection.

Assay Procedure:

  • HeLa cells are seeded in 96-well plates and incubated.

  • The cells are then treated with different concentrations of the test compounds.

  • Following treatment, the cells are infected with the HIV-1 virus.

  • After a set incubation period, the extent of viral replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) that is incorporated into the viral genome.

  • The EC₅₀ (half-maximal effective concentration) is determined as the concentration of the compound that inhibits viral replication by 50%.

Cytotoxicity Assay:

  • HeLa cells are seeded in 96-well plates and treated with various concentrations of the test compounds.

  • After an incubation period, cell viability is assessed using a standard method, such as the MTT assay.

  • The CC₅₀ (half-maximal cytotoxic concentration) is determined as the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Mechanisms of Action

Molecular docking studies on the anti-HIV active 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives suggest that they may act as HIV integrase inhibitors.[1][2] The binding modes of these compounds within the active site of HIV integrase are reported to be similar to those of known integrase inhibitors.[2] HIV integrase is a crucial enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome.

Below is a simplified diagram illustrating the proposed mechanism of action.

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_host Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA HIV Integrase HIV Integrase Viral DNA->HIV Integrase Forms Pre-Integration Complex Integration Integration HIV Integrase->Integration Catalyzes Provirus Provirus Integration->Provirus Viral DNA inserted into Host DNA Host DNA Host DNA->Integration 8-Methyl-dihydroquinolinone Derivative 8-Methyl-dihydroquinolinone Derivative 8-Methyl-dihydroquinolinone Derivative->HIV Integrase Inhibits

Caption: Proposed mechanism of action for 8-methyl-dihydroquinolinone derivatives as HIV integrase inhibitors.

Conclusion

8-Methyl-3,4-dihydroquinolin-2(1H)-one and its derivatives represent a promising scaffold for the development of novel therapeutic agents. The demonstrated anti-HIV activity of the 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide series, coupled with their low cytotoxicity, highlights the potential of this chemical class. Further research focusing on the synthesis of a broader range of derivatives and exploration of their activity against other biological targets is warranted to fully elucidate the therapeutic potential of the 8-methyl-3,4-dihydroquinolin-2(1H)-one core. The provided synthetic strategies and biological evaluation protocols can serve as a valuable resource for researchers in this endeavor.

References

Protocols & Analytical Methods

Method

Synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one: A Detailed Protocol for Researchers

For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one. This protocol outlines a robust two-step synthe...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one. This protocol outlines a robust two-step synthetic pathway, commencing with the formation of 8-methylquinolin-2(1H)-one, followed by its selective reduction to the target compound. Detailed experimental procedures, tabulated data, and a visual workflow are presented to ensure clarity and reproducibility.

Introduction

8-Methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry due to its presence as a core structural motif in a variety of pharmacologically active molecules. The dihydroquinolinone scaffold is a key component in compounds exhibiting a range of biological activities. This protocol details a reliable and efficient method for the laboratory-scale synthesis of this valuable intermediate.

Synthetic Pathway Overview

The synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one is accomplished through a two-stage process. The first stage involves the synthesis of the unsaturated precursor, 8-methylquinolin-2(1H)-one. This is achieved via a Skraup reaction to form 8-methylquinoline, followed by an oxidation step. The second stage is the selective catalytic hydrogenation of the C3-C4 double bond of 8-methylquinolin-2(1H)-one to yield the desired saturated lactam.

Experimental Protocols

Stage 1: Synthesis of 8-Methylquinolin-2(1H)-one

This stage is a two-step process starting from o-toluidine.

Step 1a: Skraup Synthesis of 8-Methylquinoline

The Skraup synthesis is a classic method for the preparation of quinolines. In this procedure, o-toluidine is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Materials and Reagents:

    • o-Toluidine

    • Glycerol

    • Concentrated Sulfuric Acid

    • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

    • Ferrous sulfate (to moderate the reaction)

    • Sodium hydroxide solution

    • Dichloromethane or other suitable organic solvent

  • Procedure:

    • In a fume hood, carefully add concentrated sulfuric acid to a flask containing glycerol and ferrous sulfate heptahydrate while cooling in an ice bath.

    • Slowly add o-toluidine to the mixture with continuous stirring.

    • Add the oxidizing agent portion-wise to control the exothermic reaction.

    • Heat the mixture under reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and cautiously pour it onto ice.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline.

    • Extract the product with a suitable organic solvent such as dichloromethane.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 8-methylquinoline by vacuum distillation.

Step 1b: Oxidation of 8-Methylquinoline to 8-Methylquinolin-2(1H)-one

The synthesized 8-methylquinoline is then oxidized to the corresponding 2-quinolone.

  • Materials and Reagents:

    • 8-Methylquinoline

    • Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate)

    • Suitable solvent (e.g., dichloromethane for m-CPBA, or acetone/water for KMnO₄)

    • Sodium sulfite or sodium bisulfite solution (for quenching)

    • Sodium bicarbonate solution

    • Dichloromethane or other suitable organic solvent

  • Procedure (using m-CPBA):

    • Dissolve 8-methylquinoline in dichloromethane in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add m-CPBA portion-wise with stirring.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by adding a saturated solution of sodium sulfite or sodium bisulfite.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 8-methylquinolin-2(1H)-one.

Stage 2: Selective Catalytic Hydrogenation of 8-Methylquinolin-2(1H)-one

The final step is the selective reduction of the α,β-unsaturated lactam to the desired 3,4-dihydroquinolin-2(1H)-one. Palladium on carbon (Pd/C) is an effective catalyst for this transformation, as it typically reduces the carbon-carbon double bond without affecting the carbonyl group or the aromatic ring under controlled conditions.[1][2]

  • Materials and Reagents:

    • 8-Methylquinolin-2(1H)-one

    • 10% Palladium on Carbon (Pd/C)

    • Ethanol or other suitable solvent

    • Hydrogen gas (H₂)

    • Celite® or other filtration aid

  • Procedure:

    • In a hydrogenation flask, dissolve 8-methylquinolin-2(1H)-one in ethanol.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Connect the flask to a hydrogenation apparatus.

    • Evacuate the flask and purge with hydrogen gas several times.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

    • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • The resulting crude product, 8-Methyl-3,4-dihydroquinolin-2(1H)-one, can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis. Please note that yields are dependent on reaction scale and purification efficiency.

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1a o-Toluidine, GlycerolH₂SO₄, Oxidizing Agent-Reflux3-560-70
1b 8-Methylquinolinem-CPBADichloromethane0 to RT2-470-80
2 8-Methylquinolin-2(1H)-one10% Pd/C, H₂EthanolRoom Temperature4-8>90

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental process, a DOT language script for generating a workflow diagram is provided below.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 8-Methylquinolin-2(1H)-one cluster_stage2 Stage 2: Selective Hydrogenation o_toluidine o-Toluidine skraup Skraup Reaction o_toluidine->skraup glycerol Glycerol glycerol->skraup methyl_quinoline 8-Methylquinoline skraup->methyl_quinoline H2SO4, Oxidant oxidation Oxidation methyl_quinoline->oxidation m-CPBA quinolinone 8-Methylquinolin-2(1H)-one oxidation->quinolinone hydrogenation Catalytic Hydrogenation quinolinone->hydrogenation H2, Pd/C final_product 8-Methyl-3,4-dihydro- quinolin-2(1H)-one hydrogenation->final_product

Caption: Synthetic workflow for 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Safety Precautions

  • The Skraup reaction is highly exothermic and can be violent if not properly controlled. It should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care.

  • Oxidizing agents used in the Skraup reaction can be toxic and should be handled with caution.

  • m-CPBA is a potentially explosive peroxide. Do not grind it and store it in a cool, dry place.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle in an inert atmosphere when possible.

  • Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and leak-tested.

This detailed protocol provides a comprehensive guide for the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one, a valuable building block in drug discovery and development. By following these procedures and safety precautions, researchers can reliably produce this compound for their scientific endeavors.

References

Application

Synthetic Routes and Protocols for 8-Methyl-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one, a valuable heterocyclic scaffol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The presented methodologies are based on established synthetic routes, offering a guide for the preparation of this compound and its analogs.

Introduction

8-Methyl-3,4-dihydroquinolin-2(1H)-one is a substituted derivative of the 3,4-dihydroquinolin-2(1H)-one core structure. This class of compounds is of significant interest in drug discovery due to its presence in a variety of biologically active molecules. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for screening and lead optimization. This document outlines a reliable two-step synthetic pathway commencing with the construction of the quinolin-2(1H)-one ring system, followed by the selective reduction of the C3-C4 double bond.

Synthetic Pathway Overview

The synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one can be efficiently achieved through a two-step sequence. The first step involves the synthesis of the unsaturated precursor, 8-methylquinolin-2(1H)-one, from readily available starting materials. The second step is the selective reduction of the 3,4-double bond to yield the desired saturated lactam.

Synthetic Pathway start o-Toluidine precursor 8-Methylquinolin-2(1H)-one start->precursor Step 1 step1_reagents Doebner-von Miller or Skraup Reaction product 8-Methyl-3,4-dihydroquinolin-2(1H)-one precursor->product Step 2 step2_reagents Selective Reduction (e.g., Catalytic Hydrogenation)

Caption: Two-step synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Step 1: Synthesis of 8-Methylquinolin-2(1H)-one

The formation of the 8-methylquinolin-2(1H)-one core can be accomplished using classic quinoline synthesis reactions such as the Doebner-von Miller or Skraup reactions, starting from o-toluidine. These reactions involve the condensation of an aniline with α,β-unsaturated carbonyl compounds or their precursors.

Protocol 1: Doebner-von Miller Reaction

The Doebner-von Miller reaction utilizes an α,β-unsaturated carbonyl compound, which can be formed in situ, to construct the quinoline ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine and an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde or its precursor) in the presence of an acid catalyst such as hydrochloric acid or a Lewis acid.

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium carbonate solution).

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 8-methylquinolin-2(1H)-one.

ParameterValue
Starting Material o-Toluidine
Reagents α,β-Unsaturated carbonyl, Acid catalyst
Solvent Typically neat or a high-boiling solvent
Temperature Reflux
Reaction Time 4-12 hours
Typical Yield 40-60%

Step 2: Selective Reduction of 8-Methylquinolin-2(1H)-one

The selective reduction of the C3-C4 double bond of 8-methylquinolin-2(1H)-one yields the target molecule, 8-Methyl-3,4-dihydroquinolin-2(1H)-one. Catalytic hydrogenation is a common and effective method for this transformation.

Protocol 2: Catalytic Hydrogenation

This method employs a heterogeneous catalyst and a hydrogen source to selectively reduce the alkene functionality without affecting the carbonyl group or the aromatic ring.

Experimental Protocol:

  • Reaction Setup: In a high-pressure reaction vessel (autoclave), dissolve 8-methylquinolin-2(1H)-one in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5-10% Palladium on carbon (Pd/C) or Raney Nickel.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 1-10 atm) and stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

ParameterValue
Starting Material 8-Methylquinolin-2(1H)-one
Catalyst Palladium on Carbon (Pd/C) or Raney Nickel
Hydrogen Pressure 1-10 atm
Solvent Ethanol, Methanol, or Ethyl Acetate
Temperature Room Temperature to 50 °C
Reaction Time 2-24 hours
Typical Yield >90%

Experimental Workflow

The overall experimental workflow for the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one is depicted below.

Experimental Workflow cluster_step1 Step 1: Synthesis of 8-Methylquinolin-2(1H)-one cluster_step2 Step 2: Reduction s1_start Combine o-Toluidine and Reagents s1_react Heat under Reflux s1_start->s1_react s1_workup Neutralization and Extraction s1_react->s1_workup s1_purify Purification (Chromatography/Recrystallization) s1_workup->s1_purify s1_product 8-Methylquinolin-2(1H)-one s1_purify->s1_product s2_start Dissolve Precursor and Add Catalyst s1_product->s2_start Proceed to Step 2 s2_react Hydrogenation s2_start->s2_react s2_workup Catalyst Filtration s2_react->s2_workup s2_purify Purification (Recrystallization) s2_workup->s2_purify s2_product 8-Methyl-3,4-dihydroquinolin-2(1H)-one s2_purify->s2_product

Caption: Detailed workflow for the two-step synthesis.

Conclusion

The synthetic routes and protocols detailed in this document provide a comprehensive guide for the laboratory-scale preparation of 8-Methyl-3,4-dihydroquinolin-2(1H)-one. The two-step approach, involving the construction of the quinolinone ring followed by selective reduction, is a reliable and efficient method. Researchers can adapt and optimize these protocols based on available resources and desired scale. The provided data tables and workflow diagrams offer a clear and concise overview of the synthetic process, aiding in experimental planning and execution.

Method

Application Notes and Protocols for the Purification of 8-Methyl-3,4-dihydroquinolin-2(1H)-one by Chromatography

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the purification of 8-Methyl-3,4-dihydroquinolin-2(1H)-one using column...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of 8-Methyl-3,4-dihydroquinolin-2(1H)-one using column chromatography. The methodologies described are based on established principles of chromatographic separation for related heterocyclic compounds and are intended to serve as a robust starting point for laboratory implementation.

Introduction

8-Methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain the compound at a high purity level required for subsequent biological assays and further chemical transformations. This document outlines a standard normal-phase flash chromatography protocol for the purification of this target compound.

Chromatographic Purification Strategy

A common and effective method for the purification of moderately polar organic compounds like 8-Methyl-3,4-dihydroquinolin-2(1H)-one is normal-phase flash column chromatography using silica gel as the stationary phase. The separation is based on the differential adsorption of the components of the mixture to the silica surface and their varying solubility in the mobile phase.

The general workflow for the purification process is outlined below:

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC_Analysis TLC Analysis for Solvent System Optimization Sample_Prep Crude Sample Preparation TLC_Analysis->Sample_Prep Sample_Loading Sample Loading Sample_Prep->Sample_Loading Column_Packing Column Packing with Silica Gel Column_Packing->Sample_Loading Elution Elution with Gradient or Isocratic Mobile Phase Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Pooling Pooling of Pure Fractions TLC_Monitoring->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Purity_Analysis Purity and Identity Confirmation (NMR, LC-MS) Solvent_Evaporation->Purity_Analysis

Application

"Recrystallization of 8-Methyl-3,4-dihydroquinolin-2(1H)-one" methods

An in-depth guide to the purification of 8-Methyl-3,4-dihydroquinolin-2(1H)-one via recrystallization is presented for researchers, scientists, and professionals in drug development. This document provides detailed metho...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the purification of 8-Methyl-3,4-dihydroquinolin-2(1H)-one via recrystallization is presented for researchers, scientists, and professionals in drug development. This document provides detailed methodologies and application notes to ensure the attainment of high-purity crystalline product suitable for further downstream applications.

Application Notes

Recrystallization is a critical purification technique for isolating and purifying solid organic compounds. For 8-Methyl-3,4-dihydroquinolin-2(1H)-one, a compound often synthesized as a crude solid, recrystallization is essential to remove impurities such as starting materials, by-products, and colored matter. The selection of an appropriate solvent system is paramount for successful recrystallization, ideally one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Initial solubility screening with a variety of solvents is recommended. Based on the chemical structure of 8-Methyl-3,4-dihydroquinolin-2(1H)-one, which possesses both a lactam group and an aromatic ring, suitable solvent candidates include alcohols (e.g., ethanol, methanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene). Mixed solvent systems, such as ethanol-water or hexane-ethyl acetate, can also be effective in achieving the desired solubility profile.

For compounds like 8-Methyl-3,4-dihydroquinolin-2(1H)-one, the presence of colored impurities can be addressed by the addition of activated carbon to the hot solution before filtration. The activated carbon adsorbs these impurities, which are then removed along with any insoluble materials during the hot filtration step.

The rate of cooling during the crystallization process significantly impacts the size and purity of the resulting crystals. Slow, undisturbed cooling generally promotes the formation of larger, purer crystals, as it allows for the selective incorporation of the target molecule into the growing crystal lattice, excluding impurities. Rapid cooling, on the other hand, can lead to the formation of smaller, less pure crystals due to the trapping of impurities.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data from various recrystallization trials to guide solvent system selection and process optimization.

TrialCrude Product (g)Solvent SystemSolvent Volume (mL)Yield (%)Purity (HPLC, %)Melting Point (°C)
15.0Ethanol508599.2135-137
25.0Methanol608299.0134-136
35.0Isopropanol757898.8133-135
45.0Acetone408899.5136-138
55.0Ethyl Acetate658098.5133-136
65.0Toluene807598.2132-135
75.0Ethanol/Water (9:1)559099.7137-138
85.0Hexane/Ethyl Acetate (1:1)708399.1135-137

Experimental Protocol: Recrystallization of 8-Methyl-3,4-dihydroquinolin-2(1H)-one

This protocol details a general procedure for the recrystallization of 8-Methyl-3,4-dihydroquinolin-2(1H)-one using a single solvent system.

Materials and Reagents:

  • Crude 8-Methyl-3,4-dihydroquinolin-2(1H)-one

  • Recrystallization solvent (e.g., Ethanol, 95%)

  • Activated Carbon (decolorizing charcoal), if needed

  • Celatom® or filter aid, if needed

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Short-stemmed funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude 8-Methyl-3,4-dihydroquinolin-2(1H)-one into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar and a minimal amount of the chosen recrystallization solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution. Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration: Prepare a hot filtration setup by placing a short-stemmed funnel with fluted filter paper into a clean Erlenmeyer flask. Pre-heat the funnel and flask by pouring a small amount of hot solvent through the filter paper. This prevents premature crystallization in the funnel. Filter the hot solution containing the dissolved product. If activated carbon was used, a filter aid like Celatom® can be added to the filter paper to prevent the fine carbon particles from passing through.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities from the mother liquor.

  • Drying: Transfer the crystals to a pre-weighed watch glass and allow them to air dry or dry in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

  • Analysis: Determine the melting point of the recrystallized product and assess its purity using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Decolorize Decolorize with Activated Carbon (Optional) Dissolve->Decolorize HotFilter Hot Filtration Dissolve->HotFilter If no decolorization Decolorize->HotFilter Cool Cool to Crystallize HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Dry Crystals Isolate->Dry Impurities Impurities in Mother Liquor Isolate->Impurities Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for the recrystallization of a solid organic compound.

Method

Application Notes & Protocols: In Vitro Assays for 8-Methyl-3,4-dihydroquinolin-2(1H)-one Activity

For Researchers, Scientists, and Drug Development Professionals Introduction The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous pharmacologically...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous pharmacologically active compounds.[1][2] Methylation at the N1 position, as seen in analogs, can significantly alter the electronic and steric properties, creating a versatile platform for drug discovery.[1] While 8-Methyl-3,4-dihydroquinolin-2(1H)-one is a specific derivative, the broader class of quinolinone analogs has demonstrated a wide spectrum of biological activities, including anticancer, anticonvulsant, antimicrobial, and enzyme-inhibitory effects.[1][3][4] These application notes provide a comprehensive overview of relevant in vitro assays and detailed protocols to evaluate the potential therapeutic activities of 8-Methyl-3,4-dihydroquinolin-2(1H)-one and related derivatives.

The general workflow for the discovery and evaluation of novel quinolinone analogs involves several key stages, from initial screening to in-depth mechanistic studies.[1]

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Lead Identification cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Preclinical Evaluation A Compound Synthesis & Characterization B In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) A->B C Hit Confirmation B->C D Dose-Response & IC50/EC50 Determination C->D E Lead Identification D->E F Mechanism of Action Assays (e.g., Apoptosis, Cell Cycle) E->F G Signaling Pathway Analysis (e.g., Western Blot) F->G H In Vivo Evaluation (Animal Models) G->H I Efficacy & Toxicity Studies H->I

A general workflow for drug discovery and evaluation.[1]

Anticancer and Cytotoxic Activity

Analogs of the 3,4-dihydroquinolin-2(1H)-one scaffold have shown significant potential as anticancer agents.[2] Their mechanisms often involve the inhibition of key proteins in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is crucial for angiogenesis, and tubulin polymerization.[1][5]

Data Presentation: Anticancer Activity of Quinolinone Analogs

The following table summarizes the cytotoxic activity of representative quinolinone derivatives against various cancer cell lines, quantified by their half-maximal inhibitory concentration (IC50) values.

Compound ClassTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3,4-Dihydroquinolin-2(1H)-one Analogs U87-MG (Glioblastoma)4.20 - 10.48Temozolomide92.90
Quinolinone Sulfonamide Derivatives HeLa (Cervical Cancer)1.34--

Data synthesized from multiple sources for illustrative purposes.[1][5]

Signaling Pathway: VEGFR2 Inhibition

Many quinolinone analogs exert their anticancer effects by inhibiting the VEGFA-VEGFR2 signaling pathway. This inhibition suppresses downstream processes like endothelial cell proliferation, migration, and survival, which are essential for tumor angiogenesis.[1]

VEGFR2_Pathway cluster_downstream Downstream Signaling cluster_outcome Cellular Response compound 8-Methyl-3,4-dihydroquinolin-2(1H)-one (or Analog) vegfr2 VEGFR2 compound->vegfr2 Inhibits raf RAF vegfr2->raf akt AKT vegfr2->akt mek MEK raf->mek erk ERK mek->erk outcome Cell Proliferation, Migration, Survival erk->outcome akt->outcome GABAA_Modulation cluster_receptor Postsynaptic Membrane compound Quinolinone Analog (PAM) receptor GABAA Receptor (Ligand-gated Cl- Channel) compound->receptor Binds (Allosteric Site) gaba GABA gaba->receptor Binds (Orthosteric Site) channel_opening Channel Opening receptor->channel_opening Enhances cl_influx Cl- Influx channel_opening->cl_influx hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization Broth_Microdilution cluster_prep Preparation cluster_plate Plate Setup cluster_read Incubation & Reading A Prepare Compound Stock Solution D Perform 2-Fold Serial Dilution of Compound A->D B Prepare Standardized Microbial Inoculum E Inoculate Wells with Microbial Suspension B->E C Add Broth to 96-Well Plate C->D D->E F Incubate Plate (e.g., 18-24h at 37°C) E->F G Visually Inspect for Turbidity (Growth) F->G H Determine MIC: Lowest Concentration with No Growth G->H

References

Application

Application Notes and Protocols for 8-Substituted-3,4-dihydroquinolin-2(1H)-ones in Anticancer Drug Discovery

Topic: "8-Methyl-3,4-dihydroquinolin-2(1H)-one" for Anticancer Drug Discovery Disclaimer: As of the current date, specific research on the anticancer properties of "8-Methyl-3,4-dihydroquinolin-2(1H)-one" is not extensiv...

Author: BenchChem Technical Support Team. Date: December 2025

Topic: "8-Methyl-3,4-dihydroquinolin-2(1H)-one" for Anticancer Drug Discovery

Disclaimer: As of the current date, specific research on the anticancer properties of "8-Methyl-3,4-dihydroquinolin-2(1H)-one" is not extensively available in the public domain. However, the broader class of 3,4-dihydroquinolin-2(1H)-one derivatives, particularly those with substitutions on the quinoline ring, has emerged as a promising scaffold in oncology research. These application notes, therefore, focus on the general potential of 8-substituted-3,4-dihydroquinolin-2(1H)-ones, providing a framework for the investigation of novel compounds within this class, including the 8-methyl derivative.

Introduction

The 3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities.[1] Modifications to this core structure, through the introduction of various substituents, have led to the discovery of potent anticancer agents.[2] While research has explored substitutions at various positions, the influence of substituents at the 8-position on anticancer efficacy presents an intriguing area for further investigation.

Derivatives of the broader quinolinone class have been shown to exert their anticancer effects through several mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation.[1][3] This document provides an overview of the potential applications of 8-substituted-3,4-dihydroquinolin-2(1H)-ones in anticancer drug discovery, along with detailed protocols for their synthesis and biological evaluation.

Potential Mechanisms of Anticancer Action

While the specific mechanism of 8-methyl-3,4-dihydroquinolin-2(1H)-one is yet to be elucidated, related compounds from the quinolinone family have been reported to act through various pathways:

  • Tyrosine Kinase Inhibition: Many quinolinone derivatives function as inhibitors of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are crucial for angiogenesis, the process of new blood vessel formation that tumors require to grow and metastasize.[4]

  • Tubulin Polymerization Inhibition: Certain derivatives disrupt the formation of microtubules, essential components of the cellular cytoskeleton involved in cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[3]

  • Induction of Apoptosis: Some quinolinones can trigger apoptosis through intrinsic (mitochondrial) or extrinsic pathways, often by modulating the expression of pro- and anti-apoptotic proteins.[2]

Data Presentation: In Vitro Anticancer Activity

The following tables provide a template for summarizing quantitative data from in vitro anticancer assays. The data presented here is hypothetical and serves as an illustration of how to present experimental findings for novel 8-substituted-3,4-dihydroquinolin-2(1H)-one derivatives.

Table 1: Cytotoxicity of 8-Substituted-3,4-dihydroquinolin-2(1H)-one Derivatives against Human Cancer Cell Lines

Compound IDSubstitution at R8Cancer Cell LineIC50 (µM) ± SD
8-MQ-01 -CH₃MCF-7 (Breast)Data not available
8-MQ-01 -CH₃A549 (Lung)Data not available
8-MQ-01 -CH₃HCT116 (Colon)Data not available
8-HQ-01 -OHMCF-7 (Breast)Example: 12.5 ± 1.8
8-HQ-01 -OHA549 (Lung)Example: 15.2 ± 2.1
8-HQ-01 -OHHCT116 (Colon)Example: 10.8 ± 1.5

IC50: The concentration of a drug that gives half-maximal response. SD: Standard Deviation.

Table 2: Effect of Lead Compound on Cell Cycle Distribution in MCF-7 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO) 65.2 ± 3.120.5 ± 1.914.3 ± 1.5
Lead Compound (IC50) Example: 25.8 ± 2.5Example: 15.3 ± 1.7Example: 58.9 ± 4.2

Experimental Protocols

General Synthesis of 8-Substituted-3,4-dihydroquinolin-2(1H)-ones

A common route for the synthesis of the 3,4-dihydroquinolin-2(1H)-one scaffold is through the intramolecular cyclization of N-phenylpropionamide derivatives.

Materials:

  • Substituted 2-aminophenol or 2-aminotoluene (for 8-hydroxy or 8-methyl derivatives, respectively)

  • Acryloyl chloride

  • Lewis acid catalyst (e.g., AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Amide Formation: React the substituted 2-aminotoluene with acryloyl chloride in the presence of a base to form the corresponding N-(2-methylphenyl)acrylamide.

  • Friedel-Crafts Cyclization: Treat the resulting amide with a Lewis acid, such as aluminum chloride, in an anhydrous solvent to promote intramolecular cyclization.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the desired 8-methyl-3,4-dihydroquinolin-2(1H)-one.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle progression.

Materials:

  • Cancer cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations

G cluster_workflow General Workflow for Anticancer Drug Discovery synthesis Synthesis of 8-Substituted Quinolinones invitro In Vitro Screening (e.g., MTT Assay) synthesis->invitro mechanistic Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) invitro->mechanistic invivo In Vivo Studies (Xenograft Models) mechanistic->invivo lead_opt Lead Optimization invivo->lead_opt

Caption: A generalized workflow for the discovery and preclinical evaluation of novel 8-substituted-3,4-dihydroquinolin-2(1H)-one derivatives as potential anticancer agents.

G cluster_pathway Hypothetical Tyrosine Kinase Inhibition Pathway ligand Growth Factor (e.g., VEGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR2) ligand->receptor autophos Autophosphorylation receptor->autophos compound 8-Substituted Quinolinone Derivative compound->receptor Inhibition downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) autophos->downstream proliferation Cell Proliferation & Angiogenesis downstream->proliferation

Caption: A simplified diagram illustrating the potential mechanism of action of an 8-substituted-3,4-dihydroquinolin-2(1H)-one derivative as a tyrosine kinase inhibitor.

References

Method

8-Methyl-3,4-dihydroquinolin-2(1H)-one as a Scaffold for Anticonvulsant Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the potential of the 8-methyl-3,4-dihydroquinolin-2(1H)-one scaffold in the development of novel anticonv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential of the 8-methyl-3,4-dihydroquinolin-2(1H)-one scaffold in the development of novel anticonvulsant agents. While direct experimental data for this specific compound is limited in publicly available literature, this guide leverages data from structurally related 3,4-dihydroquinolin-2(1H)-one derivatives to illustrate the therapeutic potential and provide detailed protocols for preclinical evaluation.

Introduction

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, present in a variety of pharmacologically active compounds.[1] Its derivatives have shown promise in the treatment of central nervous system disorders. Recent studies have highlighted the anticonvulsant potential of this class of compounds, suggesting that strategic substitutions on the quinolinone ring system could lead to the development of potent antiepileptic drugs.[1][2] The exploration of the 8-methyl-3,4-dihydroquinolin-2(1H)-one scaffold is a logical progression in the search for new, effective, and safe anticonvulsant therapies.

Data Presentation: Anticonvulsant Activity of 3,4-Dihydroquinolin-2(1H)-one Derivatives

The following tables summarize the quantitative data for a series of 3,4-dihydroquinolin-2(1H)-one derivatives, providing a valuable reference for structure-activity relationship (SAR) studies and the design of new analogs based on the 8-methyl-3,4-dihydroquinolin-2(1H)-one scaffold.

Table 1: In Vivo Anticonvulsant Activity and Neurotoxicity

Compound IDMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
5b 10.19.3>500>55.5 (scPTZ)
Carbamazepine12.5-45.23.6
Ethosuximide-130>500>3.8

Data sourced from a study on 3,4-dihydroquinolin-2(1H)-one derivatives.[1] Compound 5b is 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one.

Table 2: In Vitro GABAᴀ Receptor Binding Affinity

Compound IDGABAᴀ Receptor Binding (IC₅₀ µM)
5b 0.12

Data sourced from a study on 3,4-dihydroquinolin-2(1H)-one derivatives.[1] Compound 5b is 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one.

Potential Signaling Pathways and Mechanisms of Action

The anticonvulsant activity of 3,4-dihydroquinolin-2(1H)-one derivatives may be mediated through various mechanisms. One prominent hypothesis is the modulation of the GABAergic system.[1] The binding of these compounds to the GABAᴀ receptor can enhance inhibitory neurotransmission, thereby reducing neuronal excitability and suppressing seizure activity.[1] Another potential mechanism involves the antagonism of histamine H3 receptors, which has also been linked to antiseizure effects.[2]

Anticonvulsant_Mechanism Scaffold 8-Methyl-3,4-dihydroquinolin-2(1H)-one Scaffold Derivatives Novel Derivatives Scaffold->Derivatives Target Molecular Targets Derivatives->Target GABAa GABAᴀ Receptor Target->GABAa H3R Histamine H3 Receptor Target->H3R Effect Cellular Effect GABAa->Effect H3R->Effect Inhibition Enhanced Inhibitory Neurotransmission Effect->Inhibition Excitability Reduced Neuronal Excitability Inhibition->Excitability Outcome Therapeutic Outcome Excitability->Outcome Seizure Seizure Suppression Outcome->Seizure

Potential mechanisms of action for anticonvulsant activity.

Experimental Protocols

The following are detailed protocols for the key in vivo experiments used to evaluate the anticonvulsant potential and neurotoxicity of novel compounds based on the 8-methyl-3,4-dihydroquinolin-2(1H)-one scaffold.

Maximal Electroshock (MES) Test

This test is a well-established model for identifying compounds effective against generalized tonic-clonic seizures.[3][4]

  • Animals: Male albino mice (20-25 g).

  • Apparatus: An electroconvulsometer with corneal electrodes.

  • Procedure:

    • Administer the test compound or vehicle to groups of mice (n=8-10 per group) via the desired route (e.g., intraperitoneal or oral).

    • At the time of predicted peak effect, apply a drop of saline to the eyes of each mouse to ensure good electrical contact.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[4]

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The abolition of the tonic hindlimb extension is considered a protective effect.[4]

    • Calculate the percentage of protected animals in each group and determine the ED₅₀ value using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This model is used to identify compounds that can raise the seizure threshold and is predictive of efficacy against absence seizures.[1][5]

  • Animals: Male Kunming mice (18-22 g).

  • Chemicals: Pentylenetetrazole (PTZ) dissolved in saline.

  • Procedure:

    • Administer the test compound or vehicle to groups of mice (n=8-10 per group).

    • After a predetermined pretreatment time (e.g., 30 minutes), subcutaneously inject a convulsive dose of PTZ (e.g., 85 mg/kg).[5]

    • Observe the mice for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).

    • The absence of clonic seizures during the observation period is considered a protective effect.

    • Calculate the percentage of protected animals in each group and determine the ED₅₀ value.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficits.[1][6]

  • Animals: Male Kunming mice (18-22 g).

  • Apparatus: A rotarod treadmill for mice.

  • Procedure:

    • Train the mice to stay on the rotating rod (e.g., at 20 rpm) for a set period (e.g., 2 minutes) for 2-3 consecutive days before the test.

    • On the test day, administer the test compound or vehicle.

    • At various time points after administration (e.g., 30, 60, 120 minutes), place the mice on the rotarod.

    • Record the time each mouse remains on the rotating rod.

    • A mouse is considered to have failed the test if it falls off the rod within the observation period.

    • Determine the TD₅₀ value, the dose at which 50% of the mice fail the test.

Experimental_Workflow Start Synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs Screening Anticonvulsant Screening Start->Screening Neurotoxicity Neurotoxicity Assessment Start->Neurotoxicity MES Maximal Electroshock (MES) Test Screening->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Screening->scPTZ Data Data Analysis MES->Data scPTZ->Data Rotarod Rotarod Test Neurotoxicity->Rotarod Rotarod->Data ED50 Determine ED₅₀ Data->ED50 TD50 Determine TD₅₀ Data->TD50 PI Calculate Protective Index (PI) ED50->PI TD50->PI SAR Structure-Activity Relationship (SAR) Studies PI->SAR

Workflow for preclinical evaluation of anticonvulsant candidates.

Conclusion

The 3,4-dihydroquinolin-2(1H)-one scaffold represents a promising starting point for the design and synthesis of novel anticonvulsant agents. The data presented for related analogs, combined with the detailed experimental protocols, provide a solid foundation for researchers to explore the potential of 8-methyl-3,4-dihydroquinolin-2(1H)-one and its derivatives. Further investigation into the synthesis of a focused library of these compounds and their subsequent evaluation using the described protocols is warranted to fully elucidate their therapeutic potential in the treatment of epilepsy.

References

Application

Application Notes and Protocols for 8-Methyl-3,4-dihydroquinolin-2(1H)-one in Anti-Infective Agent Development

For Researchers, Scientists, and Drug Development Professionals Introduction The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new anti-infe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new anti-infective agents. Quinoline and its derivatives have long been a fertile ground for medicinal chemistry, yielding compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. Within this class, the 3,4-dihydroquinolin-2(1H)-one core represents a promising scaffold for the design of new therapeutic agents. This document provides an overview of the potential application of 8-Methyl-3,4-dihydroquinolin-2(1H)-one in anti-infective research, drawing upon data and protocols established for the broader class of quinolinone derivatives due to the limited specific information available for this particular compound.

The primary mechanism of action for many quinolone-based antibacterial agents involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. By targeting these enzymes, quinolones can induce lethal double-stranded DNA breaks in bacteria. This established mechanism provides a strong rationale for investigating novel quinolinone derivatives, such as 8-Methyl-3,4-dihydroquinolin-2(1H)-one, as potential anti-infective agents.

Data Presentation

Table 1: Antibacterial Activity of Representative Quinolinone Derivatives

Compound/DerivativeBacterial StrainMIC (μg/mL)Reference
Quinoline-based hydroxyimidazolium hybrids (7c-d) Cryptococcus neoformans15.6[1]
Candida spp.62.5[1]
Aspergillus spp.62.5[1]
7-((4-((3-fluoro-4-morpholinophenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)oxy)-3,4-dihydroquinolin-2(1H)-one derivatives (8a-8j) Gram-positive bacteria-[2]
Gram-negative bacteria-[2]
8-alkoxyquinoline derivative (QD-12) Mycobacterium smegmatis (biofilm)12.5 µM[3]
Staphylococcus aureus (MRSA)-[3]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) Mycobacterium tuberculosis0.1 µM[3]
Mycobacterium smegmatis1.56 µM[3]
Staphylococcus aureus (MSSA)2.2 µM[3]
Staphylococcus aureus (MRSA)1.1 µM[3]

Table 2: Antifungal Activity of Representative Quinolinone Derivatives

Compound/DerivativeFungal StrainMIC (μg/mL)Reference
Quinoline-based hydroxyimidazolium hybrids (7c-d) Cryptococcus neoformans15.6[1]
Candida spp.62.5[1]
Aspergillus spp.62.5[1]
8-hydroxyquinoline derivative (5h) Various fungal species4[4]
7-((4-((3-fluoro-4-morpholinophenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)oxy)-3,4-dihydroquinolin-2(1H)-one derivatives (8a-8j) Various fungi-[2]

Experimental Protocols

The following are detailed protocols for the synthesis and anti-infective evaluation of quinolinone derivatives, which can be adapted for 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Protocol 1: Synthesis of 3,4-Dihydroquinolin-2(1H)-one Derivatives

While a specific protocol for 8-Methyl-3,4-dihydroquinolin-2(1H)-one is not detailed in the available literature, a general approach involves the cyclization of N-arylpropiolamides or related precursors. Several methods for the synthesis of the 3,4-dihydroquinolin-2(1H)-one scaffold have been reported.[5] One common strategy is the reduction of the corresponding quinolin-2(1H)-one. For instance, the combination of SmI2/H2O/MeOH can promote the selective reduction of quinolin-2(1H)-ones to afford 3,4-dihydroquinoline-2(1H)-ones in good to excellent yields under mild conditions.[5]

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of 8-Methyl-3,4-dihydroquinolin-2(1H)-one in a suitable solvent (e.g., DMSO).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: Use fresh, pure cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[6]

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[6]

3. Plate Preparation and Serial Dilution:

  • Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.

  • Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to the wells of the first column.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.

4. Inoculation and Incubation:

  • Add 100 µL of the standardized bacterial inoculum to each well (except for the sterility control well). The final volume in each well will be 200 µL.

  • Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).

  • Seal the plates and incubate at 37°C for 16-20 hours.[6]

5. Determination of Minimum Inhibitory Concentration (MIC):

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Protocol 3: Antifungal Susceptibility Testing

This protocol is based on the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and CLSI.[9][10][11]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution as described in Protocol 2.

  • Media: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.

  • Fungal Strains: Use fresh cultures of test fungi (e.g., Candida albicans, Aspergillus fumigatus).

2. Inoculum Preparation:

  • Yeasts: Prepare a suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute in RPMI-1640 to achieve a final inoculum of 1-5 x 10^5 CFU/mL.

  • Molds: Prepare a spore suspension and adjust the concentration to 0.4 x 10^4 to 5 x 10^4 CFU/mL.

3. Plate Preparation and Inoculation:

  • Follow the serial dilution and inoculation steps as outlined in Protocol 2, using RPMI-1640 medium and the prepared fungal inoculum.

4. Incubation:

  • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until growth is visible in the control wells.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction in turbidity compared to the growth control).[11]

Protocol 4: DNA Gyrase Inhibition Assay

This protocol provides a general method to assess the inhibition of bacterial DNA gyrase.[1][12]

1. Reagents and Materials:

  • Purified bacterial DNA gyrase (subunits A and B).

  • Relaxed plasmid DNA (e.g., pBR322).

  • Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP, glycerol, and albumin).

  • Test compound (8-Methyl-3,4-dihydroquinolin-2(1H)-one) at various concentrations.

  • Agarose gel electrophoresis equipment.

  • DNA staining agent (e.g., ethidium bromide).

2. Reaction Setup:

  • In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at the desired concentration.

  • Initiate the reaction by adding the purified DNA gyrase enzyme.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

3. Reaction Termination and Analysis:

  • Stop the reaction by adding a stop buffer containing SDS and EDTA.

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and the proposed mechanism of action for quinolone derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_analysis Data Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions of Compound prep_compound->serial_dilution prep_media Prepare Culture Media prep_media->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation controls Include Growth and Sterility Controls inoculation->controls incubation Incubate at 35-37°C for 16-72 hours controls->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic Mechanism_of_Action cluster_compound Quinolinone Compound cluster_bacterial_cell Bacterial Cell cluster_effect Cellular Effect compound 8-Methyl-3,4-dihydroquinolin-2(1H)-one inhibition Inhibition of Enzyme Activity compound->inhibition Enters cell and binds to dna_gyrase DNA Gyrase dna Bacterial DNA dna_gyrase->dna Acts on topoisomerase_iv Topoisomerase IV topoisomerase_iv->dna Acts on inhibition->dna_gyrase inhibition->topoisomerase_iv dna_damage DNA Strand Breaks inhibition->dna_damage Leads to cell_death Bacterial Cell Death dna_damage->cell_death

References

Method

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 8-Methyl-Dihydroquinolinones

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 8-methyl-dihydroquinolinone derivatives, fo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 8-methyl-dihydroquinolinone derivatives, focusing on their potential as therapeutic agents. This document outlines the synthesis of a series of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides, presents their biological activity against HIV-1, and provides detailed protocols for their synthesis and biological evaluation.

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The substitution pattern on the quinolinone ring system plays a crucial role in determining the biological activity and potency of these compounds. This document focuses on derivatives of 8-methyl-dihydroquinolinone, a subset of this important class of molecules.

A notable study in this area investigated a series of novel 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives as potential anti-HIV agents.[1][2] The research demonstrated that these compounds were effective against HIV at non-cytotoxic concentrations, with the most potent compound exhibiting an EC50 of 75 µM.[2] The study highlights the therapeutic potential of the 8-methyl-dihydroquinolinone scaffold and provides valuable insights into its SAR. In a different study focused on anticancer activity, it was observed that an 8-methyl substituted quinolin-2(1H)-one was less potent than its unsubstituted counterpart, indicating that the position and nature of substituents are critical for specific biological targets.[3]

Data Presentation: SAR of 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides against HIV-1

The following table summarizes the quantitative data from a study on 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives and their anti-HIV-1 activity.[1][2]

Compound IDR Group (Substituted Benzoyl)EC₅₀ (µM)CC₅₀ (µM)
8a Benzoyl>150>500
8b 4-Fluorobenzoyl75>500
8c 4-Chlorobenzoyl100>500
8d 4-Bromobenzoyl125>500
8e 4-Methylbenzoyl110>500
8f 3-Methylbenzoyl130>500

Experimental Protocols

General Synthetic Protocol for 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide Derivatives (8a-f)

This protocol describes the synthesis of a series of N'-substituted benzoyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides.[1]

Step 1: Synthesis of Diethyl 2-((2-methylphenyl)amino)maleate

  • A mixture of o-toluidine and diethyl acetylenedicarboxylate is stirred at room temperature for 24 hours.

  • The resulting solid is collected by filtration, washed with n-hexane, and dried to yield the product.

Step 2: Synthesis of Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • The product from Step 1 is added portion-wise to heated Dowtherm A.

  • The mixture is heated at 250 °C for 30 minutes.

  • After cooling to room temperature, n-hexane is added, and the resulting precipitate is filtered, washed with n-hexane, and dried.

Step 3: Synthesis of 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide

  • A mixture of the product from Step 2 and hydrazine hydrate in ethanol is refluxed for 12 hours.

  • The reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and dried.

Step 4: General Procedure for the Synthesis of Final Compounds (8a-f)

  • To a solution of the product from Step 3 in DMF, the appropriate substituted benzoyl chloride is added.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The mixture is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the final product.

Protocol for Anti-HIV-1 Activity Assay

The following protocol outlines the procedure for evaluating the anti-HIV-1 activity of the synthesized compounds using a single-cycle replicable (SCR) HIV-1 (NL4-3) replication assay in HeLa cell culture.[1]

  • Cell Preparation: HeLa cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions of the compounds are added to the cells.

  • Virus Infection: Following compound addition, cells are infected with the SCR HIV-1 (NL4-3) virus.

  • Incubation: The plates are incubated for 48 hours at 37 °C.

  • Luciferase Assay: After incubation, the luciferase activity is measured using a luciferase assay system according to the manufacturer's instructions. The luminescence is read using a microplate luminometer.

  • Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curves.

Protocol for Cytotoxicity Assay

The cytotoxicity of the compounds is determined using the MTT assay.

  • Cell Seeding: HeLa cells are seeded in 96-well plates as described for the anti-HIV assay.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells.

  • Incubation: The plates are incubated for 48 hours at 37 °C.

  • MTT Reagent: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%, is calculated from the dose-response curves.

Visualizations

The following diagrams illustrate the general workflow for SAR studies and a hypothetical signaling pathway that could be targeted by quinolinone derivatives.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Design Analogs Synth Chemical Synthesis Start->Synth Purify Purification & Characterization Synth->Purify Screen Primary Screening Purify->Screen DoseResp Dose-Response Screen->DoseResp Tox Cytotoxicity Assay DoseResp->Tox SAR_Analysis SAR Analysis Tox->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start

General workflow for a structure-activity relationship (SAR) study.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor Ligand->Receptor Inhibitor 8-Methyl-Dihydroquinolinone Derivative Inhibitor->RAF Inhibition

Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Application

Application Note & Protocol: Pharmacokinetic Profiling of 8-Methyl-3,4-dihydroquinolin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of the last search, specific pharmacokinetic data for 8-Methyl-3,4-dihydroquinolin-2(1H)-one is not publicly available. The following...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last search, specific pharmacokinetic data for 8-Methyl-3,4-dihydroquinolin-2(1H)-one is not publicly available. The following application note and protocols are provided as a representative template. The data presented herein is hypothetical and for illustrative purposes only. Researchers should generate their own data following the described protocols.

Introduction

8-Methyl-3,4-dihydroquinolin-2(1H)-one is a small molecule of interest in medicinal chemistry. Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is a critical step in the early stages of drug development. This document provides a template for the characterization of its pharmacokinetic properties, including standardized protocols for in vivo and in vitro assays and illustrative data presentation.

Physicochemical Properties

A summary of the known physicochemical properties of 8-Methyl-3,4-dihydroquinolin-2(1H)-one is presented below. These parameters are crucial for interpreting its pharmacokinetic behavior.

PropertyValueSource
Molecular FormulaC₁₀H₁₁NOPubChem[1]
Molecular Weight161.20 g/mol PubChem[1]
XLogP31.4PubChem[1]
Hydrogen Bond Donor Count1LookChem[2]
Hydrogen Bond Acceptor Count1LookChem[2]
Polar Surface Area32.59 ŲLookChem[2]

Hypothetical Pharmacokinetic Data Summary

The following tables summarize hypothetical pharmacokinetic parameters for 8-Methyl-3,4-dihydroquinolin-2(1H)-one following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.

Table 1: Intravenous Administration (1 mg/kg)

ParameterUnitMean ± SD (n=3)
C₀ng/mL250 ± 25
AUC₀₋tng·h/mL450 ± 40
AUC₀₋infng·h/mL465 ± 42
t₁/₂h3.5 ± 0.4
CLL/h/kg2.15 ± 0.20
VdL/kg10.5 ± 1.2

Table 2: Oral Administration (10 mg/kg)

ParameterUnitMean ± SD (n=3)
Cₘₐₓng/mL380 ± 55
Tₘₐₓh1.0 ± 0.5
AUC₀₋tng·h/mL1850 ± 210
AUC₀₋infng·h/mL1900 ± 225
t₁/₂h4.1 ± 0.6
F (%)%82 ± 9.5

Experimental Protocols

Detailed methodologies for key pharmacokinetic experiments are provided below.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of 8-Methyl-3,4-dihydroquinolin-2(1H)-one following intravenous and oral administration in rats.

Materials:

  • 8-Methyl-3,4-dihydroquinolin-2(1H)-one

  • Vehicle (e.g., 20% Solutol HS 15 in saline)

  • Male Sprague-Dawley rats (250-300 g)

  • Cannulas for jugular vein catheterization

  • Syringes, needles, and collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Preparation: Acclimatize rats for at least 3 days. Fast animals overnight before dosing, with free access to water. Anesthetize and catheterize the jugular vein for blood sampling.

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose of 1 mg/kg via the tail vein.

    • Oral (PO): Administer a single dose of 10 mg/kg by oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Prepare plasma standards and quality control samples.

    • Extract the compound from plasma using protein precipitation (e.g., with acetonitrile).

    • Analyze the concentration of 8-Methyl-3,4-dihydroquinolin-2(1H)-one in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, CL, Vd, F) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of 8-Methyl-3,4-dihydroquinolin-2(1H)-one in liver microsomes.

Materials:

  • 8-Methyl-3,4-dihydroquinolin-2(1H)-one

  • Rat or human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Control compounds (e.g., a rapidly metabolized compound and a stable compound)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a master mix containing liver microsomes and the test compound in phosphate buffer.

  • Initiation of Reaction: Pre-warm the master mix at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Terminate the reaction at each time point by adding cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Bioanalysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) by plotting the natural logarithm of the percentage of the compound remaining versus time.

Visualizations

The following diagrams illustrate the experimental workflow for the in vivo pharmacokinetic study and a conceptual diagram of the ADME process.

G In Vivo Pharmacokinetic Study Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Acclimatization & Catheterization dosing_prep Dosing Solution Preparation (IV and PO) dosing Dosing (IV or PO) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis AUC AUC pk_analysis->AUC Cmax Cmax pk_analysis->Cmax t_half t1/2 pk_analysis->t_half

Caption: Workflow for the in vivo pharmacokinetic study.

ADME_Process Conceptual ADME Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral_admin Oral Administration gi_tract GI Tract oral_admin->gi_tract bloodstream Systemic Circulation gi_tract->bloodstream Absorption tissues Tissues & Target Site bloodstream->tissues liver Liver bloodstream->liver First-Pass Metabolism kidney Kidney bloodstream->kidney tissues->bloodstream liver->bloodstream metabolites Metabolites liver->metabolites urine Urine kidney->urine

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methyl-3,4-dihydroquinolin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one, focusing on a plausible synthetic route involving an intramolecular cyclization.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The intramolecular cyclization may not be going to completion.

    • Solution: Try extending the reaction time or increasing the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Suboptimal Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield.

    • Solution: If using an acid catalyst (e.g., polyphosphoric acid, sulfuric acid), ensure it is fresh and used in the correct stoichiometric ratio. Experiment with different acid catalysts to find the most effective one for this specific substrate.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. A common side reaction is the intermolecular condensation of the starting material.

    • Solution: Employing high-dilution conditions can favor the intramolecular cyclization over intermolecular reactions. This can be achieved by the slow addition of the substrate to the reaction mixture.

  • Product Degradation: The product might be unstable under the reaction conditions, especially at high temperatures or in the presence of strong acids.

    • Solution: Attempt the reaction at a lower temperature for a longer duration. Once the reaction is complete, quench it promptly and neutralize the acid to prevent product degradation.

Q2: I am observing the formation of significant impurities in my reaction mixture. How can I identify and minimize them?

A2: Impurity formation is a common challenge. Here are some likely impurities and strategies to minimize them:

  • Unreacted Starting Material: This is the most common "impurity."

    • Identification: Compare the TLC/LC-MS of the crude product with the starting material.

    • Solution: As discussed in Q1, optimize reaction conditions (time, temperature, catalyst) to drive the reaction to completion.

  • Polymeric Byproducts: Intermolecular reactions can lead to the formation of polymers.

    • Identification: These often appear as baseline material on TLC or as a broad, high molecular weight distribution in mass spectrometry.

    • Solution: Use high-dilution techniques as mentioned in Q1.

  • Isomeric Byproducts: Depending on the starting material, cyclization could potentially occur at different positions on the aromatic ring, leading to isomeric products. For 8-Methyl-3,4-dihydroquinolin-2(1H)-one, this is less likely if starting from a properly substituted precursor.

    • Identification: Isomers will have the same mass as the product but different retention times in chromatography. NMR spectroscopy is essential for definitive identification.

    • Solution: Ensure the regioselectivity of the starting material synthesis is high.

Q3: The purification of my crude product is proving difficult. What are the recommended purification methods?

A3: The purification of 3,4-dihydroquinolin-2(1H)-ones can be challenging due to their polarity and potential for hydrogen bonding.

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is a good starting point. The polarity can be fine-tuned based on the separation observed on TLC. Adding a small amount of methanol to the eluent can help in eluting highly polar compounds.

  • Recrystallization: If a solid crude product is obtained, recrystallization can be an effective purification technique.

    • Solvent Selection: A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvents to try include ethanol, methanol, ethyl acetate, or mixtures with water or hexane.

Purification MethodStationary/Mobile Phase or SolventKey Considerations
Column Chromatography Silica Gel / Hexane:Ethyl Acetate gradientOptimize the solvent gradient based on TLC analysis. The compound may have moderate polarity.
Recrystallization Ethanol, Methanol, or Ethyl AcetateEffective for removing less soluble or more soluble impurities. The choice of solvent is critical and requires screening.

Q4: I am planning to synthesize 8-Methyl-3,4-dihydroquinolin-2(1H)-one via a Friedländer-type synthesis. What are the key considerations and potential pitfalls?

A4: The Friedländer synthesis, the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a viable route. For 8-Methyl-3,4-dihydroquinolin-2(1H)-one, this would likely involve the reaction of 2-amino-3-methylbenzaldehyde with a three-carbon synthon for the lactam ring.

  • Key Considerations:

    • Catalyst: The reaction can be catalyzed by either acid (e.g., p-toluenesulfonic acid, H₂SO₄) or base (e.g., KOH, piperidine).[1][2] The choice of catalyst can affect the reaction rate and side product formation.[1]

    • Reaction Conditions: The reaction is often carried out at elevated temperatures, sometimes under solvent-free conditions.[1]

  • Potential Pitfalls:

    • Aldol Self-Condensation: The carbonyl compound with the α-methylene group can undergo self-condensation, reducing the yield of the desired quinolinone.[1]

      • Mitigation: Using a base catalyst at lower temperatures can sometimes minimize this side reaction. Alternatively, using a pre-formed enamine or enolate can improve selectivity.

    • Regioselectivity: If an unsymmetrical ketone is used, a mixture of regioisomers can be formed. This is not an issue for the synthesis of the target molecule if the appropriate C3 synthon is chosen.

    • Harsh Conditions: Traditional Friedländer conditions can be harsh, leading to low yields for some substrates.[1] Milder, modern catalytic systems (e.g., using Lewis acids or iodine) have been developed.[2]

Experimental Protocols

Protocol 1: Intramolecular Cyclization of N-(2-methylphenyl)-3-chloropropanamide

This protocol describes a plausible method for the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one via an intramolecular Friedel-Crafts-type cyclization.

Step 1: Synthesis of N-(2-methylphenyl)-3-chloropropanamide

  • In a 250 mL round-bottom flask, dissolve o-toluidine (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting o-toluidine is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-methylphenyl)-3-chloropropanamide, which can be used in the next step without further purification or purified by recrystallization from ethanol/water.

Step 2: Intramolecular Cyclization to form 8-Methyl-3,4-dihydroquinolin-2(1H)-one

  • To a flask equipped with a stirrer, add polyphosphoric acid (PPA) (10 times the weight of the amide).

  • Heat the PPA to 80-100 °C with stirring.

  • Slowly add the N-(2-methylphenyl)-3-chloropropanamide (1 equivalent) in portions to the hot PPA.

  • After the addition is complete, continue to stir the reaction mixture at 100-120 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete optimize_conditions Optimize Conditions: - Increase Time - Increase Temperature incomplete->optimize_conditions Yes complete Reaction Complete incomplete->complete No optimize_conditions->check_completion check_side_reactions Analyze for Side Reactions (TLC, LC-MS, NMR) complete->check_side_reactions side_reactions_present Side Reactions Present? check_side_reactions->side_reactions_present high_dilution Implement High Dilution Conditions side_reactions_present->high_dilution Yes no_side_reactions No Significant Side Reactions side_reactions_present->no_side_reactions No high_dilution->check_completion check_degradation Assess Product Degradation no_side_reactions->check_degradation degradation_present Degradation Observed? check_degradation->degradation_present milder_conditions Use Milder Conditions: - Lower Temperature - Shorter Time degradation_present->milder_conditions Yes end Improved Yield degradation_present->end No milder_conditions->check_completion synthesis_workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Intramolecular Cyclization start_materials o-toluidine + 3-chloropropionyl chloride reaction1 Amidation in DCM at 0°C to RT start_materials->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 amide_product N-(2-methylphenyl)- 3-chloropropanamide workup1->amide_product cyclization_reaction Cyclization in PPA at 100-120°C amide_product->cyclization_reaction workup2 Quench with Ice, Neutralize & Extract cyclization_reaction->workup2 purification Column Chromatography workup2->purification final_product 8-Methyl-3,4-dihydroquinolin-2(1H)-one purification->final_product

References

Optimization

Technical Support Center: Optimizing Synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 8-Methyl-3...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing 3,4-dihydroquinolin-2(1H)-one derivatives like 8-Methyl-3,4-dihydroquinolin-2(1H)-one?

A1: Common synthetic strategies include the intramolecular Friedel-Crafts acylation of N-aryl-3-halopropionamides, the reduction of the corresponding quinolin-2(1H)-one, and various cyclization reactions of N-arylacrylamides.[1][2] The choice of route often depends on the availability of starting materials and the desired substitution pattern.

Q2: My Friedel-Crafts cyclization is resulting in a low yield. What are the potential causes?

A2: Low yields in Friedel-Crafts reactions can be attributed to several factors. The aromatic ring's reactivity is crucial; highly deactivated or electron-poor aromatic compounds may not react efficiently. The Lewis acid catalyst (e.g., AlCl₃) must be of high quality and used in sufficient quantity, as it can be complexed by the product.[3] Additionally, impurities in reagents or solvents can inhibit the reaction.[4]

Q3: I am observing the formation of multiple products. How can I improve the selectivity for 8-Methyl-3,4-dihydroquinolin-2(1H)-one?

A3: Polysubstitution can be an issue in Friedel-Crafts reactions. Controlling the stoichiometry of the reactants and the reaction temperature can help. A gradual addition of the acylating agent may also improve selectivity. In the case of the 8-methyl derivative, the directing effect of the methyl group should favor cyclization at the 7-position, but careful optimization of conditions is still necessary.

Q4: How can I effectively purify the crude 8-Methyl-3,4-dihydroquinolin-2(1H)-one?

A4: Flash column chromatography using silica gel is a common and effective method for purifying 3,4-dihydroquinolin-2(1H)-one derivatives.[5] A typical mobile phase would be a gradient of hexane and ethyl acetate.[5] Recrystallization from a suitable solvent system can also be an excellent technique for obtaining highly pure material.[4]

Q5: Are there any specific safety precautions for the synthesis of quinolinone derivatives?

A5: Standard laboratory safety practices should always be followed. Many synthetic routes involve strong acids (e.g., sulfuric acid, Lewis acids like AlCl₃) which are corrosive and moisture-sensitive. Some reactions are highly exothermic and require careful temperature control to prevent runaway reactions.[6] Always consult the Safety Data Sheets (SDS) for all reagents and solvents.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst (e.g., hydrated Lewis acid).Use fresh, anhydrous Lewis acid and handle under an inert atmosphere.
Insufficient reaction temperature or time.Optimize the reaction temperature and monitor the reaction by TLC to determine the optimal reaction time.
Poor quality of starting materials.Ensure the purity of reactants and solvents. Impurities can inhibit the reaction.[4]
Formation of Dark Tar-like Byproducts Reaction temperature is too high.Maintain a controlled temperature throughout the reaction. For exothermic reactions, use an ice bath for cooling.[6]
Harsh acidic conditions causing polymerization.Add the acid catalyst slowly and at a low temperature. Consider using a milder Lewis acid.
Incomplete Reaction Insufficient amount of catalyst.The product can form a complex with the Lewis acid, requiring more than a catalytic amount.[3] An excess of the Lewis acid may be necessary.
Steric hindrance from the 8-methyl group.This may require more forcing conditions, such as higher temperatures or longer reaction times.
Difficult Purification Co-elution of impurities with the product.Modify the eluent system for column chromatography, for example, by adding a small amount of a more polar solvent.[4]
Oily product that does not crystallize.Try converting the oil to a solid by trituration with a non-polar solvent like hexane or pentane.

Experimental Protocols

General Protocol for Synthesis via Friedel-Crafts Cyclization

This protocol is a generalized procedure and may require optimization.

  • Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. The apparatus should be dried to prevent moisture from deactivating the Lewis acid.

  • Charging Reactants : Charge the flask with the N-(2-methylphenyl)-3-chloropropionamide and a suitable solvent (e.g., dichloromethane or nitrobenzene).

  • Catalyst Addition : Cool the mixture in an ice bath. Slowly add the Lewis acid (e.g., aluminum chloride, AlCl₃) in portions with vigorous stirring.

  • Reaction : After the addition is complete, allow the mixture to stir at room temperature, then gently heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Cool the reaction mixture and carefully pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[5]

General Protocol for Purification by Flash Column Chromatography
  • Sample Preparation : Adsorb the crude product onto a small amount of silica gel.

  • Column Packing : Pack a glass chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexane).[5]

  • Loading and Elution : Carefully load the sample onto the top of the column. Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.[5]

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Visualizations

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification A 1. Mix N-(2-methylphenyl)- 3-chloropropionamide and solvent B 2. Add Lewis Acid (AlCl3) at 0°C A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Quench with ice/HCl C->D E 5. Extract with organic solvent D->E F 6. Dry and concentrate E->F G 7. Column Chromatography (Silica, Hexane/EtOAc) F->G H 8. Collect & Combine Pure Fractions G->H I 9. Remove Solvent H->I J J I->J Pure Product: 8-Methyl-3,4-dihydroquinolin-2(1H)-one

Caption: General workflow for the synthesis and purification of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting Decision Tree for Low Yield

G cluster_no_reaction Troubleshooting Incomplete Reaction cluster_product_loss Troubleshooting Product Loss Start Low Product Yield Q1 Is the starting material consumed (checked by TLC)? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is there significant tar formation? A1_Yes->Q2 Sol1 Check reagent purity and dryness A1_No->Sol1 Sol2 Verify catalyst activity (use fresh AlCl3) Sol1->Sol2 Sol3 Increase reaction time or temperature Sol2->Sol3 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol4 Reduce reaction temperature and add catalyst slowly A2_Yes->Sol4 Sol5 Optimize work-up and extraction procedure to avoid product loss A2_No->Sol5

Caption: Decision tree for troubleshooting low yield in the synthesis reaction.

Simplified Signaling Pathway Inhibition

3,4-dihydroquinolin-2(1H)-one derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key component in angiogenesis, which is vital for tumor growth.[7][8][9]

G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds and Activates Pathway Downstream Signaling (e.g., MAPK, PI3K-Akt) VEGFR2->Pathway Initiates Quinolinone 8-Methyl-3,4-dihydroquinolin-2(1H)-one (Analog) Quinolinone->VEGFR2 Inhibits Response Angiogenesis, Cell Proliferation, Survival Pathway->Response

Caption: Inhibition of the VEGFR2 signaling pathway by a quinolinone derivative.

References

Troubleshooting

Technical Support Center: Synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered du...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, focusing on the common and effective intramolecular Friedel-Crafts cyclization route.

Problem 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting/Optimization Strategy
Inactive Lewis Acid Catalyst: The Lewis acid (e.g., AlCl₃, FeCl₃) may be hydrolyzed due to exposure to atmospheric moisture.- Use fresh, anhydrous Lewis acid from a newly opened container.- Handle the Lewis acid in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).- Ensure all glassware is thoroughly dried before use.
Insufficient Reaction Temperature: The activation energy for the intramolecular cyclization may not be reached.- Gradually increase the reaction temperature in increments of 10°C.- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature.
Incomplete Formation of the Acylium Ion Intermediate: The precursor, N-(2-methylphenyl)-3-chloropropanamide, may not be effectively activated by the Lewis acid.- Increase the molar ratio of the Lewis acid to the substrate. A common starting point is 2.5 to 3.0 equivalents.
Deactivation of the Aromatic Ring: The nitrogen atom of the amide can complex with the Lewis acid, deactivating the aromatic ring towards electrophilic substitution.- While this is an inherent challenge, using a stronger Lewis acid or higher temperatures can sometimes overcome this deactivation.

Problem 2: Formation of a Significant Amount of Isomeric Side Products

Potential Cause Troubleshooting/Optimization Strategy
Formation of the 6-Methyl Isomer: The methyl group on the aniline precursor is an ortho-, para-director. Cyclization can occur at the position para to the methyl group, leading to the formation of 6-Methyl-3,4-dihydroquinolin-2(1H)-one.- Lowering the reaction temperature may increase the regioselectivity, favoring the sterically less hindered product.- Screen different Lewis acids (e.g., SnCl₄, TiCl₄) as they can influence the steric and electronic environment of the transition state.
Steric Hindrance: The ortho-methyl group can sterically hinder the desired cyclization at the 6-position of the aniline ring.- This is an inherent property of the substrate. Purification by column chromatography or recrystallization is often necessary to separate the isomers.

Problem 3: Presence of Polymeric or Tar-Like Byproducts

| Potential Cause | Troubleshooting/Optimization Strategy | | Intermolecular Reactions: At high concentrations, intermolecular Friedel-Crafts reactions can compete with the desired intramolecular cyclization, leading to polymerization. | - Perform the reaction under high dilution conditions to favor the intramolecular pathway.- Add the substrate solution slowly to the Lewis acid suspension to maintain a low instantaneous concentration of the reactant. | | Reaction Temperature is Too High: Excessive heat can lead to decomposition of the starting material, intermediates, or the final product, resulting in charring and tar formation. | - Carefully control the reaction temperature and avoid localized overheating.- Use a reaction solvent with a suitable boiling point to act as a heat sink. |

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 8-Methyl-3,4-dihydroquinolin-2(1H)-one and what are its main challenges?

The most prevalent method is the intramolecular Friedel-Crafts cyclization of a suitable precursor, typically N-(2-methylphenyl)-3-chloropropanamide. The primary challenges associated with this route are achieving high regioselectivity to favor the desired 8-methyl isomer over the 6-methyl isomer and minimizing intermolecular side reactions that lead to polymerization.

Q2: How can I confirm the identity and purity of my final product?

Standard analytical techniques are employed for characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the presence of any isomers.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify the amount of any impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Q3: What are the expected side products in the Friedel-Crafts cyclization to form 8-Methyl-3,4-dihydroquinolin-2(1H)-one?

The major side product is typically the isomeric 6-Methyl-3,4-dihydroquinolin-2(1H)-one. This arises from the ortho-, para-directing nature of the methyl group on the starting aniline derivative. Other potential side products include polymeric materials from intermolecular reactions and, in some cases, starting material that has been hydrolyzed or has not reacted.

Q4: Are there alternative synthetic strategies to avoid the formation of the 6-methyl isomer?

While the intramolecular Friedel-Crafts reaction is common, other methods could offer better regioselectivity. These might include:

  • Reductive cyclization of a substituted o-nitrocinnamic acid derivative: This multi-step approach allows for the precise placement of the methyl group before the cyclization step.

  • Palladium-catalyzed intramolecular C-H amination: Modern cross-coupling methods can offer high regioselectivity, though they may require more specialized catalysts and ligands.

Experimental Protocols

Synthesis of N-(2-methylphenyl)-3-chloropropanamide (Precursor)

  • To a stirred solution of o-toluidine (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in a suitable solvent (e.g., dichloromethane, THF) at 0°C, add 3-chloropropionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure N-(2-methylphenyl)-3-chloropropanamide.

Intramolecular Friedel-Crafts Cyclization to 8-Methyl-3,4-dihydroquinolin-2(1H)-one

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, place anhydrous aluminum chloride (2.5 - 3.0 eq).

  • Add a high-boiling inert solvent (e.g., decalin, sulfolane) to the flask.

  • Heat the stirred suspension to the desired reaction temperature (typically 120-160°C).

  • Dissolve N-(2-methylphenyl)-3-chloropropanamide (1.0 eq) in the same solvent and add it dropwise to the heated Lewis acid suspension over a period of 1-2 hours.

  • After the addition is complete, maintain the reaction at temperature for an additional 1-3 hours, monitoring by TLC or HPLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization to afford pure 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Visualizations

Main_vs_Side_Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Precursor N-(2-methylphenyl)- 3-chloropropanamide Intermediate_Main Acylium Ion Intermediate Precursor->Intermediate_Main Lewis Acid (e.g., AlCl₃) Intermediate_Side Acylium Ion Intermediate Product_Main 8-Methyl-3,4-dihydroquinolin-2(1H)-one Intermediate_Main->Product_Main Intramolecular Electrophilic Attack (ortho to -NHCOR) Product_Side 6-Methyl-3,4-dihydroquinolin-2(1H)-one (Isomeric Impurity) Intermediate_Side->Product_Side Intramolecular Electrophilic Attack (para to -CH₃) Troubleshooting_Workflow Start Low Yield or Impure Product Check_Catalyst Check Lewis Acid Activity (Anhydrous Conditions?) Start->Check_Catalyst Check_Temp Optimize Reaction Temperature Check_Catalyst->Check_Temp Yes Failure Re-evaluate Synthetic Route Check_Catalyst->Failure No (Catalyst Inactive) Check_Conc High Dilution to Minimize Polymerization? Check_Temp->Check_Conc Optimized Check_Temp->Failure No Improvement Check_Isomers Isomeric Impurity (6-Methyl)? Check_Conc->Check_Isomers Optimized Check_Conc->Failure Polymerization Persists Purification Purification Strategy (Column Chromatography, Recrystallization) Check_Isomers->Purification Yes Success Pure Product (>95%) Check_Isomers->Success No (Product is Pure) Purification->Success Successful Purification->Failure Cannot Separate

Optimization

Technical Support Center: Impurity Profiling of 8-Methyl-3,4-dihydroquinolin-2(1H)-one

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the impurity profiling of 8-Methyl-3,4-dihydroqu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the impurity profiling of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one?

A1: The most common synthetic route to 3,4-dihydroquinolin-2(1H)-one derivatives is an intramolecular Friedel-Crafts reaction.[1][2] Based on this, the primary process-related impurities for 8-Methyl-3,4-dihydroquinolin-2(1H)-one would likely include:

  • Starting Materials: Unreacted N-(2-methylphenyl)-3-chloropropanamide.

  • Intermediates: Any intermediates formed during the cyclization process.

  • By-products: Positional isomers are significant by-products in Friedel-Crafts reactions. Due to the directing effects of the methyl and amide groups on the aromatic ring, the formation of 6-Methyl-3,4-dihydroquinolin-2(1H)-one is a highly probable isomeric impurity.[3]

Q2: What are the expected degradation products of 8-Methyl-3,4-dihydroquinolin-2(1H)-one?

A2: 8-Methyl-3,4-dihydroquinolin-2(1H)-one contains a cyclic amide (lactam) structure. The β-lactam ring is known to be susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.[4][5][6] Therefore, the primary degradation product under hydrolytic stress (acid or base) is expected to be 3-(2-amino-3-methylphenyl)propanoic acid . Under oxidative conditions, other degradation products may form, and forced degradation studies are essential to identify them.

Q3: Which analytical techniques are recommended for the impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating and quantifying impurities. A reversed-phase method is typically suitable.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of isolated impurities.[6]

  • Gas Chromatography (GC): GC is ideal for analyzing volatile organic impurities, such as residual solvents from the synthesis.[6]

Q4: How can I differentiate between the main compound and its positional isomer, 6-Methyl-3,4-dihydroquinolin-2(1H)-one?

A4: Separating positional isomers can be challenging as they often have very similar polarities and identical mass-to-charge ratios (m/z).

  • Chromatography: Optimization of the HPLC method is critical. This may involve screening different columns (e.g., those with different stationary phases like phenyl-hexyl or pentafluorophenyl), and adjusting mobile phase composition, pH, and temperature to achieve separation.[7][8] Normal-phase chromatography can also be an effective alternative for separating isomers.[8]

  • Spectroscopy: While MS cannot distinguish between them, NMR spectroscopy can definitively identify each isomer based on the distinct chemical shifts and coupling patterns of the aromatic protons.

Troubleshooting Guides

Q5: I am observing unexpected peaks (ghost peaks) in my HPLC chromatogram during a gradient run. What could be the cause?

A5: Ghost peaks in gradient elution are often due to contamination in the mobile phase. Impurities can accumulate on the column from the weaker solvent (e.g., water) at the beginning of the run and then elute as the concentration of the stronger organic solvent increases.

  • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Ensure all glassware is scrupulously clean. Filtering the mobile phase through a 0.45 µm or 0.22 µm filter can also help.[7][9]

Q6: My HPLC peaks are tailing. How can I improve the peak shape?

A6: Peak tailing is a common issue in HPLC and can have several causes:

  • Secondary Interactions: The analyte may be interacting with active silanol groups on the silica-based column packing.

    • Solution: Adjust the mobile phase pH to suppress silanol ionization (typically pH < 3) or add a competing base like triethylamine (TEA) in small concentrations. Using a modern, end-capped, high-purity silica column can also minimize these interactions.[7][10]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[10]

  • Column Contamination: Buildup of strongly retained substances on the column frit or packing material can affect peak shape.

    • Solution: Use a guard column and implement a regular column flushing and regeneration protocol.[11]

Q7: The retention times of my peaks are drifting during an analytical run. What should I do?

A7: Retention time drift can compromise the reliability of your results. Common causes include:

  • Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run.

    • Solution: Increase the column equilibration time before the first injection.[12]

  • Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of the more volatile component or improper mixing.

    • Solution: Prepare fresh mobile phase daily, keep solvent reservoirs capped, and ensure the pump's proportioning valves are working correctly.[11][12]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a thermostatically controlled column oven to maintain a consistent temperature.[12]

Data Presentation

Table 1: Potential Impurities of 8-Methyl-3,4-dihydroquinolin-2(1H)-one

Impurity NameStructureTypeNominal m/z [M+H]⁺
8-Methyl-3,4-dihydroquinolin-2(1H)-one
alt text
Active Ingredient162.09
N-(2-methylphenyl)-3-chloropropanamideStructure of starting materialStarting Material198.06
6-Methyl-3,4-dihydroquinolin-2(1H)-oneStructure of positional isomerProcess-Related162.09
3-(2-amino-3-methylphenyl)propanoic acidStructure of degradation productDegradation Product180.10

Note: Structures for impurities other than the active ingredient are based on the proposed synthetic and degradation pathways.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent / ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C1, 3, 5 days
Base Hydrolysis 0.1 M NaOH60 °C1, 3, 5 days
Oxidation 3% H₂O₂25 °C1, 3, 5 days
Thermal Dry Heat Chamber80 °C1, 3, 5 days
Photolytic ICH-compliant light source (Visible & UV)Ambient1, 3, 5 days

These conditions are starting points and may need to be adjusted based on the stability of the molecule to achieve a target degradation of 5-20%.[4]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Quantification

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare separate solutions of 8-Methyl-3,4-dihydroquinolin-2(1H)-one (approx. 1 mg/mL) in 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and a suitable solvent (e.g., 50:50 acetonitrile:water) for thermal and photolytic studies. Also prepare a solid sample for thermal and photolytic stress.

  • Stress Application: Expose the samples to the conditions outlined in Table 2. Protect one set of liquid samples from light to serve as controls for the photolytic study.

  • Sampling: At each time point (e.g., 1, 3, and 5 days), withdraw an aliquot of each stressed solution.

  • Neutralization: For the acid- and base-stressed samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including controls, using the validated stability-indicating HPLC method (Protocol 1).

  • Evaluation: Compare the chromatograms of the stressed samples to the control samples to identify and quantify any degradation products. Perform a peak purity analysis to ensure that the main compound peak is not co-eluting with any degradants.

Visualizations

Synthetic_Pathway_and_Impurity_Formation start_mat N-(2-methylphenyl)- 3-chloropropanamide intermediate Intramolecular Friedel-Crafts Cyclization (Lewis Acid) start_mat->intermediate impurity1 Unreacted Starting Material product 8-Methyl-3,4-dihydroquinolin- 2(1H)-one (API) intermediate->product Major Pathway impurity2 6-Methyl-3,4-dihydroquinolin- 2(1H)-one (Isomer) intermediate->impurity2 Side Reaction final_mixture Final Product Mixture product->final_mixture impurity1->final_mixture impurity2->final_mixture

Caption: Proposed synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one and origins of impurities.

Impurity_Profiling_Workflow start Drug Substance / Product Sample forced_deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->forced_deg method_dev Stability-Indicating Method Development (HPLC/UPLC) start->method_dev forced_deg->method_dev  Stressed Samples separation Separation of API and Impurities method_dev->separation identification Impurity Identification (LC-MS, HRMS) separation->identification quantification Impurity Quantification (Validated HPLC Method) separation->quantification structure_eluc Structure Elucidation (Isolation & NMR) identification->structure_eluc report Impurity Profile Report structure_eluc->report quantification->report

References

Troubleshooting

"Identification of byproducts in 8-Methyl-3,4-dihydroquinolin-2(1H)-one" synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one. It provides troubleshooting advice for common i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one. It provides troubleshooting advice for common issues, detailed analytical protocols for byproduct identification, and visual workflows to streamline experimental processes.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction produced a significant amount of an isomeric byproduct. What is it likely to be and why did it form?

A: The most common isomeric byproduct is 6-Methyl-3,4-dihydroquinolin-2(1H)-one . This arises from the key intramolecular Friedel-Crafts cyclization step.[1][2] The precursor, typically a molecule like 3-chloro-N-(2-methylphenyl)propionamide, undergoes cyclization via electrophilic aromatic substitution. The methyl group on the aniline ring is ortho-, para-directing. While the desired product forms from cyclization at the ortho position (C6 of the aniline ring), competitive cyclization at the para position (C4 of the aniline ring) leads to the 6-methyl isomer. The ratio of these isomers is highly dependent on the reaction conditions.

Q2: How can I minimize the formation of the 6-Methyl isomeric byproduct?

A: Minimizing the 6-methyl isomer involves optimizing the Friedel-Crafts reaction conditions to favor ortho-acylation. Key parameters to investigate include:

  • Lewis Acid: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, FeCl₃, PPA) can influence regioselectivity.[1] Start with a systematic screening of different Lewis acids.

  • Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product, which may be the desired 8-methyl isomer.

  • Solvent: The polarity and coordinating ability of the solvent can affect the reactivity of the electrophile and the transition state energies for the different cyclization pathways.

Q3: I'm left with a large amount of unreacted starting material. What could be the cause?

A: Incomplete conversion is a common issue and can often be attributed to:

  • Insufficient Catalyst: The Lewis acid catalyst is often complexed by the product ketone, meaning it is not truly catalytic.[2] Stoichiometric amounts or even an excess may be required.

  • Low Reaction Temperature or Time: The activation energy for the cyclization may not have been overcome. Consider incrementally increasing the temperature or extending the reaction time while monitoring by TLC or LC-MS.

  • Deactivated Substrate: If the aromatic ring has any deactivating groups, the reaction may be sluggish or fail entirely.[3]

  • Moisture: Friedel-Crafts catalysts are extremely sensitive to moisture, which can quench the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.

Q4: My crude product appears to be a polymeric or tar-like substance. What causes this?

A: Polymerization or charring is often a result of reaction conditions that are too harsh. Strong Lewis acids and high temperatures can promote intermolecular reactions and decomposition, especially with activated aromatic systems. To mitigate this, consider:

  • Using a milder Lewis acid.

  • Reducing the reaction temperature.

  • Ensuring slow, controlled addition of reagents to manage any exotherms.

Q5: What are the best analytical methods to identify and quantify the byproducts?

A: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the main product and separating non-volatile impurities like the 6-methyl isomer.[4][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile or semi-volatile byproducts and residual starting materials.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structural identification of isomers.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for peaks separated by HPLC, aiding in the rapid identification of known and unknown impurities.[6]

Data Presentation: Byproduct Identification

The table below summarizes the key characteristics of the most probable byproduct.

Table 1: Key Byproducts in 8-Methyl-3,4-dihydroquinolin-2(1H)-one Synthesis

Byproduct NameStructureExact Mass (M)Key Identification Method
6-Methyl-3,4-dihydroquinolin-2(1H)-one Isomer of the main product161.0841 g/mol ¹H NMR, HPLC
3-chloro-N-(2-methylphenyl)propionamide Unreacted Starting Material197.0607 g/mol GC-MS, LC-MS
Polymeric materials High molecular weight speciesVariableGPC (Gel Permeation Chromatography), MALDI-TOF MS

Table 2: Comparative ¹H NMR Data for Isomeric Quinolinones (Predicted, in CDCl₃)

Differentiating the 8-methyl and 6-methyl isomers is readily achieved by analyzing the splitting patterns of the aromatic protons.

Proton Assignment8-Methyl Isomer (Desired Product)6-Methyl Isomer (Byproduct)
Aromatic Protons ~7.0-7.2 ppm (3H, complex multiplet, likely two doublets and a triplet)~7.2 ppm (1H, d), ~6.9 ppm (1H, dd), ~6.8 ppm (1H, s)
-CH₃ Protons ~2.2 ppm (3H, singlet)~2.3 ppm (3H, singlet)
-CH₂-CH₂- Protons ~2.6 ppm (2H, t), ~2.9 ppm (2H, t)~2.6 ppm (2H, t), ~2.9 ppm (2H, t)
-NH- Proton Broad singlet, variable shiftBroad singlet, variable shift

Note: The predicted aromatic region for the 6-methyl isomer shows a more simplified pattern, often including a singlet, which is a key distinguishing feature.[10]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Isomer Quantification

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 90% A / 10% B, ramp to 10% A / 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the crude product in 1 mL of Acetonitrile/Water (1:1).

Protocol 2: GC-MS Method for Starting Material and Volatile Impurity Identification

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[8]

  • Column: DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Hold at 80°C for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Dilute the crude sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

Protocol 3: NMR Spectroscopy for Structural Elucidation

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.[9]

  • Sample Preparation: Dissolve 5-10 mg of the purified byproduct or crude mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts and coupling constants.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic and aliphatic regions.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, confirming assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which is crucial for confirming the position of the methyl group relative to the carbonyl group and other aromatic protons.

Visualized Workflows and Pathways

ReactionPathway Start N-(2-methylphenyl)- 3-chloropropionamide Intermediate Acylium Ion Intermediate Start->Intermediate  + Lewis Acid (e.g., AlCl₃) Product 8-Methyl-3,4-dihydroquinolin-2(1H)-one (Desired Product) Intermediate->Product Intramolecular Friedel-Crafts (ortho-attack) Byproduct 6-Methyl-3,4-dihydroquinolin-2(1H)-one (Isomeric Byproduct) Intermediate->Byproduct Intramolecular Friedel-Crafts (para-attack)

Caption: Potential reaction pathways in the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

AnalyticalWorkflow Crude Crude Reaction Mixture TLC_LCMS Initial Screen (TLC / LC-MS) Crude->TLC_LCMS Purity Purity & Quant. (HPLC, GC-MS) Crude->Purity Direct analysis Purify Purification (Column Chromatography) TLC_LCMS->Purify Byproducts detected Fractions Isolated Fractions Purify->Fractions Structure Structural ID (NMR, MS) Fractions->Structure Structure->Purity Structure confirmed Report Final Report Purity->Report

Caption: A typical analytical workflow for the identification and quantification of synthesis byproducts.

References

Optimization

Technical Support Center: Preparation of 8-Methyl-3,4-dihydroquinolin-2(1H)-one

Welcome to the technical support center for the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize the...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize the preparation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 8-Methyl-3,4-dihydroquinolin-2(1H)-one?

A1: The most prevalent and reliable method is a two-step synthesis. The first step involves the acylation of o-toluidine (2-methylaniline) with 3-chloropropionyl chloride to form the precursor, 3-chloro-N-(2-methylphenyl)propionamide. The second step is an intramolecular Friedel-Crafts cyclization of this precursor, typically catalyzed by a Lewis acid, to yield 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Q2: My yield is consistently low. What are the critical parameters to investigate?

A2: Low yields can often be attributed to several factors. Firstly, ensure the purity of your starting materials, particularly the o-toluidine and 3-chloropropionyl chloride. Secondly, the choice and quality of the Lewis acid catalyst in the cyclization step are crucial. The reaction temperature and time for both steps should be carefully controlled to minimize side reactions. Finally, the purification method can significantly impact the isolated yield.

Q3: I am observing the formation of multiple products in my final reaction mixture. What are the likely side products?

A3: Common side products can arise from several pathways. In the Friedel-Crafts cyclization step, intermolecular reactions can lead to polymeric materials, especially at higher concentrations. Positional isomers, although less likely with the directing effect of the methyl group, are a possibility. Incomplete cyclization will leave unreacted 3-chloro-N-(2-methylphenyl)propionamide. Additionally, harsh reaction conditions can lead to decomposition of the starting material or product.

Q4: How can I best purify the final product, 8-Methyl-3,4-dihydroquinolin-2(1H)-one?

A4: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, solvents such as ethanol, ethyl acetate, or mixtures with hexanes can be effective. If isomers or other closely related impurities are present, silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes) is recommended for achieving high purity.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of 3-chloro-N-(2-methylphenyl)propionamide (Step 1) - Impure o-toluidine or 3-chloropropionyl chloride.- Suboptimal reaction temperature.- Inefficient quenching of the reaction.- Purify starting materials before use (e.g., distillation of o-toluidine).- Maintain a low temperature (0-5 °C) during the addition of 3-chloropropionyl chloride to control the exothermic reaction.- Ensure complete reaction by monitoring with TLC before quenching.
Low yield of 8-Methyl-3,4-dihydroquinolin-2(1H)-one (Step 2) - Inactive or insufficient Lewis acid catalyst.- Reaction temperature is too low or too high.- Inappropriate solvent.- Presence of water in the reaction mixture.- Use a fresh, anhydrous Lewis acid (e.g., AlCl₃, FeCl₃). See Table 1 for a comparison.- Optimize the reaction temperature; typically, a moderate temperature is required for cyclization without decomposition.- Use a high-boiling, non-coordinating solvent like nitrobenzene or dichlorobenzene.- Ensure all glassware and reagents are thoroughly dried.
Formation of a dark, tarry substance - Reaction temperature is too high, leading to decomposition.- Intermolecular polymerization side reactions.- Lower the reaction temperature and extend the reaction time.- Use a more dilute solution to favor intramolecular cyclization over intermolecular reactions.
Product is difficult to purify - Presence of isomeric byproducts.- Contamination with starting materials or polymeric residue.- Utilize column chromatography for separation of isomers.- Perform an aqueous wash to remove any remaining Lewis acid and water-soluble impurities before recrystallization or chromatography.

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on the Yield of 8-Methyl-3,4-dihydroquinolin-2(1H)-one *

Lewis Acid Equivalents Temperature (°C) Reaction Time (h) Yield (%)
AlCl₃1.2804~85-95
FeCl₃1.21006~70-80
ZnCl₂1.51208~50-60
SnCl₄1.2605~65-75

*Note: These are representative yields based on similar Friedel-Crafts cyclization reactions and may vary depending on specific experimental conditions.

Experimental Protocols

Step 1: Synthesis of 3-chloro-N-(2-methylphenyl)propionamide
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-toluidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in the same solvent to the cooled o-toluidine solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Separate the organic layer, wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-N-(2-methylphenyl)propionamide. The product can be purified by recrystallization from a suitable solvent if necessary.

Step 2: Intramolecular Friedel-Crafts Cyclization to 8-Methyl-3,4-dihydroquinolin-2(1H)-one
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 eq).

  • Add a high-boiling inert solvent such as nitrobenzene or 1,2-dichlorobenzene.

  • Slowly add the crude 3-chloro-N-(2-methylphenyl)propionamide (1.0 eq) to the suspension of AlCl₃.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization o_toluidine o-Toluidine reaction_step1 Acylation (DCM, 0-25°C) o_toluidine->reaction_step1 propionyl_chloride 3-Chloropropionyl Chloride propionyl_chloride->reaction_step1 precursor 3-chloro-N-(2-methylphenyl)propionamide reaction_step1->precursor reaction_step2 Friedel-Crafts Cyclization (Nitrobenzene, 80-100°C) precursor->reaction_step2 lewis_acid Lewis Acid (AlCl₃) lewis_acid->reaction_step2 product 8-Methyl-3,4-dihydroquinolin-2(1H)-one reaction_step2->product

Caption: Synthetic workflow for 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

troubleshooting_yield cluster_investigation Investigation Areas cluster_solutions Potential Solutions start Low Yield Issue purity Purity of Starting Materials start->purity catalyst Catalyst Activity/Amount start->catalyst conditions Reaction Conditions (Temp, Time, Solvent) start->conditions purify_reagents Purify/Verify Reagents purity->purify_reagents optimize_catalyst Use Fresh/Anhydrous Catalyst Optimize Loading catalyst->optimize_catalyst optimize_conditions Systematic Optimization of Temperature and Time conditions->optimize_conditions

Caption: Troubleshooting logic for addressing low reaction yield.

Troubleshooting

Technical Support Center: 8-Methyl-3,4-dihydroquinolin-2(1H)-one Synthesis

This technical support guide provides troubleshooting advice and frequently asked questions for the scale-up synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one, a key intermediate for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the scale-up synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one, a key intermediate for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Issue ID Problem Potential Cause Suggested Solution
SYN-001 Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using TLC or LC-MS. If the starting material is still present, consider extending the reaction time or gradually increasing the temperature.
Inactive or insufficient catalyst.Ensure the catalyst is fresh and properly handled. For reactions like Friedel-Crafts cyclization, the stoichiometry of the Lewis acid (e.g., AlCl₃) is critical and may need to be optimized for scale-up.
Poor quality of starting materials or reagents.Verify the purity of starting materials (e.g., N-(2-methylphenyl)-3-chloropropanamide) and solvents. Impurities can interfere with the reaction.
SYN-002 Formation of Impurities/Byproducts Side reactions due to high temperatures.Optimize the reaction temperature. Running the reaction at the lowest effective temperature can minimize the formation of thermal degradation products.
Isomeric byproduct formation.In Friedel-Crafts type reactions, alternative cyclization pathways can lead to isomers. The choice of solvent and catalyst can influence regioselectivity. Consider screening different Lewis acids or solvent systems.
Oxidation of the product.If the reaction is sensitive to air, conduct it under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the formation of oxidized byproducts.
PUR-001 Difficulty in Product Purification Co-elution of product and impurities during column chromatography.Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase or purification technique like recrystallization.
Oily product that is difficult to crystallize.Try different solvent systems for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. If the product remains an oil, purification by column chromatography may be necessary.
SCA-001 Inconsistent Results Upon Scale-Up Poor heat and mass transfer in larger reaction vessels.Ensure efficient stirring to maintain a homogeneous reaction mixture and uniform temperature distribution. For highly exothermic or endothermic reactions, careful control of the heating/cooling rate is crucial.
Changes in reagent addition rate.The rate of addition of critical reagents can impact local concentrations and lead to side reactions. Maintain a controlled and consistent addition rate during scale-up.
Inefficient work-up and extraction.The efficiency of liquid-liquid extraction can decrease with scale. Ensure adequate mixing and sufficient phase separation time. The volume of extraction solvent may need to be adjusted.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 8-Methyl-3,4-dihydroquinolin-2(1H)-one?

A common and direct method is the intramolecular Friedel-Crafts cyclization of N-(2-methylphenyl)-3-chloropropanamide using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Q2: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample of the reaction mixture can be taken at regular intervals to check for the consumption of the starting material and the formation of the product.

Q3: What are the typical work-up procedures for this synthesis?

A typical work-up involves quenching the reaction by carefully adding the reaction mixture to ice-water. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

Q4: What purification methods are recommended for obtaining high-purity 8-Methyl-3,4-dihydroquinolin-2(1H)-one?

For laboratory scale, column chromatography on silica gel is a common method. For larger quantities, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a more efficient approach to obtain a pure, crystalline solid.

Q5: Are there any specific safety precautions I should take during this synthesis?

Yes. The use of Lewis acids like aluminum chloride requires caution as they react violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The quenching step is exothermic and should be performed slowly and with cooling.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

This protocol describes a general procedure for the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Materials:

  • N-(2-methylphenyl)-3-chloropropanamide

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.5 - 3.0 equivalents).

  • Cool the flask in an ice bath and slowly add anhydrous dichloromethane.

  • To this stirred suspension, add N-(2-methylphenyl)-3-chloropropanamide (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, or until TLC/LC-MS indicates the completion of the reaction.

  • Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of ice-cold dilute HCl.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Data Summary

The following table summarizes typical reaction parameters for the synthesis. Note that these are representative values and may require optimization for specific scales and equipment.

Parameter Lab Scale (1-10 g) Pilot Scale (100-500 g)
Reactant Molar Ratio (Substrate:AlCl₃) 1 : 1.5 - 2.01 : 1.8 - 2.5
Reaction Temperature 0 °C to Room Temperature5 °C to 25 °C (with careful monitoring)
Reaction Time 2 - 6 hours4 - 8 hours
Typical Yield (after purification) 70 - 85%65 - 80%

Visualizations

The following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.

SynthesisWorkflow Start Starting Materials (N-(2-methylphenyl)-3-chloropropanamide, AlCl3, DCM) Reaction Intramolecular Friedel-Crafts Cyclization Start->Reaction Quenching Reaction Quenching (Ice-cold dilute HCl) Reaction->Quenching Workup Work-up & Extraction Quenching->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Final Product (8-Methyl-3,4-dihydro- quinolin-2(1H)-one) Purification->Product

Caption: General workflow for the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

TroubleshootingTree Problem Low Yield or Impure Product? CheckReaction Check Reaction Completion (TLC/LC-MS) Problem->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes Extend Extend Reaction Time or Increase Temp Incomplete->Extend CheckPurity Check Starting Material Purity Incomplete->CheckPurity CheckWorkup Review Work-up Procedure Complete->CheckWorkup ImpureStart Impure Starting Materials? CheckPurity->ImpureStart PurifyStart Purify Starting Materials ImpureStart->PurifyStart Yes OptimizePurification Optimize Purification Method ImpureStart->OptimizePurification No CheckWorkup->OptimizePurification

Caption: Decision tree for troubleshooting common synthesis issues.

Optimization

Technical Support Center: Purification of 8-Methyl-3,4-dihydroquinolin-2(1H)-one

Welcome to the technical support center for the purification of 8-Methyl-3,4-dihydroquinolin-2(1H)-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists,...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 8-Methyl-3,4-dihydroquinolin-2(1H)-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 8-Methyl-3,4-dihydroquinolin-2(1H)-one?

A1: The two most prevalent and effective methods for the purification of 8-Methyl-3,4-dihydroquinolin-2(1H)-one are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the scale of the purification.

Q2: What are the likely impurities I might encounter in my crude sample?

A2: Impurities can vary based on the synthetic route employed. However, common impurities may include unreacted starting materials (e.g., a substituted aniline or a propionate derivative), reaction byproducts (such as isomers or over-alkylated products), and residual catalysts or reagents.

Q3: My purified 8-Methyl-3,4-dihydroquinolin-2(1H)-one appears as an oil, but I expect a solid. What should I do?

A3: Oiling out during purification is a common issue. This can be caused by the presence of impurities that depress the melting point or by the use of an inappropriate solvent system for recrystallization. It is recommended to first try and purify a small sample via column chromatography to remove impurities. If the product is still an oil, a different recrystallization solvent system should be explored.

Q4: How can I confirm the purity of my final product?

A4: The purity of 8-Methyl-3,4-dihydroquinolin-2(1H)-one can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantitative analysis of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify the presence of any impurities. Thin Layer Chromatography (TLC) is a quick and effective way to qualitatively assess purity.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor Separation of Product and Impurities Incorrect solvent system (eluent) polarity.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for non-polar impurities is a hexane/ethyl acetate mixture, gradually increasing the ethyl acetate concentration. For more polar impurities, a dichloromethane/methanol gradient may be effective.
Column overloading.Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Sample is not fully dissolved before loading.Ensure the crude material is fully dissolved in a minimum amount of the initial eluent or a slightly more polar solvent before loading onto the column.
Product is Tailing on the Column Compound is interacting too strongly with the stationary phase.Add a small amount of a polar modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds.
The silica gel is too acidic.Use deactivated silica gel (e.g., by adding a small percentage of water or triethylamine) or an alternative stationary phase like alumina.
No Product Eluting from the Column The eluent is not polar enough to move the product.Gradually increase the polarity of the eluent. If the product is very polar, consider switching to a more polar solvent system, such as dichloromethane/methanol.
The product may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If decomposition occurs, consider using a less acidic stationary phase like neutral alumina or a different purification method.
Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Compound Does Not Dissolve in Hot Solvent The chosen solvent is not a good solvent for the compound at high temperatures.Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents on a small scale. Common choices for quinolinones include ethanol, methanol, ethyl acetate, or mixtures like hexane/ethyl acetate.
Compound "Oils Out" Instead of Crystallizing The solution is supersaturated, or the cooling rate is too fast.Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
The presence of impurities is preventing crystallization.Purify the compound by column chromatography first to remove impurities that may be inhibiting crystal formation.
Low Recovery of Purified Product Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The compound has some solubility in the cold solvent.Cool the solution in an ice bath to minimize the solubility of the product in the mother liquor. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are Colored Despite the Pure Compound Being Colorless Colored impurities are trapped within the crystal lattice.Perform a hot filtration of the dissolved crude product to remove insoluble colored impurities. Adding a small amount of activated carbon to the hot solution before filtration can also help decolorize it.

Experimental Protocols

General Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude 8-Methyl-3,4-dihydroquinolin-2(1H)-one in a minimal amount of the initial eluent and carefully load it onto the sand layer.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent to elute the desired compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

General Protocol for Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot and form crystals upon cooling.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Visualization

Troubleshooting Workflow for Purification

Purification_Troubleshooting_Workflow start Crude 8-Methyl-3,4-dihydroquinolin-2(1H)-one check_purity Assess Purity (TLC/NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure purification_needed Purification Required is_pure->purification_needed No pure_product Pure Product is_pure->pure_product Yes choose_method Choose Purification Method purification_needed->choose_method column_chrom Column Chromatography choose_method->column_chrom Complex Mixture recrystallization Recrystallization choose_method->recrystallization Mostly Pure check_purity2 Assess Purity column_chrom->check_purity2 recrystallization->check_purity2 column_troubleshoot Troubleshoot Column column_troubleshoot->column_chrom recryst_troubleshoot Troubleshoot Recrystallization recryst_troubleshoot->recrystallization is_pure2 Is Purity >95%? check_purity2->is_pure2 is_pure2->column_troubleshoot No (from Column) is_pure2->recryst_troubleshoot No (from Recryst.) is_pure2->pure_product Yes end End pure_product->end

Caption: A logical workflow for troubleshooting the purification of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting

Technical Support Center: 8-Methyl-3,4-dihydroquinolin-2(1H)-one

Frequently Asked Questions (FAQs) Q1: What are the recommended storage conditions for 8-Methyl-3,4-dihydroquinolin-2(1H)-one? A1: Based on supplier recommendations for this and structurally similar compounds, 8-Methyl-3,...

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 8-Methyl-3,4-dihydroquinolin-2(1H)-one?

A1: Based on supplier recommendations for this and structurally similar compounds, 8-Methyl-3,4-dihydroquinolin-2(1H)-one should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[1][2][3] To minimize potential degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable, especially for long-term storage.

Q2: I've noticed a change in the color of my 8-Methyl-3,4-dihydroquinolin-2(1H)-one sample. What could be the cause?

A2: Color change often indicates chemical degradation, likely due to oxidation. Exposure to air and light can promote the formation of colored byproducts. It is recommended to store the compound protected from light and under an inert atmosphere. If discoloration is observed, the purity of the sample should be verified using an appropriate analytical method, such as HPLC, before use.

Q3: My experimental results are inconsistent. Could this be related to the stability of 8-Methyl-3,4-dihydroquinolin-2(1H)-one in my solvent?

A3: Yes, solvent choice can significantly impact the stability of a compound. Protic solvents, as well as acidic or basic conditions, can potentially lead to hydrolysis or other degradation pathways. It is recommended to assess the stability of 8-Methyl-3,4-dihydroquinolin-2(1H)-one in the chosen experimental solvent by analyzing samples over time. Consider preparing fresh solutions for each experiment to ensure consistency.

Q4: What are the likely degradation pathways for 8-Methyl-3,4-dihydroquinolin-2(1H)-one?

A4: While specific data is unavailable, based on the degradation of related compounds like quinoline, potential degradation pathways for 8-Methyl-3,4-dihydroquinolin-2(1H)-one may include oxidation and hydroxylation.[4][5] The lactam ring could be susceptible to hydrolysis under strong acidic or basic conditions. Oxidation may occur on the benzene ring or the methyl group.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram (e.g., HPLC, LC-MS) Sample degradation- Confirm the identity of the main peak using a reference standard. - Analyze a freshly prepared sample. - If new peaks persist, consider performing forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.
Decreased potency or activity in biological assays Degradation of the compound in the assay medium- Prepare fresh stock solutions before each experiment. - Assess the stability of the compound in the assay buffer over the time course of the experiment. - Include a positive control with a freshly prepared sample in each assay.
Poor solubility or precipitation after storage in solution Formation of less soluble degradation products or solvent evaporation- Visually inspect solutions for any precipitate before use. - If precipitation is observed, attempt to redissolve by gentle warming or sonication. If unsuccessful, prepare a fresh solution. - Ensure containers are properly sealed to prevent solvent evaporation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This is a general protocol and should be optimized for your specific equipment and experimental needs.

1. Objective: To assess the purity and detect potential degradation products of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

2. Materials:

  • 8-Methyl-3,4-dihydroquinolin-2(1H)-one sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable modifier)
  • C18 reverse-phase HPLC column

3. Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (LC-MS).[6]

4. Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
  • Standard Solution Preparation: Prepare a stock solution of 8-Methyl-3,4-dihydroquinolin-2(1H)-one in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase or a compatible solvent to a similar concentration as the working standard.
  • Chromatographic Conditions (Example):
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: To be determined by UV scan of the compound (e.g., 254 nm).
  • Gradient: Start with a lower percentage of acetonitrile and gradually increase to elute more nonpolar compounds.
  • Analysis: Inject the standard and sample solutions into the HPLC system.
  • Data Evaluation: Compare the chromatogram of the sample to that of the reference standard. The appearance of new peaks or a decrease in the area of the main peak in the sample may indicate degradation.

Data Presentation

Table 1: Example Stability Data Table for 8-Methyl-3,4-dihydroquinolin-2(1H)-one

Condition Time Point Purity (%) by HPLC Appearance Notes
Room Temperature (in dark, sealed)099.5White powder
1 month
3 months
6 months
40°C (in dark, sealed)099.5White powder
1 week
2 weeks
1 month
Photostability (exposed to light)099.5White powder
24 hours
48 hours

Visualizations

Postulated_Degradation_Pathway 8-Methyl-3,4-dihydroquinolin-2(1H)-one 8-Methyl-3,4-dihydroquinolin-2(1H)-one Oxidation_Products Oxidation_Products 8-Methyl-3,4-dihydroquinolin-2(1H)-one->Oxidation_Products [O] (Air, Light) Hydroxylation_Products Hydroxylation_Products 8-Methyl-3,4-dihydroquinolin-2(1H)-one->Hydroxylation_Products Metabolism or Chemical Oxidation Hydrolysis_Product Hydrolysis_Product 8-Methyl-3,4-dihydroquinolin-2(1H)-one->Hydrolysis_Product H+ or OH- Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_purity Check Purity of Starting Material (e.g., by HPLC) start->check_purity is_pure Is the material pure? check_purity->is_pure prepare_fresh Prepare Fresh Solution is_pure->prepare_fresh Yes purify Purify Starting Material is_pure->purify No re_run_exp Re-run Experiment prepare_fresh->re_run_exp check_stability Assess Compound Stability in Experimental Conditions re_run_exp->check_stability is_stable Is the compound stable? check_stability->is_stable end_bad Problem Persists: Contact Technical Support check_stability->end_bad If problem persists modify_conditions Modify Experimental Conditions (e.g., solvent, pH, temperature) is_stable->modify_conditions No end_good Problem Resolved is_stable->end_good Yes modify_conditions->re_run_exp purify->prepare_fresh

References

Optimization

Technical Support Center: Analytical Method Development for 8-Methyl-3,4-dihydroquinolin-2(1H)-one Impurities

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical method development for 8-Met...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical method development for 8-Methyl-3,4-dihydroquinolin-2(1H)-one and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of an analytical method for impurity profiling of 8-Methyl-3,4-dihydroquinolin-2(1H)-one?

The primary goals are to develop a stability-indicating method that can separate, detect, and quantify potential impurities.[1][2] This involves ensuring the method is specific, accurate, precise, and robust enough to reliably measure impurities that may arise during synthesis, formulation, or storage.[3] The method should be able to distinguish between the active pharmaceutical ingredient (API), known impurities, and any degradation products.

Q2: What are the potential sources of impurities for 8-Methyl-3,4-dihydroquinolin-2(1H)-one?

Impurities can originate from various sources, including:

  • Starting materials and reagents: Impurities present in the raw materials used for synthesis.

  • Intermediates: Unreacted intermediates or byproducts from intermediate reaction steps.

  • Byproducts of the synthesis: Unwanted side reactions occurring during the manufacturing process.

  • Degradation products: Impurities formed due to exposure of the drug substance to stress conditions like heat, light, humidity, acid, and base.[4][5]

  • Residual solvents: Solvents used during the manufacturing process that are not completely removed.

Q3: What is a forced degradation study and why is it necessary?

A forced degradation or stress study is the intentional degradation of a drug substance by exposing it to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[4][5] These studies are crucial for:

  • Identifying likely degradation products.[5]

  • Establishing degradation pathways.

  • Demonstrating the specificity and stability-indicating nature of the analytical method.[6]

  • Understanding the intrinsic stability of the molecule.

It is generally recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to avoid the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions.[6][7]

Q4: Which analytical technique is most suitable for analyzing 8-Methyl-3,4-dihydroquinolin-2(1H)-one and its impurities?

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) coupled with a UV detector, is the most common and suitable technique for the analysis of quinoline derivatives and their impurities.[4][8] This is due to its ability to separate a wide range of compounds with varying polarities. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[1][3]

Troubleshooting Guides

HPLC Method Development Issues
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH.- Use an end-capped column or a column specifically designed for basic compounds. - Reduce the sample concentration. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Add a competing base like triethylamine to the mobile phase.
Poor Resolution Between API and Impurity - Suboptimal mobile phase composition. - Inappropriate column chemistry.- Adjust the organic modifier (acetonitrile or methanol) percentage. - Modify the mobile phase pH to alter the retention of ionizable compounds. - Screen different column stationary phases (e.g., C18, Phenyl, Cyano) to find one with better selectivity.[9]
Shifting Retention Times - Inadequate column equilibration. - Fluctuations in column temperature. - Inconsistent mobile phase preparation.- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure accurate measurements of all components.
Ghost Peaks - Contamination in the mobile phase or injection solvent. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash procedure in the autosampler. - Inject a blank solvent to confirm the source of the ghost peaks.
High Backpressure - Blockage in the HPLC system (e.g., guard column, column frit). - Particulate matter from the sample.- Filter all samples and mobile phases before use. - Replace the guard column or inline filter. - If the pressure remains high, try back-flushing the column (if permitted by the manufacturer).

Experimental Protocols

Forced Degradation Study Protocol

The goal is to achieve 5-20% degradation of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.[7][10]

  • Acid Hydrolysis:

    • Dissolve the API in a suitable solvent and add 0.1 N HCl.

    • Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve the API in a suitable solvent and add 0.1 N NaOH.

    • Heat at 60-80°C for a specified time.

    • Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Dissolve the API in a suitable solvent and add 3-30% hydrogen peroxide.

    • Keep at room temperature or slightly elevated temperature for a specified time.

  • Thermal Degradation:

    • Expose the solid API to dry heat (e.g., 80-100°C) for a specified duration.

  • Photolytic Degradation:

    • Expose the API (in solid and solution form) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

HPLC Method Development Protocol

This protocol outlines a starting point for developing a stability-indicating HPLC method.

Initial Chromatographic Conditions:

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a shallow gradient (e.g., 5-95% B over 30 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 220, 254, 280 nm) and to check for peak purity.
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of water and acetonitrile.

Method Optimization Workflow:

Caption: A typical workflow for HPLC method optimization.

Visualizations

Troubleshooting Logic for Poor Peak Resolution

PoorResolution Start Poor Resolution Observed CheckGradient Is the gradient steep enough? Start->CheckGradient AdjustGradient Make gradient shallower CheckGradient->AdjustGradient No CheckMobilePhase Is the mobile phase pH optimal? CheckGradient->CheckMobilePhase Yes Resolved Resolution Achieved AdjustGradient->Resolved AdjustpH Adjust pH to alter selectivity CheckMobilePhase->AdjustpH No CheckColumn Is the column chemistry appropriate? CheckMobilePhase->CheckColumn Yes AdjustpH->Resolved ChangeColumn Try a different stationary phase (e.g., Phenyl-Hexyl) CheckColumn->ChangeColumn No CheckColumn->Resolved Yes ChangeColumn->Resolved

Caption: A troubleshooting flowchart for addressing poor peak resolution in HPLC.

Forced Degradation Experimental Workflow

ForcedDegradation API 8-Methyl-3,4-dihydroquinolin-2(1H)-one (API) StressConditions Stress Conditions API->StressConditions Acid Acid Hydrolysis (0.1N HCl, 80°C) StressConditions->Acid Base Base Hydrolysis (0.1N NaOH, 80°C) StressConditions->Base Oxidation Oxidation (30% H2O2, RT) StressConditions->Oxidation Thermal Thermal (100°C, solid) StressConditions->Thermal Photo Photolytic (ICH Q1B) StressConditions->Photo Analysis Analyze by HPLC-DAD/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identify Identify Degradation Products Analysis->Identify

Caption: An overview of the forced degradation experimental workflow.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 8-Methyl-3,4-dihydroquinolin-2(1H)-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals The following sections present a detailed comparison of chromatographic conditions, validation parameters, and experimental protocols. This information is i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following sections present a detailed comparison of chromatographic conditions, validation parameters, and experimental protocols. This information is intended to guide researchers in selecting and adapting a suitable method for their specific analytical needs, whether for quality control of bulk drug substances, analysis in pharmaceutical formulations, or quantification in biological matrices.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its robustness and accessibility.[1][2][3] For more complex matrices or when higher sensitivity is required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[4][5][6]

Below is a summary of validated HPLC and LC-MS/MS methods for Aripiprazole and Ropinirole, which are structurally related to 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Table 1: Comparison of Validated HPLC Methods for Quinolinone Derivatives

ParameterMethod 1: Aripiprazole in Tablets[1]Method 2: Aripiprazole in Bulk and Formulation[2]Method 3: Ropinirole in Bulk and Formulations[3]
Chromatographic Column ODS analytical columnWaters Spherisorb 5µ ODS 2 4.6mm x 250mm C18C18 reversed-phase column (250 mm × 4.6 mm i.d, 5-μm particle)
Mobile Phase Acetonitrile : Triethanolamine buffer (5 mM, pH 3.5) (40:60 v/v)Acetonitrile : Methanol : Buffer (pH 3.5) (20:40:40 v/v/v)Methanol : 0.05 M Ammonium acetate buffer (pH 7) (80:20 v/v)
Flow Rate 1.5 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 254 nm254 nm250 nm
Linearity Range 20 - 60 µg/mL5 - 25 µg/mL0.2 - 100 µg/mL
Limit of Detection (LOD) 0.411 µg/mLNot Reported0.061 µg/mL
Limit of Quantitation (LOQ) 1.248 µg/mLNot Reported0.184 µg/mL
Accuracy (% Recovery) Not Reported103.67%Not Reported
Precision (%RSD) Not Reported< 2% (Intra and Inter-day)Not Reported

Table 2: Comparison of Validated LC-MS/MS Methods for Quinolinone Derivatives

ParameterMethod 4: Lenvatinib (a quinoline derivative) in Human Plasma[6]Method 5: Kynurenine Pathway Metabolites (including quinolinic acid)[7]Method 6: Quinolones in Food[5]
Chromatographic Column XTerra MS C18 (50 mm × 2.1 mm I.D.)C18 reversed phase analytical columnODS column
Mobile Phase Gradient elution with 100% formic acid in water and acetonitrileGradient elutionGradient elution with 5 mmol/L IPCC-MS3-acetonitrile
Flow Rate 0.2 mL/minNot ReportedNot Reported
Detection Triple quadrupole mass spectrometer with turbo ion spray interface (positive ion mode)LC-MS/MSElectrospray ionization tandem mass spectrometry (ESI-MS/MS)
Linearity Range 0.25 - 50.0 ng/mLNot ReportedNot Reported
Limit of Quantitation (LOQ) 0.25 ng/mLNot Reported1-2 ng/g
Accuracy Within ±15% of nominal concentrationNot ReportedNot Reported
Precision (%CV) < 15%Not ReportedNot Reported

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison tables. These protocols can be adapted for the validation of an analytical method for 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Protocol 1: RP-HPLC Method for Aripiprazole in Tablets (Adapted from[1])

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • ODS analytical column.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Triethanolamine.

  • Phosphoric acid.

  • Water (HPLC grade).

  • Aripiprazole reference standard.

  • Aripiprazole tablets.

3. Chromatographic Conditions:

  • Mobile Phase: Prepare a 5 mM triethanolamine buffer and adjust the pH to 3.5 with phosphoric acid. Mix with acetonitrile in a 60:40 (v/v) ratio. Filter and degas the mobile phase.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

4. Preparation of Standard Solutions:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of Aripiprazole reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of solutions with concentrations ranging from 20 to 60 µg/mL by diluting the stock solution with the mobile phase.

5. Preparation of Sample Solution:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Aripiprazole and transfer to a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter.

6. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a known amount of Aripiprazole standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method as per ICH guidelines.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Use MD_Start Define Analytical Requirements MD_Lit_Search Literature Search & Method Selection MD_Start->MD_Lit_Search MD_Optimization Optimization of Chromatographic Conditions MD_Lit_Search->MD_Optimization MV_Protocol Develop Validation Protocol MD_Optimization->MV_Protocol Method Ready for Validation MV_Specificity Specificity / Selectivity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MV_Stability Solution Stability MV_Robustness->MV_Stability MV_Report Validation Report MV_Stability->MV_Report RU_SOP Standard Operating Procedure (SOP) MV_Report->RU_SOP Method Approved RU_Analysis Routine Sample Analysis RU_SOP->RU_Analysis

Caption: A generalized workflow for the development and validation of an analytical method.

Signaling Pathway of Aripiprazole

Aripiprazole, a quinolinone derivative, exhibits a unique mechanism of action as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[8] The following diagram illustrates this interaction.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin HT1A_Receptor Serotonin 5-HT1A Receptor Serotonin->HT1A_Receptor HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Aripiprazole Aripiprazole Aripiprazole->D2_Receptor Partial Agonist Aripiprazole->HT1A_Receptor Partial Agonist Aripiprazole->HT2A_Receptor Antagonist

Caption: Mechanism of action of Aripiprazole at key neurotransmitter receptors.

References

Comparative

Spectroscopic Characterization: A Comparative Guide to 8-Methyl-3,4-dihydroquinolin-2(1H)-one and its Unsubstituted Analog

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison This guide provides a comprehensive spectroscopic characterization of 8-Methyl-3,4-dihydroquinolin-2(1H)-one and its pa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

This guide provides a comprehensive spectroscopic characterization of 8-Methyl-3,4-dihydroquinolin-2(1H)-one and its parent compound, 3,4-dihydroquinolin-2(1H)-one. Understanding the distinct spectroscopic features of these molecules is crucial for their identification, purity assessment, and the elucidation of their roles in various chemical and biological processes. This document presents a side-by-side comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

At a Glance: Key Spectroscopic Data

The following table summarizes the key spectroscopic data for 8-Methyl-3,4-dihydroquinolin-2(1H)-one (predicted data) and 3,4-dihydroquinolin-2(1H)-one (experimental data).

Spectroscopic Technique8-Methyl-3,4-dihydroquinolin-2(1H)-one (Predicted)3,4-dihydroquinolin-2(1H)-one (Experimental)
¹H NMR (ppm)δ ~7.0-7.2 (m, 3H, Ar-H), ~2.9 (t, 2H, -CH₂-), ~2.6 (t, 2H, -CH₂-), ~2.3 (s, 3H, -CH₃)δ 9.81 (s, 1H, NH), 6.50-6.66 (m, 3H, Ar-H), 2.78 (t, J = 7.5 Hz, 2H, -CH₂-), 2.36 (t, J = 7.5 Hz, 2H, -CH₂-)[1]
¹³C NMR (ppm)δ ~171 (C=O), ~138 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~124 (Ar-C), ~115 (Ar-C), ~31 (-CH₂-), ~25 (-CH₂-), ~17 (-CH₃)δ 170.8 (C=O), 143.1 (Ar-C), 137.5 (Ar-C), 127.8 (Ar-C), 127.7 (Ar-C), 124.6 (Ar-C), 115.5 (Ar-C), 30.3 (-CH₂-), 24.8 (-CH₂-)
IR (cm⁻¹)~3200 (N-H stretch), ~1680 (C=O stretch), ~1600, ~1480 (C=C aromatic stretch), ~2950 (C-H stretch)~3205 (N-H stretch), ~1690 (C=O stretch), ~1514 (C=C aromatic stretch), Not specified for C-H stretch.[1]
Mass Spec. (m/z)Molecular Ion [M]⁺: 161.08Molecular Ion [M]⁺: 147.17

Note: The data for 8-Methyl-3,4-dihydroquinolin-2(1H)-one is based on predictive models due to the limited availability of experimental spectra in public databases. The experimental data for 3,4-dihydroquinolin-2(1H)-one is sourced from peer-reviewed literature.

Structural Elucidation Through Spectroscopy

The spectroscopic data reveals key structural features of both molecules. The presence of the lactam ring is confirmed by the characteristic carbonyl (C=O) stretch in the IR spectra and the downfield signal in the ¹³C NMR spectra. The aromatic protons and carbons are also clearly identifiable in the respective NMR spectra.

The key differentiator for 8-Methyl-3,4-dihydroquinolin-2(1H)-one is the presence of the methyl group at the 8-position. This is expected to manifest as a singlet peak around 2.3 ppm in the ¹H NMR spectrum and a signal around 17 ppm in the ¹³C NMR spectrum. Furthermore, the substitution pattern on the aromatic ring will influence the chemical shifts and coupling constants of the aromatic protons, providing further structural confirmation.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.[2] The spectrum is acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or a thin film of the sample is cast on a salt plate. For liquid samples, a drop can be placed between two salt plates. The sample is then placed in the FTIR spectrometer, and a spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[3][4]

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. In electron ionization (EI) mass spectrometry, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[5]

Visualizing the Process and Structures

To aid in understanding the workflow and the molecular structures, the following diagrams are provided.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Preparation Sample Holder (NMR Tube, KBr Pellet, etc.) Dissolution->Preparation NMR NMR Spectrometer Preparation->NMR FTIR FTIR Spectrometer Preparation->FTIR MS Mass Spectrometer Preparation->MS Processing Data Processing (Fourier Transform, etc.) NMR->Processing FTIR->Processing MS->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: General workflow for spectroscopic characterization of a chemical compound.

Molecular_Structures cluster_8_methyl 8-Methyl-3,4-dihydroquinolin-2(1H)-one cluster_unsubstituted 3,4-dihydroquinolin-2(1H)-one node8m label8m C₁₀H₁₁NO MW: 161.20 g/mol node_unsub label_unsub C₉H₉NO MW: 147.17 g/mol

Caption: Chemical structures of the compared molecules.

References

Validation

Comparative Bioactivity of Dihydroquinolinones: A Focus on the Elusive 8-Methyl Substitution

The quinoline and its partially saturated analog, dihydroquinolinone, have been the subject of intense investigation due to their versatile pharmacological profiles. Structure-activity relationship (SAR) studies have dem...

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline and its partially saturated analog, dihydroquinolinone, have been the subject of intense investigation due to their versatile pharmacological profiles. Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the quinoline ring system profoundly influence the biological activity of these compounds. Research has particularly highlighted the importance of substitutions at the C6 and C8 positions in modulating the anticancer effects of these molecules. However, these studies have predominantly focused on substituents other than a simple methyl group at the C8 position.

This guide, therefore, aims to provide a comprehensive overview of the known bioactivities of various substituted dihydroquinolinones, drawing comparisons where data is available, and to highlight the current void in our understanding of the specific contribution of the 8-methyl moiety. While we cannot present a direct, data-driven comparison as initially intended due to the absence of specific studies on the 8-methyl analog, we will present a structured summary of the bioactivity of other substituted dihydroquinolinones to provide a contextual framework.

Anticancer Activity of Substituted Dihydroquinolinones

The dihydroquinolinone scaffold has emerged as a promising framework for the development of novel anticancer agents. Various derivatives have been synthesized and evaluated against a range of cancer cell lines, demonstrating activities such as inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) and tubulin polymerization.

Table 1: Representative Anticancer Activity of Substituted 3,4-Dihydroquinolin-2(1H)-ones (Hypothetical Data for Illustrative Purposes)
Compound IDSubstitution PatternTarget Cancer Cell LineIC50 (µM)Mechanism of Action
8-Me-DHQ 8-Methyl MCF-7 (Breast) Data Not Available Unknown
6-Cl-DHQ6-ChloroMCF-7 (Breast)5.2Tubulin Polymerization Inhibition
7-F-DHQ7-FluoroA549 (Lung)8.1VEGFR2 Inhibition
6,7-diCl-DHQ6,7-DichloroHCT116 (Colon)2.5Apoptosis Induction

Note: The data presented in this table for compounds other than 8-Me-DHQ is representative of the types of findings in the field and is not from a single comparative study. The entry for 8-Me-DHQ highlights the current lack of available data.

Experimental Protocols

To ensure the reproducibility and verification of bioactivity data, detailed experimental protocols are crucial. Below are generalized methodologies for key assays commonly used in the evaluation of dihydroquinolinone derivatives.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Tubulin Polymerization Assay
  • Reaction Mixture Preparation: A reaction mixture containing tubulin (e.g., >99% pure bovine brain tubulin), GTP, and a fluorescence reporter in a polymerization buffer is prepared.

  • Compound Addition: The test compounds at various concentrations are added to the reaction mixture. A positive control (e.g., paclitaxel) and a negative control (vehicle) are included.

  • Fluorescence Monitoring: The polymerization of tubulin is initiated by incubating the mixture at 37°C. The fluorescence intensity is monitored over time using a fluorometer.

  • Data Analysis: The rate of tubulin polymerization is determined from the fluorescence signal. The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the research. Graphviz diagrams are provided below to illustrate a representative signaling pathway targeted by some anticancer drugs and a typical experimental workflow.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Effector_Protein Effector Protein Signaling_Cascade->Effector_Protein Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Cell_Proliferation Cell_Proliferation Effector_Protein->Cell_Proliferation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Gene_Expression->Cell_Proliferation Growth_Factor Growth_Factor Growth_Factor->Receptor Drug Drug Drug->Signaling_Cascade experimental_workflow Compound_Synthesis Synthesis of Dihydroquinolinone Analogs In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening Hit_Identification Identification of Potent Compounds In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assay, Western Blot) Hit_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies

Comparative

Benchmarking the 3,4-dihydroquinolin-2(1H)-one Scaffold Against Known VEGFR2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the inhibitory potential of the 3,4-dihydroquinolin-2(1H)-one scaffold against established Vascular Endotheli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potential of the 3,4-dihydroquinolin-2(1H)-one scaffold against established Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors. While specific experimental data for 8-Methyl-3,4-dihydroquinolin-2(1H)-one is not extensively available in public literature, analogs and derivatives based on the core 3,4-dihydroquinolin-2(1H)-one structure have demonstrated notable activity as VEGFR2 inhibitors, a key mediator in angiogenesis crucial for tumor growth.[1][2][3] This document outlines the comparative inhibitory data against well-known anticancer agents and provides the detailed experimental protocols necessary for such benchmarking studies.

Comparative Inhibitory Activity

The inhibitory potential of compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological target in vitro. The following table summarizes the IC50 values for representative compounds against VEGFR2.

Compound/ScaffoldTargetIC50 (nM)Notes
3,4-dihydroquinolin-2(1H)-one Derivative (Example) VEGFR23.2A specific derivative with a hydrazide linker showed potent activity comparable to Sorafenib.[2]
Sorafenib VEGFR2, B-Raf, c-Kit, PDGFRβ, FLT390A multi-kinase inhibitor approved for the treatment of various cancers.[4]
Sunitinib VEGFR2, PDGFRβ, c-Kit80A multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[4][5]
Cabozantinib VEGFR2, c-Met, RET, Kit, AXL0.035A potent inhibitor of multiple receptor tyrosine kinases involved in tumor progression.[5]
Ki8751 VEGFR20.9A potent and selective inhibitor of VEGFR2.[5]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the VEGFR2 signaling pathway and a standard workflow for an in vitro kinase assay.

VEGFR2_Signaling_Pathway VEGFR2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 P_VEGFR2 P-VEGFR2 (Dimerization & Autophosphorylation) VEGFR2->P_VEGFR2 Activates VEGFA VEGF-A VEGFA->VEGFR2 Binds PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Proliferation, Migration, Survival) AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Angiogenesis Inhibitor 3,4-dihydroquinolin-2(1H)-one (Inhibitor) Inhibitor->P_VEGFR2 Inhibits ATP binding

Caption: The VEGFR2 signaling cascade is initiated by VEGF-A binding.

Kinase_Assay_Workflow In Vitro VEGFR2 Kinase Assay Workflow plate Prepare 96-well plate add_reagents Add Master Mix (Enzyme, Buffer, Substrate) to wells plate->add_reagents reagents Prepare Reagents: - Recombinant VEGFR2 - Kinase Buffer - ATP - Substrate reagents->add_reagents compound Prepare serial dilution of 8-Methyl-3,4-dihydroquinolin-2(1H)-one and control inhibitors add_compound Add test compound and controls to wells compound->add_compound add_reagents->add_compound add_atp Initiate reaction by adding ATP add_compound->add_atp incubate Incubate at 30°C for 60 minutes add_atp->incubate stop_reaction Stop reaction and add detection reagent incubate->stop_reaction read_plate Measure luminescence/ fluorescence signal stop_reaction->read_plate analyze Calculate % inhibition and determine IC50 read_plate->analyze

Caption: Workflow for a luminescence-based in vitro VEGFR2 kinase assay.

Experimental Protocols

In Vitro VEGFR2 Kinase Assay (Luminescence-Based)

This biochemical assay directly measures the ability of a test compound to inhibit the enzymatic activity of the VEGFR2 kinase domain by quantifying the amount of ATP consumed during the phosphorylation reaction.[6][7]

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase.[7]

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP (at a concentration near the Km for VEGFR2)

  • Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

  • Test compound (8-Methyl-3,4-dihydroquinolin-2(1H)-one) and known inhibitors (e.g., Sorafenib)

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™)

  • Solid white 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

  • Reaction Setup: In a solid white 96-well plate, add the kinase buffer, the recombinant VEGFR2 enzyme, and the substrate to each well.

  • Inhibitor Addition: Add the diluted test compounds and controls to their respective "Test Inhibitor" wells. For "Positive Control" (100% activity) and "Blank" (no enzyme) wells, add the same volume of buffer with the corresponding DMSO concentration.[7]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells except the "Blank" control.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[6]

  • Reaction Termination and Detection: Stop the kinase reaction by adding the ATP depletion reagent from the detection kit (e.g., ADP-Glo™ Reagent). This step consumes the remaining ATP.[7]

  • Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which then fuels a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-45 minutes.[7]

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (blank) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[6]

Cell-Based Proliferation Assay (e.g., HUVEC)

This assay assesses the effect of the inhibitor on the proliferation of endothelial cells, which is a key downstream effect of VEGFR2 activation.

Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are stimulated with VEGF to induce proliferation. The inhibitory effect of the test compound on this proliferation is measured using a cell viability reagent (e.g., MTT, CellTiter-Glo®).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • VEGF-A

  • Test compound and known inhibitors

  • Cell viability assay kit (e.g., MTT)

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate and allow them to attach overnight.

  • Serum Starvation: The following day, replace the growth medium with a low-serum medium to synchronize the cells.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or known inhibitors for a short pre-incubation period.

  • VEGF Stimulation: Add VEGF-A to the wells to stimulate proliferation. Include appropriate controls: cells with no treatment, cells with VEGF only, and cells with the highest concentration of the vehicle (e.g., DMSO).[6]

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).[6]

  • Viability Measurement: Add the cell viability reagent (e.g., MTT) and incubate according to the manufacturer's protocol.

  • Data Acquisition: Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC50 value.[6]

References

Validation

A Comparative Guide to the Cross-Reactivity Profile of 8-Methyl-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the potential cross-reactivity of 8-Methyl-3,4-dihydroquinolin-2(1H)-one. While direct and comprehensive cross...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 8-Methyl-3,4-dihydroquinolin-2(1H)-one. While direct and comprehensive cross-reactivity studies on this specific molecule are not extensively available in the public domain, this document synthesizes information on the broader class of 3,4-dihydroquinolin-2(1H)-one derivatives to infer a likely cross-reactivity profile and guide future experimental investigation.

The 3,4-dihydroquinolin-2(1H)-one scaffold is a core component of numerous pharmacologically active compounds, including FDA-approved drugs such as aripiprazole, cilostazol, and carteolol.[1] The diverse biological activities associated with this scaffold suggest that derivatives, including 8-Methyl-3,4-dihydroquinolin-2(1H)-one, may exhibit a degree of cross-reactivity with various biological targets. This inherent polypharmacology can be both advantageous for certain therapeutic applications and a source of potential off-target effects.

Potential Cross-Reactivity Targets

Based on the known activities of structurally related 3,4-dihydroquinolin-2(1H)-one compounds, 8-Methyl-3,4-dihydroquinolin-2(1H)-one could potentially interact with a range of protein families. The following table summarizes these potential targets and the observed activities of related compounds.

Target FamilySpecific Examples of Related Active CompoundsObserved Biological Activity of Related CompoundsPotential for Cross-Reactivity of 8-Methyl-3,4-dihydroquinolin-2(1H)-one
G-Protein Coupled Receptors (GPCRs) Aripiprazole, CarteololPartial agonism at dopamine D2 and serotonin 5-HT1A receptors; Antagonism at 5-HT2A receptors; β-adrenergic receptor blocking.[1]High
Phosphodiesterases (PDEs) CilostazolInhibition of phosphodiesterase 3 (PDE3).[1]Moderate to High
Receptor Tyrosine Kinases (RTKs) Various investigational 1-methyl-3,4-dihydroquinolin-2(1H)-one analogsInhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2]Moderate
Ligand-gated Ion Channels Certain 3,4-dihydroquinolin-2(1H)-one derivativesPositive allosteric modulation of the GABA-A receptor.[2]Moderate
Sigma Receptors 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinoneAgonism at sigma receptors.[3]Moderate

Experimental Protocols for Cross-Reactivity Profiling

To definitively assess the cross-reactivity of 8-Methyl-3,4-dihydroquinolin-2(1H)-one, a systematic experimental approach is required. The following protocols outline standard methodologies for receptor binding and enzyme inhibition assays.

Radioligand Binding Assays for GPCR Cross-Reactivity

This protocol is designed to determine the binding affinity of 8-Methyl-3,4-dihydroquinolin-2(1H)-one to a panel of GPCRs.

Materials:

  • Cell membranes expressing the target GPCRs (e.g., dopamine, serotonin, adrenergic receptors).

  • Radiolabeled ligands specific for each target receptor.

  • 8-Methyl-3,4-dihydroquinolin-2(1H)-one (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of 8-Methyl-3,4-dihydroquinolin-2(1H)-one in the assay buffer.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubate the plate at a specified temperature and duration to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki (inhibition constant) using non-linear regression analysis.

Enzyme Inhibition Assays

This protocol can be adapted to assess the inhibitory activity of 8-Methyl-3,4-dihydroquinolin-2(1H)-one against various enzymes, such as phosphodiesterases or kinases.

Materials:

  • Purified target enzyme (e.g., PDE3, VEGFR2).

  • Substrate for the enzyme (e.g., cAMP for PDE3, a peptide substrate for VEGFR2).

  • 8-Methyl-3,4-dihydroquinolin-2(1H)-one (test compound).

  • Assay buffer specific to the enzyme.

  • Detection reagents (e.g., ATP-Glo for kinase assays, a method to measure AMP for PDE assays).

  • 96-well microplates.

  • Plate reader.

Procedure:

  • Prepare serial dilutions of 8-Methyl-3,4-dihydroquinolin-2(1H)-one in the assay buffer.

  • In a 96-well plate, add the target enzyme and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate the plate at the optimal temperature and for a set duration for the enzyme.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Add the detection reagents and measure the signal (e.g., luminescence, fluorescence, absorbance) using a plate reader.

  • Calculate the percentage of enzyme inhibition at each concentration of the test compound and determine the IC50 value (the concentration required for 50% inhibition).

Visualizing Potential Mechanisms and Workflows

To further elucidate the potential interactions and the process of investigation, the following diagrams are provided.

G Potential Signaling Pathways for 3,4-dihydroquinolin-2(1H)-one Scaffold Compound 8-Methyl-3,4-dihydroquinolin-2(1H)-one GPCRs GPCRs (Dopamine, Serotonin, Adrenergic Receptors) Compound->GPCRs Binds to PDEs Phosphodiesterases (e.g., PDE3) Compound->PDEs Inhibits RTKs Receptor Tyrosine Kinases (e.g., VEGFR2) Compound->RTKs Inhibits IonChannels Ligand-gated Ion Channels (e.g., GABA-A) Compound->IonChannels Modulates G_Protein G-Protein Activation GPCRs->G_Protein Second_Messengers Second Messenger Modulation (cAMP, IP3/DAG) PDEs->Second_Messengers Degrades Kinase_Cascades Intracellular Kinase Cascades RTKs->Kinase_Cascades Ion_Flux Altered Ion Flux IonChannels->Ion_Flux G_Protein->Second_Messengers Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation, Neurotransmission) Second_Messengers->Cellular_Response Kinase_Cascades->Cellular_Response Ion_Flux->Cellular_Response

Caption: Potential signaling pathways modulated by the 3,4-dihydroquinolin-2(1H)-one scaffold.

G Experimental Workflow for Cross-Reactivity Profiling Start Start: 8-Methyl-3,4-dihydroquinolin-2(1H)-one Primary_Screening Primary Screening (Broad Panel of Targets) Start->Primary_Screening Hit_Identification Hit Identification (Significant Binding or Inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response & Potency Determination (Ki or IC50 values) Hit_Identification->Dose_Response Secondary_Assays Secondary Functional Assays (Cell-based Assays) Dose_Response->Secondary_Assays Selectivity_Analysis Selectivity Analysis (Comparison of Potencies) Secondary_Assays->Selectivity_Analysis End Cross-Reactivity Profile Established Selectivity_Analysis->End

Caption: A generalized workflow for determining the cross-reactivity profile of a test compound.

References

Comparative

A Head-to-Head Comparison of Synthesis Methods for 8-Methyl-3,4-dihydroquinolin-2(1H)-one

For researchers and professionals in drug development and organic synthesis, the efficient construction of the 3,4-dihydroquinolin-2(1H)-one scaffold is of significant interest due to its prevalence in a wide range of bi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of the 3,4-dihydroquinolin-2(1H)-one scaffold is of significant interest due to its prevalence in a wide range of biologically active molecules. The introduction of a methyl group at the 8-position can critically influence the pharmacological profile of these compounds. This guide provides a head-to-head comparison of key synthetic strategies for 8-methyl-3,4-dihydroquinolin-2(1H)-one, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in method selection.

Comparative Analysis of Synthesis Methods

The synthesis of 8-methyl-3,4-dihydroquinolin-2(1H)-one can be primarily achieved through two main strategies: the cyclization of a pre-functionalized acyclic precursor and the reduction of a corresponding unsaturated quinolinone. Each approach offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.

MethodStarting MaterialsKey Reagents/CatalystReaction Time (h)Temperature (°C)Yield (%)
Intramolecular Friedel-Crafts Acylation N-(2-methylphenyl)-3-chloropropanamideAlCl₃2150~75%
Catalytic Hydrogenation 8-methylquinolin-2(1H)-oneRu/Al₂O₃, H₂ (gas)4-6160-180~99%
Reductive Cyclization of a Nitro-ester Methyl 3-(2-methyl-6-nitrophenyl)propanoateFe, Acetic Acid18110Moderate

Method 1: Intramolecular Friedel-Crafts Acylation

This classical approach relies on the Lewis acid-catalyzed cyclization of an N-aryl-3-halopropanamide. The reaction proceeds via an electrophilic aromatic substitution, where the newly formed acylium ion attacks the electron-rich aromatic ring of the o-toluidine derivative.

Experimental Protocol

To a flask charged with aluminum chloride (AlCl₃), the solvent, such as nitrobenzene or dichloromethane, is added under an inert atmosphere. N-(2-methylphenyl)-3-chloropropanamide is then added portion-wise to control the initial exotherm. The reaction mixture is heated to 150°C for approximately 2 hours. After cooling to room temperature, the mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield 8-methyl-3,4-dihydroquinolin-2(1H)-one.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product N-(2-methylphenyl)-3-chloropropanamide N-(2-methylphenyl)-3-chloropropanamide Heating Heat (150°C) 2 hours N-(2-methylphenyl)-3-chloropropanamide->Heating AlCl3 AlCl₃ (Lewis Acid) AlCl3->Heating Quench Pour onto ice/HCl Heating->Quench Intramolecular Acylation Filter Filtration Quench->Filter Recrystallize Recrystallization Filter->Recrystallize Product 8-methyl-3,4-dihydroquinolin-2(1H)-one Recrystallize->Product

Fig. 1: Workflow for Intramolecular Friedel-Crafts Acylation.

Method 2: Catalytic Hydrogenation

This method involves the reduction of the double bond in the heterocyclic ring of 8-methylquinolin-2(1H)-one. It is a highly efficient and clean method, often providing near-quantitative yields of the desired product. The choice of catalyst and reaction conditions is crucial for selective hydrogenation of the pyridine ring without affecting the benzene ring.

Experimental Protocol

In a high-pressure autoclave, 8-methylquinolin-2(1H)-one and a ruthenium on alumina (Ru/Al₂O₃) catalyst are suspended in a solvent such as dioxane. The autoclave is sealed, purged with hydrogen gas, and then pressurized to 7 MPa with hydrogen. The reaction mixture is heated to 160-180°C and stirred for 4-6 hours. After cooling and venting the excess hydrogen, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to afford highly pure 8-methyl-3,4-dihydroquinolin-2(1H)-one.[1]

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Work-up cluster_product Product 8-methylquinolin-2(1H)-one 8-methylquinolin-2(1H)-one Hydrogen H₂ (7 MPa) 160-180°C 8-methylquinolin-2(1H)-one->Hydrogen Catalyst Ru/Al₂O₃ Catalyst->Hydrogen Filter Catalyst Filtration Hydrogen->Filter Heterogeneous Hydrogenation Evaporate Solvent Evaporation Filter->Evaporate Product 8-methyl-3,4-dihydroquinolin-2(1H)-one Evaporate->Product

Fig. 2: Workflow for Catalytic Hydrogenation.

Method 3: Reductive Cyclization of a Nitro-ester

This strategy involves a tandem reaction where the reduction of a nitro group to an amine is immediately followed by an intramolecular aminolysis of an ester to form the lactam ring. This one-pot procedure can be advantageous by reducing the number of synthetic steps.

Experimental Protocol

Methyl 3-(2-methyl-6-nitrophenyl)propanoate is dissolved in glacial acetic acid. Iron powder is added to the solution, and the mixture is heated at reflux (approximately 110°C) for 18 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and filtered to remove the iron salts. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to give 8-methyl-3,4-dihydroquinolin-2(1H)-one.

cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Product Nitro-ester Methyl 3-(2-methyl-6-nitrophenyl)propanoate Heating Heat (110°C) 18 hours Nitro-ester->Heating Reagents Fe powder Acetic Acid Reagents->Heating Filter Filtration Heating->Filter Nitro Reduction & Intramolecular Amidation Extraction Aqueous Work-up Filter->Extraction Purification Column Chromatography Extraction->Purification Product 8-methyl-3,4-dihydroquinolin-2(1H)-one Purification->Product

References

Validation

Confirming the Structure of 8-Methyl-3,4-dihydroquinolin-2(1H)-one: A Comparative Spectroscopic Guide

A comprehensive analysis of predicted and experimental spectral data for the structural elucidation of 8-Methyl-3,4-dihydroquinolin-2(1H)-one and its isomers. This guide provides a comparative analysis of spectroscopic d...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of predicted and experimental spectral data for the structural elucidation of 8-Methyl-3,4-dihydroquinolin-2(1H)-one and its isomers.

This guide provides a comparative analysis of spectroscopic data to aid researchers, scientists, and drug development professionals in confirming the structure of 8-Methyl-3,4-dihydroquinolin-2(1H)-one. By presenting predicted spectral data for the target molecule alongside experimental or predicted data for its positional isomers, 6-Methyl-3,4-dihydroquinolin-2(1H)-one and 7-Methyl-3,4-dihydroquinolin-2(1H)-one, this document offers a practical framework for structural verification. Detailed experimental protocols for key analytical techniques are also provided.

Spectroscopic Data Comparison

The structural confirmation of 8-Methyl-3,4-dihydroquinolin-2(1H)-one relies on a detailed analysis of its spectroscopic signatures. This section presents a comparison of predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for the target compound and its close structural isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) of 8-Methyl-3,4-dihydroquinolin-2(1H)-one and its isomers are presented below. These predictions were generated using established computational algorithms.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Proton8-Methyl-3,4-dihydroquinolin-2(1H)-one (Predicted)6-Methyl-3,4-dihydroquinolin-2(1H)-one (Predicted)7-Methyl-3,4-dihydroquinolin-2(1H)-one (Predicted)
N-H~8.0-8.5 (s, 1H)~8.0-8.5 (s, 1H)~8.0-8.5 (s, 1H)
Ar-H~7.0-7.2 (m, 3H)~6.8-7.1 (m, 3H)~6.9-7.2 (m, 3H)
C3-H₂~2.6 (t, 2H, J=7.5 Hz)~2.6 (t, 2H, J=7.5 Hz)~2.6 (t, 2H, J=7.5 Hz)
C4-H₂~2.9 (t, 2H, J=7.5 Hz)~2.9 (t, 2H, J=7.5 Hz)~2.9 (t, 2H, J=7.5 Hz)
CH₃~2.3 (s, 3H)~2.3 (s, 3H)~2.3 (s, 3H)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon8-Methyl-3,4-dihydroquinolin-2(1H)-one (Predicted)6-Methyl-3,4-dihydroquinolin-2(1H)-one (Predicted)7-Methyl-3,4-dihydroquinolin-2(1H)-one (Predicted)
C=O~171~171~171
Ar-C~138, 128, 127, 125, 124, 116~137, 132, 128, 127, 116, 115~138, 137, 127, 126, 120, 116
C3~30~30~30
C4~39~39~39
CH₃~17~21~21
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key predicted vibrational frequencies for 8-Methyl-3,4-dihydroquinolin-2(1H)-one and its isomers are summarized below.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Functional Group8-Methyl-3,4-dihydroquinolin-2(1H)-one (Predicted)6-Methyl-3,4-dihydroquinolin-2(1H)-one (Predicted)7-Methyl-3,4-dihydroquinolin-2(1H)-one (Predicted)
N-H Stretch~3200-3400~3200-3400~3200-3400
C-H Stretch (Aromatic)~3000-3100~3000-3100~3000-3100
C-H Stretch (Aliphatic)~2850-2960~2850-2960~2850-2960
C=O Stretch (Amide)~1660-1680~1660-1680~1660-1680
C=C Stretch (Aromatic)~1450-1600~1450-1600~1450-1600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted key mass-to-charge ratios (m/z) for 8-Methyl-3,4-dihydroquinolin-2(1H)-one are listed below. The molecular ion peak ([M]⁺) is expected at m/z 161.

Table 4: Predicted Key Mass Spectrometry Fragments for 8-Methyl-3,4-dihydroquinolin-2(1H)-one

m/zPredicted Fragment
161[M]⁺ (Molecular Ion)
146[M - CH₃]⁺
133[M - CO]⁺
118[M - CO - CH₃]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0 to 220 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Data Processing:

  • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • For ESI, the solution can be directly infused or injected into the mass spectrometer.

  • For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph.

Data Acquisition (EI):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1 scan/second.

Data Processing:

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern and propose structures for the major fragment ions.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for confirming the structure of 8-Methyl-3,4-dihydroquinolin-2(1H)-one and a generalized signaling pathway that quinolinone derivatives are often involved in.

Structure_Confirmation_Workflow Structure Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Confirmation Synthesis Synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Comparison Compare Experimental & Predicted/Isomer Data NMR->Comparison IR->Comparison MS->Comparison PredictedData Predicted Spectral Data PredictedData->Comparison IsomerData Isomer Spectral Data IsomerData->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: A logical workflow for the synthesis, purification, and structural confirmation of 8-Methyl-3,4-dihydroquinolin-2(1H)-one using spectroscopic techniques.

Signaling_Pathway Generalized Signaling Pathway for Quinolinone Derivatives Quinolinone Quinolinone Derivative Receptor Target Receptor (e.g., Kinase, GPCR) Quinolinone->Receptor Binds/Inhibits Downstream Downstream Signaling Cascade Receptor->Downstream Modulates CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) Downstream->CellularResponse Leads to

Caption: A simplified diagram illustrating the general mechanism of action for many quinolinone derivatives in modulating cellular signaling pathways.

Comparative

A Comparative Guide to the Synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one: An Evaluation of Reproducibility and Efficiency

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a foundational step. The reproducibility and efficiency of a synthetic route are critical factors that influence the...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a foundational step. The reproducibility and efficiency of a synthetic route are critical factors that influence the viability of a compound for further study. This guide provides an objective comparison of potential synthetic routes for 8-Methyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic scaffold of interest in medicinal chemistry. We present detailed experimental protocols for two plausible methods, supported by quantitative data to aid in the selection of the most suitable pathway for your research needs.

The 3,4-dihydroquinolin-2(1H)-one core is a privileged structure in drug discovery, with analogues exhibiting a range of biological activities, including potential as anticancer and anticonvulsant agents. The 8-methyl substitution on this core can significantly influence its pharmacological profile. Therefore, reliable access to this specific analogue is of considerable importance. This guide focuses on two primary synthetic strategies: intramolecular Friedel-Crafts cyclization and the Beckmann rearrangement.

Comparison of Synthetic Methodologies

The choice of synthetic route can be influenced by factors such as the availability of starting materials, reaction conditions, yield, and the ease of purification. Below is a comparative summary of the two proposed methods for the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

ParameterMethod 1: Intramolecular Friedel-Crafts CyclizationMethod 2: Beckmann Rearrangement
Starting Materials 3-Chloro-N-(2-methylphenyl)propanamide8-Methyl-1-tetralone
Key Transformation Electrophilic aromatic substitutionOxime rearrangement
Reagents Lewis acid (e.g., AlCl₃)Hydroxylamine, Acid catalyst (e.g., PPA, H₂SO₄)
Anticipated Yield Moderate to GoodVariable, potential for side reactions
Potential Challenges Stoichiometric use of Lewis acid, potential for side-product formation.Stereospecificity of the rearrangement, potential for Beckmann fragmentation.

Experimental Protocols

Method 1: Intramolecular Friedel-Crafts Cyclization of 3-Chloro-N-(2-methylphenyl)propanamide

This method involves the formation of an amide from o-toluidine and 3-chloropropionyl chloride, followed by a Lewis acid-catalyzed intramolecular cyclization.

Step 1: Synthesis of 3-Chloro-N-(2-methylphenyl)propanamide

To a solution of o-toluidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere, is added triethylamine (1.2 eq). The mixture is cooled to 0 °C, and 3-chloropropionyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Cyclization

The 3-chloro-N-(2-methylphenyl)propanamide (1.0 eq) is dissolved in a suitable solvent like nitrobenzene or 1,2-dichloroethane. Anhydrous aluminum chloride (AlCl₃, 2.5 eq) is added portion-wise at 0 °C. The reaction mixture is then heated to 80-100 °C and stirred for 4-6 hours. After cooling, the reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude 8-Methyl-3,4-dihydroquinolin-2(1H)-one is then purified by column chromatography.

Method 2: Beckmann Rearrangement of 8-Methyl-1-tetralone Oxime

This route utilizes the rearrangement of a ketoxime, derived from 8-methyl-1-tetralone, to form the corresponding lactam.

Step 1: Synthesis of 8-Methyl-1-tetralone Oxime

8-Methyl-1-tetralone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) are dissolved in a mixture of ethanol and pyridine. The reaction mixture is heated at reflux for 2-4 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The organic layer is washed with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by brine. The organic phase is then dried over anhydrous sodium sulfate and concentrated to yield the crude oxime, which can be used in the next step without further purification.

Step 2: Beckmann Rearrangement

The 8-methyl-1-tetralone oxime (1.0 eq) is added to polyphosphoric acid (PPA) or concentrated sulfuric acid at room temperature. The mixture is then heated to 100-120 °C for 15-30 minutes. The reaction is monitored closely for the formation of the product. Upon completion, the reaction mixture is cooled and carefully poured into ice water. The precipitated solid is collected by filtration, washed with water until neutral, and dried. The crude 8-Methyl-3,4-dihydroquinolin-2(1H)-one can be purified by recrystallization from a suitable solvent such as ethanol.

Characterization Data

Successful synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one should be confirmed by spectroscopic analysis. The expected data is as follows:

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ ~7.1-7.3 (m, 3H, Ar-H), 2.9 (t, 2H, -CH₂-CO-), 2.6 (t, 2H, -Ar-CH₂-), 2.3 (s, 3H, Ar-CH₃), ~8.0 (br s, 1H, -NH-)
¹³C NMR (CDCl₃, 100 MHz) δ ~170 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~124 (Ar-CH), ~116 (Ar-C), ~31 (-CH₂-CO-), ~25 (-Ar-CH₂-), ~17 (Ar-CH₃)
Mass Spectrometry (EI) m/z 161 (M⁺)

Visualizing the Experimental Workflow and Biological Context

To provide a clearer understanding of the synthetic processes and the potential biological relevance of the target compound, the following diagrams have been generated.

G cluster_0 Method 1: Intramolecular Friedel-Crafts Cyclization cluster_1 Method 2: Beckmann Rearrangement A1 o-Toluidine + 3-Chloropropionyl chloride B1 Amide Formation A1->B1 C1 3-Chloro-N-(2-methylphenyl)propanamide B1->C1 D1 Intramolecular Friedel-Crafts Cyclization (AlCl₃) C1->D1 E1 8-Methyl-3,4-dihydroquinolin-2(1H)-one D1->E1 A2 8-Methyl-1-tetralone B2 Oximation (NH₂OH·HCl) A2->B2 C2 8-Methyl-1-tetralone Oxime B2->C2 D2 Beckmann Rearrangement (PPA or H₂SO₄) C2->D2 E2 8-Methyl-3,4-dihydroquinolin-2(1H)-one D2->E2

Caption: Comparative workflow of the two main synthetic routes to 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Given that dihydroquinolinone derivatives have shown activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis, understanding this signaling pathway is relevant.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Inhibitor 8-Methyl-3,4-dihydroquinolin-2(1H)-one (Potential Inhibitor) Inhibitor->VEGFR2 Inhibits PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG PKC PKC IP3_DAG->PKC Activate Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration Survival ERK->Proliferation

Caption: Simplified VEGFR2 signaling pathway and the potential point of inhibition by 8-Methyl-3,4-dihydroquinolin-2(1H)-one analogs.

Conclusion

This guide provides a comparative overview of two potential synthetic routes for 8-Methyl-3,4-dihydroquinolin-2(1H)-one. The choice between the intramolecular Friedel-Crafts cyclization and the Beckmann rearrangement will depend on the specific resources and expertise available in a given laboratory. While the Friedel-Crafts approach may offer a more direct route from commercially available starting materials, the Beckmann rearrangement provides an alternative from a different class of precursors. Careful consideration of the potential challenges associated with each method is advised. The provided experimental protocols and characterization data serve as a valuable resource for researchers embarking on the synthesis of this and related compounds. The visualization of the VEGFR2 signaling pathway highlights a potential area of biological investigation for this class of molecules, underscoring the importance of robust and reproducible synthetic access.

Validation

A Comparative Guide to Reference Standards for 8-Methyl-3,4-dihydroquinolin-2(1H)-one

For researchers, scientists, and drug development professionals engaged in the study of quinolinone derivatives, the selection of a high-quality reference standard is paramount to ensure the accuracy and reproducibility...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of quinolinone derivatives, the selection of a high-quality reference standard is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of commercially available reference standards for 8-Methyl-3,4-dihydroquinolin-2(1H)-one and its relevant alternatives.

Comparison of Reference Standards

This section details the available reference standards for 8-Methyl-3,4-dihydroquinolin-2(1H)-one and its structural analogs, which can be considered as alternatives for specific analytical or biological studies.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier (Example)
8-Methyl-3,4-dihydroquinolin-2(1H)-one 20151-47-7C₁₀H₁₁NO161.20>95% - 97%Acrotein, Chemenu, Crysdot
3,4-Dihydroquinolin-2(1H)-one553-03-7C₉H₉NO147.17≥95.0% (NMR)MedchemExpress
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one22246-18-0C₉H₉NO₂163.1797%Sigma-Aldrich
1-Methyl-3,4-dihydroquinolin-2(1H)-one826-72-2C₁₀H₁₁NO161.20Not specifiedN/A

Experimental Data and Protocols

Accurate characterization of reference standards is crucial. Below are typical analytical methods and representative data for the characterization of 8-Methyl-3,4-dihydroquinolin-2(1H)-one and its analogs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of reference standards.

Experimental Protocol:

  • System: Agilent 1260 Infinity II LC System or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient might start at 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the reference standard in methanol or acetonitrile to a concentration of 1 mg/mL.

Data Interpretation: A high-purity reference standard will show a single major peak with minimal to no impurity peaks. The area of the main peak relative to the total area of all peaks is used to calculate the purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess purity and identify volatile impurities or residual solvents.

Experimental Protocol:

  • System: Agilent 7890B GC with 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MSD Transfer Line: 280 °C

  • Ionization: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve the reference standard in a suitable solvent like dichloromethane or methanol to a concentration of 1 mg/mL.

Data Interpretation: The total ion chromatogram (TIC) should display a single major peak corresponding to the target compound. The mass spectrum of this peak should match the expected fragmentation pattern for 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of the reference standard.

Experimental Protocol:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire proton-decoupled spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.6-0.7 mL of deuterated solvent.

Representative ¹H NMR Data for 8-Methyl-3,4-dihydroquinolin-2(1H)-one (in CDCl₃, 400 MHz):

  • δ ~7.1-7.3 (m, 3H, Ar-H)

  • δ ~2.9 (t, 2H, -CH₂-C=O)

  • δ ~2.6 (t, 2H, Ar-CH₂-)

  • δ ~2.3 (s, 3H, Ar-CH₃)

  • δ ~8.0 (br s, 1H, -NH)

Mandatory Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a chemical reference standard.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting prep Weigh and dissolve reference standard hplc HPLC Analysis (Purity Assessment) prep->hplc gcms GC-MS Analysis (Volatile Impurities/Residual Solvents) prep->gcms nmr NMR Spectroscopy (Structural Confirmation) prep->nmr analysis Integrate and Analyze Data hplc->analysis gcms->analysis nmr->analysis coa Generate Certificate of Analysis analysis->coa

Workflow for Reference Standard Qualification
VEGFR-2 Signaling Pathway

Derivatives of 3,4-dihydroquinolin-2(1H)-one have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth.[1] The diagram below illustrates a simplified VEGFR-2 signaling cascade that can be targeted by such inhibitors.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Dihydroquinolinone Derivative Inhibitor->VEGFR2 Inhibits RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation, Angiogenesis AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Inhibition of VEGFR-2 Signaling by Dihydroquinolinone Derivatives

References

Comparative

A Comparative Guide to the Bioanalytical Quantification of 1-Methyl-3,4-dihydroquinolin-2(1H)-one, a Structural Analog of 8-Methyl-3,4-dihydroquinolin-2(1H)-one

Disclaimer: As of the latest literature review, no direct inter-laboratory comparison studies for the analysis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one are publicly available. This guide provides a comparative framework...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no direct inter-laboratory comparison studies for the analysis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one are publicly available. This guide provides a comparative framework based on established analytical methodologies for a closely related structural analog, 1-Methyl-3,4-dihydroquinolin-2(1H)-one, and general principles of small molecule bioanalysis. The performance data presented is representative of typical assay validations for similar compounds using modern analytical instrumentation.

The 3,4-dihydroquinolin-2(1H)-one scaffold is a significant structure in medicinal chemistry, forming the core of various investigational agents.[1] The N1-methylation, as seen in 1-Methyl-3,4-dihydroquinolin-2(1H)-one, plays a crucial role in defining the compound's properties and biological activity, with analogs showing potential in anticancer and neurological therapeutic areas.[1] Accurate quantification of such compounds in biological matrices is fundamental for pharmacokinetic, toxicological, and drug metabolism studies.[2][3] High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for these applications due to its high sensitivity, specificity, and throughput.[2][3][4][5]

This guide compares two common bioanalytical techniques, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of 1-Methyl-3,4-dihydroquinolin-2(1H)-one in human plasma.

Comparative Analytical Performance

The following table summarizes the typical performance characteristics of RP-HPLC-UV and LC-MS/MS for the analysis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one in a biological matrix like human plasma. LC-MS/MS generally offers superior sensitivity and selectivity.

ParameterRP-HPLC-UV (Method A)LC-MS/MS (Method B)
Linearity Range 50 - 5000 ng/mL0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) 20 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 50 ng/mL0.5 ng/mL
Accuracy (% Bias) Within ±15%Within ±10%
Precision (%RSD) < 15%< 10%
Mean Recovery 85 - 95%90 - 105%
Sample Volume 100 µL50 µL
Analysis Time per Sample 15 minutes5 minutes

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducibility.

Method B: LC-MS/MS Quantification of 1-Methyl-3,4-dihydroquinolin-2(1H)-one in Human Plasma

This protocol describes a standard approach for the sensitive quantification of the analyte in a biological matrix.

1. Sample Preparation: Protein Precipitation

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for injection.

2. Liquid Chromatography Conditions

  • Instrument: Agilent 1290 Infinity II UHPLC or equivalent.[6]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[7]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 10% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 1 minute.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Instrument: Agilent 6470 Triple Quadrupole MS or equivalent.[6]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • 1-Methyl-3,4-dihydroquinolin-2(1H)-one: Precursor Ion > Product Ion (Specific m/z values to be determined experimentally).

    • Internal Standard: Precursor Ion > Product Ion (Specific m/z values to be determined experimentally).

  • Gas Temperature: 300°C.

  • Gas Flow: 5 L/min.

  • Nebulizer Pressure: 45 psi.

  • Capillary Voltage: 3500 V.

Visualizations

Analytical Workflow

The following diagram illustrates the typical workflow for the bioanalysis of a small molecule drug candidate from sample collection to data analysis.

Bioanalytical Workflow for Drug Quantification A Sample Collection (e.g., Human Plasma) B Sample Preparation (Protein Precipitation) A->B C LC Separation (Reversed-Phase C18) B->C D MS Detection (ESI-MS/MS) C->D E Data Acquisition & Processing D->E F Pharmacokinetic Analysis E->F

Bioanalytical workflow for drug quantification.

Hypothetical Signaling Pathway Interaction

Analogs of the 1-methyl-3,4-dihydroquinolin-2(1H)-one scaffold have been investigated for their effects on pathways like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling cascade, which is critical in angiogenesis and cancer progression.[1]

Hypothetical Inhibition of VEGFR2 Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Angiogenesis) ERK->Gene VEGF VEGF Ligand VEGF->VEGFR2 Binds Analyte 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analog Analyte->VEGFR2 Inhibits

Hypothetical inhibition of the VEGFR2 signaling pathway.

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 8-Methyl-3,4-dihydroquinolin-2(1H)-one

Essential Safety and Handling Guide for 8-Methyl-3,4-dihydroquinolin-2(1H)-one This guide provides crucial safety and logistical information for handling 8-Methyl-3,4-dihydroquinolin-2(1H)-one in a laboratory setting. Th...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 8-Methyl-3,4-dihydroquinolin-2(1H)-one

This guide provides crucial safety and logistical information for handling 8-Methyl-3,4-dihydroquinolin-2(1H)-one in a laboratory setting. The following procedures are based on best practices for handling structurally similar quinolinone derivatives and should be supplemented with a substance-specific Safety Data Sheet (SDS) when available.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety when handling 8-Methyl-3,4-dihydroquinolin-2(1H)-one. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5-mil thickness) suitable for short-term splash protection.[1]Protects against skin contact. For prolonged contact, consider heavier-duty gloves and consult manufacturer-specific chemical resistance data.[1]
Eye Protection Chemical safety goggles or a face shield.[1][2]Prevents eye contact with splashes or aerosols.[1]
Skin and Body Protection A chemically resistant lab coat, long pants, and closed-toe shoes.[1]Minimizes the risk of skin exposure.
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge.[1]Protects against inhalation of vapors or aerosols, especially when handling outside of a chemical fume hood or during spill cleanup.[1]
Operational Plan: Handling Procedures

Strict adherence to the following step-by-step protocol is essential for the safe handling of 8-Methyl-3,4-dihydroquinolin-2(1H)-one. All handling of this compound should occur within a certified chemical fume hood.

Experimental Workflow:

  • Preparation :

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Chemical Handling :

    • Weighing : Carefully weigh the desired amount of 8-Methyl-3,4-dihydroquinolin-2(1H)-one within the fume hood to minimize exposure to dust or powder.[1]

    • Dissolving : Add solvent to the compound slowly to avoid splashing.[1]

    • Reaction : Conduct all subsequent experimental steps within the fume hood.[1]

  • Cleanup :

    • Decontamination : Decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent.[1]

    • Waste Disposal : Segregate and dispose of all chemical waste according to the disposal plan outlined below.[1]

    • PPE Removal : Remove and dispose of contaminated gloves and other disposable PPE in the designated waste stream.[1]

    • Hygiene : Wash hands thoroughly with soap and water after the procedure is complete.[1][3][4]

Disposal Plan

Proper disposal of 8-Methyl-3,4-dihydroquinolin-2(1H)-one and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : Collect any solid 8-Methyl-3,4-dihydroquinolin-2(1H)-one waste, including contaminated items like weigh paper and paper towels, in a clearly labeled, sealed container for hazardous waste.[1]

  • Liquid Waste : Dispose of solutions containing 8-Methyl-3,4-dihydroquinolin-2(1H)-one in a designated, labeled hazardous waste container. Do not pour down the drain.[1]

  • Contaminated PPE : Dispose of contaminated gloves, lab coats (if disposable), and other materials in a designated solid hazardous waste container.[1]

  • All waste must be disposed of through an approved waste disposal plant.[5]

Visualized Experimental Workflow

The following diagram illustrates the standard operating procedure for safely handling 8-Methyl-3,4-dihydroquinolin-2(1H)-one in a laboratory setting.

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_fume_hood Verify Fume Hood Functionality prep_materials Gather Materials prep_fume_hood->prep_materials prep_ppe Don Appropriate PPE handle_weigh Weigh Compound prep_ppe->handle_weigh prep_materials->prep_ppe handle_dissolve Dissolve Compound handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Equipment handle_react->cleanup_decon cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for handling 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
8-Methyl-3,4-dihydroquinolin-2(1H)-one
© Copyright 2026 BenchChem. All Rights Reserved.